2-Ethyl-3-methylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIMMWYNSBZESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047464 | |
| Record name | 2-Ethyl-3-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a strong raw potato odour | |
| Record name | 2-Ethyl-3-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
57.00 °C. @ 10.00 mm Hg | |
| Record name | 2-Ethyl-3-methylpyrazine, 9CI | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, miscible at room temperature (in ethanol) | |
| Record name | 2-Ethyl-3-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.972-0.993 | |
| Record name | 2-Ethyl-3-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
15707-23-0 | |
| Record name | 2-Ethyl-3-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15707-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-3-methylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015707230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-ethyl-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethyl-3-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-3-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-3-METHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GF35MK66U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethyl-3-methylpyrazine, 9CI | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-Ethyl-3-methylpyrazine: A Technical Guide to its Discovery, Isolation, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-3-methylpyrazine, a key aroma compound found in a variety of roasted and cooked foods. While a singular "discovery" of this molecule is not documented, its identification has been a gradual process, emerging from the broader study of flavor chemistry, particularly the Maillard reaction. This document details the scientific journey of its characterization, methods for its isolation and synthesis, and its significance in food science and beyond. Experimental protocols are provided for key methodologies, and quantitative data are summarized for comparative analysis.
Introduction: The Elusive Discovery of a Pervasive Aroma
The history of this compound is not one of a single, celebrated discovery but rather a progressive revelation within the scientific exploration of flavor. Its presence is intrinsically linked to the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. Pyrazines, as a class of compounds, were identified as key products of this reaction, contributing to the nutty, roasted, and toasted aromas characteristic of coffee, cocoa, peanuts, and baked goods.
While it is difficult to pinpoint the exact first identification, early investigations into the volatile components of roasted foods in the mid-20th century laid the groundwork. The development of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), was pivotal in separating and identifying the myriad of compounds responsible for food aromas. This compound has been identified as a volatile flavor component in numerous products, including roasted cocoa beans, potato chips, and roasted sesame seeds.[1]
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental for its analysis and application.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Odor | Earthy, nutty, roasted, with nuances of peanut and potato | [5][6] |
| Boiling Point | 57 °C @ 10 mmHg | [6] |
| Density | 0.987 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.503 (lit.) | [6] |
| Solubility | Soluble in water and organic solvents | [4] |
Formation and Synthesis
This compound is primarily formed naturally through the Maillard reaction during the thermal processing of food. It can also be synthesized for use as a flavoring agent.
Natural Formation: The Maillard Reaction
The formation of this compound in the Maillard reaction is a complex process involving the interaction of amino acids (like alanine) and reducing sugars.[5] The Strecker degradation of amino acids leads to the formation of α-aminocarbonyl intermediates, which then condense to form dihydropyrazines. Subsequent oxidation yields the stable pyrazine (B50134) ring. The ethyl and methyl substitutions on the pyrazine ring are derived from the specific amino acid and sugar precursors involved.
Chemical Synthesis
Several synthetic routes are available for the production of this compound. Common methods include the Gutknecht and Gastaldi condensation reactions, which involve the condensation of two amines with two ketones under acidic and oxidative conditions.[2] Another approach is the Minici reaction, which can be used to synthesize 2-ethyl-3,6-dimethylpyrazine from 2,5-dimethylpyrazine.
A general workflow for the chemical synthesis of pyrazines is outlined below:
Isolation and Characterization from Natural Sources
The isolation and quantification of this compound from complex food matrices require sophisticated analytical techniques.
Experimental Protocol: Isolation from Roasted Peanuts via Supercritical Fluid Extraction (SFE)
This protocol is adapted from methodologies described for the analysis of volatile flavor components in roasted peanuts.
Objective: To extract and isolate this compound and other volatile compounds from roasted peanuts for subsequent analysis.
Materials:
-
Roasted peanuts
-
Liquid carbon dioxide (SFE grade)
-
Grinder
-
Supercritical Fluid Extractor
-
Collection vial
-
Dichloromethane (B109758) (analytical grade)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Freeze the roasted peanuts and grind them to a fine powder.
-
Pack the ground peanuts into the extraction vessel of the SFE system.
-
Set the SFE parameters:
-
Pressure: 96 bar
-
Temperature: 50 °C
-
CO₂ density: 0.35 g/mL
-
-
Perform the extraction, collecting the extracted volatiles in a cooled collection vial.
-
Rinse the collection vial with a small volume of dichloromethane to recover the analytes.
-
The resulting solution is then ready for GC-MS analysis.
Experimental Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in the extracted sample.
Instrumentation:
-
Gas Chromatograph with a mass selective detector.
-
Capillary column suitable for volatile compound analysis (e.g., DB-WAX).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C held for 3 minutes, then ramped to 150 °C at 3 °C/min, and finally to 230 °C at 8 °C/min with a 5-minute hold.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 30-300
Data Analysis:
-
Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard.
-
Quantification can be performed using an internal standard method or by creating a calibration curve with standards of known concentrations.
Quantitative Data from Natural Sources
The concentration of this compound can vary significantly depending on the food matrix and processing conditions.
| Food Matrix | Concentration Range | Analytical Method | Reference |
| Roasted Coffee | Low concentrations, among the least abundant pyrazines | SIDA-GC-MS | [7][8] |
| Roasted Peanuts | Present as a key flavor volatile | SFE-GC-MS | [9] |
Significance and Applications
This compound is a significant contributor to the desirable aroma of many cooked foods.[10] Its nutty and roasted notes are highly valued in the food and beverage industry, where it is used as a flavoring agent in a wide range of products, including baked goods, coffee, cocoa, and savory items.[11] Understanding the mechanisms of its formation allows food scientists to control and optimize flavor development during processing.
Beyond the realm of food science, pyrazines have been identified as semiochemicals in the animal kingdom. For instance, this compound has been identified in the scent glands of the pronghorn, where it may play a role in chemical communication.
Conclusion
While the discovery of this compound cannot be attributed to a single event, its identification and characterization have been crucial to our understanding of flavor chemistry. As a product of the Maillard reaction, it is a ubiquitous component of our diet, contributing significantly to the sensory experience of many of our favorite foods. The analytical and synthetic methodologies detailed in this guide provide a foundation for further research into this important flavor compound, with potential applications in food technology, and other scientific disciplines. The continued study of such compounds will undoubtedly lead to further innovations in flavor creation and a deeper appreciation for the complex chemistry that shapes our perception of food.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of roasted peanuts based on GC–MS combined with GC–IMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Ubiquitous Nutty Note: A Technical Guide to the Natural Occurrence of 2-Ethyl-3-methylpyrazine in Foods
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylpyrazine is a key aroma compound responsible for the characteristic nutty, roasted, and earthy notes in a wide variety of thermally processed and fermented foods. As a member of the alkylpyrazine family, its presence, even at trace concentrations, can significantly influence the overall flavor profile and consumer acceptance of food products. This technical guide provides an in-depth overview of the natural occurrence of this compound in various food matrices, detailing its formation pathways, quantitative data, and the analytical methodologies used for its characterization. This information is crucial for food scientists aiming to optimize flavor development, for researchers investigating the Maillard reaction, and for professionals in drug development who may encounter pyrazine (B50134) structures in their work.
Formation Pathways of this compound
The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[1][2][3] The specific precursors and reaction conditions dictate the types and quantities of pyrazines formed.
The generally accepted mechanism for the formation of this compound involves the following key steps:
-
Strecker Degradation: Amino acids, such as alanine (B10760859) and other amino acids with relevant side chains, undergo Strecker degradation in the presence of a dicarbonyl compound (formed from sugar degradation) to produce Strecker aldehydes and α-aminoketones.
-
Condensation: Two molecules of an α-aminoketone condense to form a dihydropyrazine (B8608421) intermediate.
-
Oxidation: The unstable dihydropyrazine is then oxidized to the stable aromatic pyrazine ring.
-
Side-Chain Formation: The ethyl and methyl substituents on the pyrazine ring are derived from the side chains of the precursor amino acids and the fragmentation of sugars. For instance, the ethyl group can originate from the Strecker aldehyde of amino acids like α-aminobutyric acid or through aldol-type condensation reactions involving acetaldehyde. The methyl group can be derived from amino acids like alanine.
Microbial activity is another significant pathway for pyrazine formation, particularly in fermented foods. Certain bacteria, such as some species of Bacillus, are capable of producing a range of alkylpyrazines, including this compound, during fermentation processes.
Below is a simplified diagram illustrating the Maillard reaction pathway leading to the formation of this compound.
Quantitative Occurrence in Foods
The concentration of this compound varies significantly depending on the food matrix, processing conditions (e.g., roasting time and temperature), and the specific precursors present. The following tables summarize the quantitative data reported in the scientific literature for its occurrence in various foods.
Table 1: Concentration of this compound in Roasted Nuts
| Food Matrix | Roasting Conditions | Concentration (µg/kg) | Reference(s) |
| Almonds | 200°C for 20 min | Not specified, but identified as a main pyrazine | [4] |
| Almonds | Dry roasted at 138°C | Not detected in raw, present in roasted | [5][6] |
| Peanuts | Pan-roasted meal | 40 | [7] |
| Hazelnuts | Roasted pastes | Identified and quantified, but specific value for this isomer not provided | [8] |
Table 2: Concentration of this compound in Beverages
| Food Matrix | Processing | Concentration | Reference(s) |
| Coffee | Roasted | One of the lowest concentrations among 12 alkylpyrazines | Not specified |
Table 3: Concentration of this compound in Baked Goods and Other Products
| Food Matrix | Product Type | Concentration (µg/kg) | Reference(s) |
| Bread Crust | Wheat and Rye | Present, quantified by stable isotope dilution assay | [9] |
| Bread Crust | Whole Wheat vs. Intermediate Wheatgrass | Higher in whole wheat | [10][11] |
| Potato Products | Fried | Plays a secondary role to 2,5-dimethylpyrazine | [12] |
| Potato-based matrix | Baked with precursor addition | Detected | [13] |
| Cocoa | Fermented and Roasted | Present | Not specified |
Experimental Protocols for Analysis
The accurate quantification of this compound in complex food matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for its identification and quantification.[14] Sample preparation is a critical step to isolate the volatile pyrazines from the non-volatile matrix components.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile compounds.[15][16]
Materials:
-
Food sample (homogenized)
-
Headspace vials (20 mL) with PTFE/silicone septa
-
SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating and agitation system (e.g., heating block with magnetic stirrer)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial. For solid samples, a small amount of deionized water or a salt solution may be added to facilitate the release of volatiles. An internal standard (e.g., a deuterated pyrazine) should be added for accurate quantification.
-
Equilibration: Seal the vial and place it in the heating and agitation system. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with constant agitation to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to allow the analytes to adsorb onto the fiber coating.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC (e.g., 250°C) for thermal desorption. The desorbed analytes are then separated on the GC column and detected by the mass spectrometer.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method that partitions analytes between two immiscible liquid phases.[17][18]
Materials:
-
Food sample (homogenized)
-
Separatory funnel
-
Organic solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
-
GC-MS
Procedure:
-
Extraction: Homogenize a known amount of the food sample with a specific volume of a suitable organic solvent. The addition of an internal standard is recommended.
-
Phase Separation: Vigorously shake the mixture in a separatory funnel and allow the layers to separate.
-
Collection: Collect the organic layer containing the extracted pyrazines. Repeat the extraction of the aqueous layer with fresh solvent to ensure complete recovery.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to enhance the extraction of compounds from a solid matrix into a solvent.[17][19][20]
Materials:
-
Food sample (ground)
-
Solvent (e.g., ethanol, methanol)
-
Ultrasonic bath or probe sonicator
-
Filtration system
-
GC-MS
Procedure:
-
Extraction: Mix a known amount of the ground food sample with a specific volume of the extraction solvent in a flask. Add an internal standard.
-
Sonication: Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Apply ultrasound for a defined period (e.g., 15-30 minutes). The temperature should be controlled to prevent the degradation of volatile compounds.
-
Filtration: After sonication, filter the extract to remove solid particles.
-
GC-MS Analysis: The filtrate can be directly injected into the GC-MS or concentrated prior to analysis.
Typical GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for a few minutes, then ramping up to 250-280°C.
-
Injector Temperature: Typically set around 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
The following diagram illustrates a general experimental workflow for the analysis of this compound in food samples.
Conclusion
This compound is a vital contributor to the desirable roasted and nutty aromas of many foods. Its formation is intrinsically linked to the Maillard reaction and microbial metabolism, making its presence and concentration highly dependent on processing and fermentation parameters. The analytical techniques outlined in this guide, particularly HS-SPME-GC-MS, provide sensitive and reliable methods for its quantification. A thorough understanding of the natural occurrence and analytical determination of this potent flavor compound is essential for the food industry in controlling and optimizing flavor profiles, and for the broader scientific community in fields where pyrazine chemistry is relevant.
References
- 1. datapdf.com [datapdf.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. futurelearn.com [futurelearn.com]
- 4. academic.oup.com [academic.oup.com]
- 5. almonds.org [almonds.org]
- 6. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 7. pages.uoregon.edu [pages.uoregon.edu]
- 8. openpub.fmach.it [openpub.fmach.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. perfumerflavorist.com [perfumerflavorist.com]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. conforg.fr [conforg.fr]
- 20. Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Putative Biosynthesis of 2-Ethyl-3-methylpyrazine in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 2-Ethyl-3-methylpyrazine in plants. While the definitive pathway in plants has not been fully elucidated, this document synthesizes current knowledge from related pyrazine (B50134) biosynthesis in both plants and microorganisms to propose a scientifically plausible route. This guide offers detailed experimental protocols and data presentation to aid researchers in investigating this and other related pathways.
Introduction to Pyrazines in Plants
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are widespread in nature.[1][2] In plants, they are significant contributors to the aroma and flavor profiles of many fruits, vegetables, and beverages.[1][2] For instance, 3-alkyl-2-methoxypyrazines (MPs) are well-known for the characteristic "green" or "vegetative" aromas in bell peppers, grapes, and coffee.[1][2] Beyond their sensory properties, some pyrazines exhibit a range of biological activities, making them of interest to the pharmaceutical and agrochemical industries. This compound has been identified in plants such as Perilla frutescens and Coffea arabica.[3]
Proposed Biosynthesis Pathway of this compound
The biosynthesis of alkylpyrazines in microorganisms, particularly Bacillus subtilis, is better understood and provides a strong model for a putative pathway in plants. The microbial synthesis of compounds like 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) originates from the amino acid L-threonine.[4][5] A key enzymatic step is the conversion of L-threonine to L-2-amino-acetoacetate by L-threonine-3-dehydrogenase (TDH).[4] This intermediate is unstable and spontaneously decarboxylates to form aminoacetone, a crucial precursor for the pyrazine ring.[4]
Drawing parallels from this and the known amino acid origins of methoxypyrazines in plants (L-isoleucine for 2-sec-butyl-3-methoxypyrazine), we can propose a pathway for this compound.[6] This proposed pathway involves the condensation of two different α-amino ketone intermediates derived from common amino acids.
The most probable precursors for this compound are derived from L-threonine and L-isoleucine .
-
Formation of Aminoacetone: Similar to the microbial pathway, a plant L-threonine dehydrogenase would convert L-threonine to 2-amino-3-ketobutyrate, which then decarboxylates to aminoacetone .
-
Formation of 1-amino-2-butanone: L-isoleucine can be catabolized to form 2-keto-3-methylvalerate. A subsequent transamination and decarboxylation sequence could lead to the formation of 1-amino-2-butanone .
These two α-amino ketones, aminoacetone and 1-amino-2-butanone, would then undergo a condensation reaction, followed by oxidation (dehydrogenation) to form the stable aromatic ring of this compound.
Key Enzymes and Precursors in Related Pathways
To aid researchers, the following table summarizes key enzymes and precursors from established, related pyrazine biosynthetic pathways. These can serve as a starting point for identifying homologous enzymes and precursors in the pathway of this compound.
| Product | Precursor(s) | Key Enzyme(s) | Organism/System |
| 2,5-Dimethylpyrazine | L-Threonine | L-Threonine-3-dehydrogenase | Bacillus subtilis[4] |
| 2,3,5-Trimethylpyrazine | L-Threonine, D-Glucose | L-Threonine-3-dehydrogenase | Bacillus subtilis[4] |
| 3-Ethyl-2,5-dimethylpyrazine (B149181) | L-Threonine | L-Threonine-3-dehydrogenase, 2-Amino-3-ketobutyrate CoA ligase | Chemoenzymatic (Bacterial enzymes)[7] |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | L-Leucine, L-Serine | O-methyltransferase (final step) | Plants[1][2] |
| 2-sec-Butyl-3-methoxypyrazine (SBMP) | L-Isoleucine | O-methyltransferase (final step) | Plants[6] |
Experimental Protocols
The following protocols are generalized from methodologies used to study related pyrazine biosynthesis and can be adapted for investigating the formation of this compound in plant tissues.
This protocol is for the extraction and quantification of volatile pyrazines from a plant matrix.
-
Sample Preparation:
-
Homogenize 5 g of fresh plant tissue (e.g., leaves, fruits) in liquid nitrogen.
-
Transfer the powdered tissue to a 20 mL headspace vial.
-
Add 5 mL of saturated CaCl₂ solution to inhibit enzymatic activity and enhance volatile release.
-
Add a known concentration of an internal standard (e.g., deuterated this compound).
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the vial at 60°C for 15 minutes with agitation.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Thermally desorb the analytes from the SPME fiber in the GC injection port at 250°C for 5 minutes.
-
Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the compounds.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification of the target analyte and internal standard.
-
This experiment aims to confirm the amino acid precursors of this compound.
-
Precursor Administration:
-
Prepare solutions of stable isotope-labeled precursors, such as ¹³C- or ¹⁵N-labeled L-threonine and L-isoleucine.
-
Administer the labeled precursors to the plant tissue (e.g., through petiole feeding of leaves or injection into fruits).
-
As a control, administer an unlabeled version of the precursors to a separate set of tissues.
-
-
Incubation:
-
Incubate the plant tissues under controlled conditions (light, temperature) for a period of 24-72 hours to allow for metabolism.
-
-
Extraction and Analysis:
-
Extract the volatile compounds using the HS-SPME-GC-MS method described above.
-
Analyze the mass spectra of the produced this compound. An increase in the molecular weight corresponding to the incorporation of the stable isotopes will confirm the precursor-product relationship.
-
This protocol is for characterizing the activity of putative enzymes involved in the pathway, such as a dehydrogenase acting on L-threonine.
-
Protein Extraction:
-
Homogenize plant tissue in an extraction buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the crude protein extract, the substrate (e.g., L-threonine), and necessary cofactors (e.g., NAD⁺).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., acid or base).
-
-
Product Detection:
-
The product (e.g., 2-amino-3-ketobutyrate or its downstream product, aminoacetone) can be derivatized and quantified using HPLC or GC-MS.
-
Alternatively, the activity of a dehydrogenase can be monitored spectrophotometrically by measuring the change in absorbance of NAD⁺/NADH at 340 nm.
-
Conclusion
While the complete biosynthetic pathway of this compound in plants remains to be fully elucidated, the proposed pathway, based on established microbial and plant-based pyrazine formation, provides a strong foundation for future research. The experimental protocols detailed in this guide offer a robust framework for researchers to identify the precursors, characterize the enzymes, and quantify the products of this pathway. A deeper understanding of pyrazine biosynthesis is critical for applications in food science, flavor chemistry, and the development of novel, biologically active compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Ethyl-3-methylpyrazine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylpyrazine is a heterocyclic aromatic organic compound that plays a significant role in the flavor and fragrance industry.[1] It is a member of the pyrazine (B50134) family, which is known for its potent and diverse aroma profiles. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound, tailored for professionals in research, and drug development. While primarily recognized for its sensory characteristics, the broader class of pyrazine derivatives has been shown to possess a range of biological activities, suggesting potential applications beyond flavor and fragrance.[2]
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic nutty, roasted, and earthy aroma.[3] Its key chemical and physical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂ | [4] |
| Molecular Weight | 122.17 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 169-171 °C at 760 mmHg; 57 °C at 10 mmHg | [5] |
| Density | 0.987 g/mL at 25 °C | [5] |
| Refractive Index | 1.503 at 20 °C | [5] |
| Flash Point | 59 °C (138.2 °F) | [6] |
| Solubility | Soluble in water and organic solvents | [3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data and Interpretation | Source(s) |
| ¹H NMR | Data available, provides information on the proton environment in the molecule. | [7] |
| ¹³C NMR | Data available, provides information on the carbon skeleton of the molecule. | [8] |
| Mass Spectrometry (MS) | Molecular Weight: 122.1677. The mass spectrum shows characteristic fragmentation patterns. | [9] |
| Infrared (IR) Spectroscopy | FTIR spectra are available, showing characteristic absorption bands for the functional groups present. | [7] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a condensation reaction.[6] A general experimental protocol is described below.
Experimental Protocol: Synthesis via Gutknecht or Gastaldi Condensation
This method involves the condensation of an alpha-dicarbonyl compound with a diamine, followed by oxidation.
Materials:
-
An appropriate α-dicarbonyl compound (e.g., 2,3-pentanedione)
-
An appropriate diamine (e.g., ethylenediamine)
-
Acid catalyst
-
Oxidizing agent
-
Organic solvent (e.g., ethanol)
Procedure:
-
Dissolve the α-dicarbonyl compound and the diamine in an organic solvent in a reaction flask.
-
Add an acid catalyst to the mixture.
-
The reaction mixture is typically stirred at room temperature or heated to facilitate the condensation reaction, leading to the formation of a dihydropyrazine (B8608421) intermediate.
-
An oxidizing agent is then introduced to the reaction mixture to aromatize the dihydropyrazine to the final this compound product.
-
The crude product is then purified, commonly by distillation under reduced pressure, to yield the pure compound.
Note: The specific reagents, reaction conditions (temperature, time), and purification methods can be varied to optimize the yield and purity of the final product.
Analytical Methodologies
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile compounds like this compound.[10]
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for the analysis of pyrazines (e.g., DB-WAX or equivalent).[11]
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program: An initial temperature of 40-60 °C, held for a few minutes, followed by a ramp to a final temperature of 240-250 °C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: Scanned from m/z 40 to 300 (or a range appropriate for the target analyte and potential impurities).
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[11]
Sample Preparation:
-
Samples are typically diluted in a suitable organic solvent (e.g., dichloromethane (B109758) or ethanol) before injection. For trace analysis in complex matrices, headspace solid-phase microextraction (HS-SPME) can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to C-H, C=C, and C-N bonds within the pyrazine ring and its substituents.
Biological Activity and Potential Applications
While this compound is primarily utilized for its flavor and aroma properties, the broader class of pyrazine derivatives has garnered attention for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial effects.[2] Research into pyrazine-containing compounds has shown their potential as scaffolds in drug discovery.[12]
Currently, there is limited specific research on the biological signaling pathways directly modulated by this compound. However, given the established bioactivity of the pyrazine core, further investigation into the pharmacological potential of this compound and its derivatives is a promising area for future research.
Conclusion
This compound is a well-characterized compound with significant applications in the flavor and fragrance industry. Its chemical and physical properties are well-documented, and its synthesis and analysis can be achieved through standard organic chemistry techniques. While its biological activity is not yet extensively studied, the known pharmacological potential of the pyrazine scaffold suggests that this compound and its derivatives may hold promise for future research and development in the pharmaceutical and life sciences sectors. This guide provides a foundational resource for professionals seeking to work with this versatile molecule.
References
- 1. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound [ventos.com]
- 4. scbt.com [scbt.com]
- 5. This compound = 98 , FCC, FG 15707-23-0 [sigmaaldrich.com]
- 6. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]
- 7. This compound | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pipzine-chem.com [pipzine-chem.com]
Spectroscopic Profile of 2-Ethyl-3-methylpyrazine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-3-methylpyrazine (CAS No: 15707-23-0), a key aroma compound found in a variety of food products.[1][2][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, analytical chemistry, and drug development.
Molecular Structure and Properties
-
IUPAC Name: this compound[4]
-
Appearance: Colorless to pale yellow clear mobile liquid.[1]
-
Odor Profile: Described as nutty, roasted, hazelnut, and earthy.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not explicitly found in search results |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| Data not explicitly found in search results |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8][9]
| Wavenumber (cm⁻¹) | Description of Vibration |
| Specific peak data not explicitly found in search results | C-H stretching, C=N stretching, C=C stretching, C-H bending |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to deduce its structure by analyzing its fragmentation pattern.[5]
Electron Ionization Mass Spectrum (EI-MS)
| m/z | Relative Intensity (%) | Putative Fragment |
| 122 | 88.12 | [M]⁺ (Molecular Ion) |
| 121 | 99.99 | [M-H]⁺ |
| 94 | 72.65 | [M-C₂H₄]⁺ |
| 80 | 58.89 | [M-C₃H₆]⁺ |
| 67 | 83.18 | [C₄H₅N]⁺ |
The data presented is a selection of major peaks from publicly available spectra.[4]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra are acquired on a spectrometer, typically with a field strength of 300 MHz or higher.
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄, in a 5 mm NMR tube.[10] The concentration is typically in the range of 10-50 mg/mL. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. Key parameters such as the number of scans, acquisition time, and relaxation delay are optimized for the specific sample and experiment.
-
Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the residual solvent peak is often used as an internal reference. For ¹³C NMR, the solvent peak is used for referencing.
Infrared (IR) Spectroscopy
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[8]
-
Sample Preparation (Neat Liquid): As this compound is a liquid, the simplest method is to run a "neat" spectrum.[11] A drop of the pure liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[9] The plates are then mounted in the spectrometer's sample holder.
-
Sample Preparation (Thin Solid Film): For solid samples, a thin film can be prepared by dissolving the solid in a volatile solvent, dropping the solution onto a salt plate, and allowing the solvent to evaporate.[12]
-
Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Data Analysis: The resulting spectrum shows the percentage of light transmitted versus the wavenumber (in cm⁻¹). Absorption bands corresponding to specific functional groups are then identified.
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this compound.[13][14]
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is prepared. A small volume (typically 1 µL) is injected into the gas chromatograph.
-
Gas Chromatography: The sample is vaporized in the heated injection port and carried by an inert carrier gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. This compound [ventos.com]
- 2. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]
- 3. filbert pyrazine, 15707-23-0 [thegoodscentscompany.com]
- 4. This compound | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. amherst.edu [amherst.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. webassign.net [webassign.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 14. dem.ri.gov [dem.ri.gov]
Olfactory Threshold of 2-Ethyl-3-methylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the olfactory threshold of 2-Ethyl-3-methylpyrazine, a key aroma compound with significant interest in the food, fragrance, and pharmaceutical industries. This document details quantitative data, experimental protocols for threshold determination, and the underlying signaling pathways of its perception.
Quantitative Data on Olfactory Thresholds
The olfactory threshold of a chemical compound is the minimum concentration that can be perceived by the human sense of smell. This value is not absolute and can be influenced by the medium in which it is presented (e.g., water, air, oil) and the methodology used for its determination. For this compound, the following quantitative data have been reported:
| Matrix | Threshold Type | Concentration | Reference |
| Water | Flavor Detection | 0.4 ppb (parts per billion) | [1] |
| Not Specified | Detection | 2 ppm (parts per million) | [2] |
Note: The term "Flavor Detection Threshold" in water often closely relates to the odor threshold, as the perception of flavor is largely influenced by retronasal olfaction.
For context, the following table presents the odor detection thresholds of several other pyrazine (B50134) compounds in water:
| Compound | Odor Detection Threshold in Water (ppb) | Reference |
| 2-Methylpyrazine | 60,000 | [1] |
| 2-Ethylpyrazine | 6,000 | [1] |
| 2,3-Dimethylpyrazine | 2,500 | [1] |
| 2,5-Dimethylpyrazine | 800 | [1] |
| 2,6-Dimethylpyrazine | 200 | [1] |
| 2-Ethyl-5-methylpyrazine | 100 | [1] |
| 2,3,5-Trimethylpyrazine | 400 | [1] |
| 2,3,5,6-Tetramethylpyrazine | 1,000 | [1] |
| 2-Ethyl-3,5-dimethylpyrazine | 1 | [3] |
| 2-Ethyl-3,6-dimethylpyrazine | 0.4 | [1] |
| 2-Methoxy-3-methylpyrazine | 3 | [1] |
| 2-Ethyl-3-methoxypyrazine | 0.4 | [1] |
Experimental Protocols for Olfactory Threshold Determination
The determination of olfactory thresholds requires rigorous and standardized methodologies to ensure the reliability and reproducibility of the results. The two primary methods employed are Gas Chromatography-Olfactometry (GC-O) for identifying odor-active compounds and sensory analysis methods like the 3-Alternative Forced-Choice (3-AFC) test for determining detection thresholds.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to separate volatile compounds in a sample and assess the odor of each component as it elutes from the gas chromatograph.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or dichloromethane). For complex matrices, a prior extraction step such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE) may be necessary to isolate the volatile fraction.
-
Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph equipped with a capillary column appropriate for separating volatile flavor compounds (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to increase gradually to separate the compounds based on their boiling points and volatility.
-
Effluent Splitting: At the outlet of the GC column, the effluent is split into two paths. One path leads to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other path is directed to a sniffing port.
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port. The panelist records the retention time, odor quality (e.g., nutty, roasted, earthy), and intensity of each detected odor.
-
Data Analysis: The data from the chemical detector (FID or MS) is correlated with the sensory data from the olfactometry to create an aromagram. This allows for the identification of the specific compound responsible for each perceived odor.
3-Alternative Forced-Choice (3-AFC) Method
The 3-AFC method is a standardized sensory analysis technique used to determine the detection threshold of a substance. It is designed to minimize guessing and provide a statistically robust measure of sensory perception.
Methodology:
-
Panelist Selection and Training: A panel of sensory assessors is selected based on their olfactory acuity and trained to recognize the specific odor of this compound.
-
Sample Preparation: A series of dilutions of this compound is prepared in an odor-free medium (e.g., deionized water for flavor threshold or purified air for odor threshold). The concentrations are typically arranged in an ascending geometric series (e.g., doubling the concentration at each step).
-
Test Presentation: In each trial, three samples are presented to the panelist in identical, opaque, and odor-free containers. Two of the samples are blanks (containing only the medium), and one sample contains the this compound at a specific concentration. The position of the sample containing the odorant is randomized for each trial.
-
Panelist Task: The panelist is instructed to sniff each sample and identify which of the three is different from the other two.
-
Data Collection and Analysis: The responses of each panelist (correct or incorrect) are recorded for each concentration level. The individual threshold is typically calculated as the geometric mean of the last concentration that was not correctly identified and the first concentration that was. The group's threshold is then calculated as the geometric mean of the individual thresholds.
Olfactory Signaling Pathway
The perception of odors, including that of this compound, is initiated by the interaction of odorant molecules with specific olfactory receptors in the nasal cavity. For pyrazines, the olfactory receptor OR5K1 has been identified as a specialized receptor in humans. The binding of an odorant to its receptor triggers a cascade of intracellular events that ultimately leads to the transmission of a neural signal to the brain.
The generalized olfactory signal transduction pathway is as follows:
-
Odorant Binding: An odorant molecule, such as this compound, binds to a specific G-protein coupled olfactory receptor (OR), in this case, OR5K1, located on the cilia of olfactory sensory neurons.
-
G-Protein Activation: This binding event activates an associated G-protein (Gαolf).
-
Adenylate Cyclase Activation: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase III.
-
cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
-
Cation Influx: The opening of CNG channels allows for an influx of cations (primarily Ca²⁺ and Na⁺) into the cell, causing depolarization of the neuron's membrane.
-
Chloride Efflux: The influx of Ca²⁺ opens Ca²⁺-activated chloride (Cl⁻) channels, leading to an efflux of Cl⁻ ions, which further depolarizes the membrane.
-
Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated.
-
Signal Transmission: The action potential propagates along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and interpreted as a specific smell.
References
The Sensory Blueprint of 2-Ethyl-3-methylpyrazine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the sensory profile and aroma characteristics of 2-Ethyl-3-methylpyrazine, a key volatile compound responsible for nutty, roasted, and earthy aromas in a variety of food products. This document outlines its flavor profile, quantitative sensory data, detailed experimental protocols for its analysis, and the underlying signaling pathway of pyrazine (B50134) perception.
Sensory Profile and Aroma Characteristics
This compound (CAS No. 15707-23-0) is a heterocyclic aroma compound that significantly contributes to the desirable sensory attributes of cooked and roasted foods.[1] Its organoleptic properties are characterized by a potent nutty, roasted, and earthy aroma.[2][3][4] The flavor profile is often described with nuances of:
-
Primary Notes: Nutty (specifically peanut and hazelnut), roasted, earthy, musty.[2][3][4][5]
-
Secondary Notes: Cocoa, coffee, toasted bread, and a hint of raw potato.[6][7]
This pyrazine is a key contributor to the characteristic aromas of roasted peanuts, coffee, and cocoa.[1][6] It is also found in a variety of other cooked foods such as baked potatoes, fried potatoes, toasted almonds, and various meats.[7][8] Due to its potent and authentic roasted character, it is widely used as a flavoring agent in the food industry to enhance or impart nutty and roasted notes.[1][6]
Quantitative Sensory Data
The potency of an aroma compound is determined by its odor and flavor thresholds, which represent the minimum concentration at which the compound can be detected. The following table summarizes the available quantitative data for this compound and related pyrazines for comparative purposes.
| Compound | Odor Threshold (in water) | Flavor Threshold (in water) | Reported Concentration in Food | Key Sensory Descriptors |
| This compound | 2 ppm[1] | 0.4 ppb[9] | Toasted Almonds: ~1000 ppm, Roasted Peanuts: ~2000 ppm, Coffee: ~2000 ppm[6] | Nutty, roasted, earthy, peanut, musty, corn, raw[4] |
| 2-Methylpyrazine | 60,000 ppb[9] | - | - | Green, nutty, cocoa, musty, potato[9] |
| 2,5-Dimethylpyrazine | 800 ppb[9] | - | - | Chocolate, roasted nuts, earthy[9] |
| 2-Ethyl-5-methylpyrazine | 100 ppb[9] | - | - | Nutty, roasted, grassy[9] |
| 2-Ethyl-3,5-dimethylpyrazine | 1 ppb[9] | - | Roasted Peanuts: Key odorant[2] | Cocoa, chocolate, nutty (burnt almond)[9] |
Experimental Protocols for Sensory Analysis
The sensory analysis of this compound involves a combination of human sensory panels and instrumental analysis to objectively characterize its aroma and flavor profile.
Sensory Panel Evaluation: Descriptive Analysis
Objective: To identify and quantify the specific aroma and flavor attributes of this compound.
Methodology:
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and availability.
-
Conduct training sessions to familiarize panelists with the aroma and flavor lexicon for nutty and roasted compounds. Provide reference standards for each attribute (e.g., roasted peanuts for "roasted," cocoa powder for "cocoa").
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a neutral solvent (e.g., propylene (B89431) glycol or deodorized water).
-
Create a series of dilutions at varying concentrations to be evaluated. Samples should be presented in opaque, covered containers to minimize visual bias.
-
-
Evaluation Procedure:
-
Panelists evaluate the samples in a controlled environment with neutral lighting and good ventilation.
-
Samples are presented monadically (one at a time) in a randomized order.
-
Panelists rate the intensity of each identified attribute on a structured scale (e.g., a 15-point scale from "none" to "extreme").
-
A palate cleanser (e.g., unsalted crackers and water) is used between samples.
-
Odor Threshold Determination: 3-Alternative Forced-Choice (3-AFC) Method (ASTM E679)
Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.
Methodology:
-
Sample Preparation:
-
Prepare a series of ascending concentrations of this compound in odor-free water. The concentration steps should be logarithmic (e.g., 3-fold increments).
-
-
Test Presentation:
-
For each concentration level, present three samples to each panelist: two blanks (odor-free water) and one sample containing the pyrazine. The position of the odd sample is randomized.
-
-
Panelist Task:
-
Each panelist is asked to identify the sample that is different from the other two.
-
-
Data Analysis:
-
The individual threshold is the geometric mean of the last concentration at which the panelist could not correctly identify the odd sample and the first concentration at which they could.
-
The group threshold is the geometric mean of the individual thresholds.
-
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the odor-active regions of a sample containing this compound and characterize their specific aromas.
Methodology:
-
Sample Preparation:
-
For food samples, extract the volatile compounds using techniques like Solid Phase Microextraction (SPME) or Simultaneous Distillation-Extraction (SDE).[10]
-
For pure compounds, prepare a dilute solution in an appropriate solvent.
-
-
GC-MS/O System:
-
Utilize a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port. The GC effluent is split between the two detectors.
-
-
Chromatographic Conditions:
-
Column: A polar capillary column (e.g., DB-WAX) is typically used for pyrazine analysis.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to separate the volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Olfactometry:
-
A trained analyst sniffs the effluent from the olfactometry port and records the time, intensity, and description of each detected odor.
-
-
Data Analysis:
-
The retention time of the odor events from the olfactometry data is correlated with the peaks from the MS detector to identify the compounds responsible for the specific aromas.
-
Signaling Pathway of Pyrazine Perception
The perception of pyrazines, including this compound, is initiated by the binding of these volatile molecules to specific olfactory receptors in the nasal epithelium. Recent research has identified the Odorant Receptor OR5K1 as a specialized receptor for pyrazines in mammals.[1][5][6][11] This receptor is a G-protein coupled receptor (GPCR), and its activation triggers a well-defined intracellular signaling cascade.
Caption: Olfactory signaling pathway for pyrazine perception.
Pathway Description:
-
Binding: this compound binds to the OR5K1 receptor on the surface of an olfactory sensory neuron.
-
G-Protein Activation: This binding causes a conformational change in the receptor, which in turn activates a specific G-protein called Golf.
-
Adenylyl Cyclase Activation: The activated Golf G-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP), a second messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.
-
Ion Influx: The opening of these channels allows for an influx of positively charged ions, primarily calcium (Ca²⁺) and sodium (Na⁺), into the cell.
-
Depolarization: The influx of positive ions depolarizes the neuron's membrane.
-
Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential (an electrical signal) that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the nutty and roasted aroma.
Experimental Workflow for Sensory Analysis
The following diagram illustrates a typical workflow for the comprehensive sensory analysis of an aroma compound like this compound.
Caption: A typical workflow for sensory analysis of an aroma compound.
This comprehensive guide provides a detailed overview of the sensory and chemical characteristics of this compound, offering valuable information for researchers, scientists, and professionals in flavor and drug development. The provided protocols and pathway diagrams serve as a foundational resource for further investigation and application of this important aroma compound.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chemical intolerance: involvement of brain function and networks after exposure to extrinsic stimuli perceived as hazardous - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 9. Pyrazines [leffingwell.com]
- 10. imreblank.ch [imreblank.ch]
- 11. Progress in the functional characterization of human olfactory receptors - Odorant receptor OR5K1 is specialized to recognize pyrazines in both humans and domesticated animals [yumda.com]
The Genesis of a Flavor Compound: A Technical Guide to the Formation of 2-Ethyl-3-methylpyrazine in the Maillard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-3-methylpyrazine is a pivotal volatile compound, imparting desirable nutty, roasted, and cocoa-like aromas to a vast array of thermally processed foods. Its formation, primarily through the Maillard reaction, is a complex interplay of precursors and reaction conditions. This technical guide provides an in-depth exploration of the formation of this compound, detailing the underlying chemical mechanisms, precursor requirements, and influencing factors. It serves as a comprehensive resource for researchers in food science, flavor chemistry, and drug development, offering detailed experimental protocols for its synthesis and analysis, quantitative data for comparative studies, and visual diagrams of the core chemical pathways.
Introduction
The Maillard reaction, a non-enzymatic browning process involving the reaction between amino acids and reducing sugars, is a cornerstone of flavor chemistry. This intricate cascade of reactions generates a plethora of heterocyclic compounds, among which pyrazines are of paramount importance for their characteristic roasted, toasted, and nutty aromas. This compound (CAS No. 15707-23-0) is a key member of this family, contributing significantly to the sensory profile of products such as coffee, cocoa, roasted nuts, and baked goods.[1][2] Understanding and controlling the formation of this potent aroma compound is a primary objective for food scientists aiming to optimize flavor profiles and for researchers investigating the broader implications of the Maillard reaction in biological and pharmaceutical systems.
The Chemical Core: Formation Mechanism of this compound
The formation of this compound is a multi-step process rooted in the fundamental pathways of the Maillard reaction. The key stages involve the formation of α-aminocarbonyl intermediates via the Strecker degradation of specific amino acids, followed by their condensation and subsequent oxidation.
Precursors
The molecular structure of this compound points to the specific precursors required for its formation:
-
Nitrogen Source (Amino Acids): The pyrazine (B50134) ring itself is formed from the condensation of two α-aminocarbonyl molecules, which are derived from amino acids. For this compound, amino acids such as alanine and threonine are considered important precursors.[3] Alanine, through Strecker degradation, can contribute to the formation of acetaldehyde, a precursor for the ethyl group.
-
Carbonyl Source (Reducing Sugars and their Degradation Products): Reducing sugars like glucose and fructose, upon heating, degrade to form highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal, and diacetyl. These dicarbonyls are essential reactants in the Strecker degradation of amino acids. Specifically, intermediates like 2,3-pentanedione have been implicated in the formation of ethyl-substituted pyrazines.[4]
Key Reaction Pathways
The generally accepted mechanism for alkylpyrazine formation involves the following key steps[5]:
-
Strecker Degradation: An α-dicarbonyl compound (from sugar degradation) reacts with an amino acid to form a Strecker aldehyde, a Strecker amine, and an α-aminoketone.
-
Condensation: Two molecules of an α-aminoketone condense to form a dihydropyrazine (B8608421) intermediate.
-
Side-Chain Formation: The substitution pattern on the pyrazine ring is determined by the structure of the condensing α-aminoketones and can also involve the incorporation of Strecker aldehydes. For this compound, this involves the condensation of an aminoketone bearing a methyl group and one bearing an ethyl group precursor.
-
Oxidation: The dihydropyrazine intermediate is oxidized to the stable, aromatic pyrazine.
A proposed specific pathway for the formation of this compound is illustrated in the following diagram:
Caption: Proposed formation pathway of this compound.
Quantitative Analysis of this compound Formation
The yield of this compound is highly dependent on the reaction conditions and the specific precursors used. The following tables summarize quantitative data from various model system studies.
Table 1: Effect of Amino Acid Precursors on Pyrazine Formation
| Amino Acid(s) | Reducing Sugar | Reaction Conditions | This compound Yield/Concentration | Reference |
| Lysine + Alanine | Glucose | Not specified | 3.5-fold increase in 2,5-dimethyl-3-ethylpyrazine with the mixture | [6] |
| Arginine + Lysine | Glucose | 140°C for 90 min, pH 8.0 | 0.93 µg/g (as 3-ethyl-2,5-dimethylpyrazine) | [5] |
| Histidine + Lysine | Glucose | 140°C for 90 min, pH 8.0 | 0.08 µg/g (as 3-ethyl-2,5-dimethylpyrazine) | [5] |
Table 2: Concentration of this compound and Related Pyrazines in Model Systems
| Pyrazine | Model System | Reaction Conditions | Concentration (µg/g) | Reference |
| This compound | Hydrolyzed Sunflower Seed Protein + Glucose | 140°C for 90 min | Not explicitly quantified, but detected | [1] |
| 2-Ethyl-5-methylpyrazine | Arginine-Lysine Dipeptide + Glucose | 140°C for 90 min, pH 8.0 | 0.17 | [5] |
| 3-Ethyl-2,5-dimethylpyrazine | Free Amino Acids (Arg + Lys) + Glucose | 140°C for 90 min, pH 8.0 | 2.5 | [5] |
| 3-Ethyl-2,5-dimethylpyrazine | Free Amino Acids (His + Lys) + Glucose | 140°C for 90 min, pH 8.0 | 0.8 | [5] |
Experimental Protocols
Investigating the formation of this compound requires well-defined model systems and robust analytical techniques.
Maillard Reaction Model System
This protocol is adapted from Wang et al. (2021).[5]
Materials:
-
Amino acid(s) of interest (e.g., L-alanine, L-lysine)
-
Reducing sugar (e.g., D-glucose)
-
Phosphate (B84403) buffer (pH can be varied, e.g., pH 8.0)
-
High-pressure reaction vessel or sealed glass vials
Procedure:
-
Prepare aqueous solutions of the amino acid(s) and reducing sugar in the desired molar ratios.
-
Mix the solutions in a reaction vessel.
-
Adjust the pH of the mixture using the phosphate buffer.
-
Seal the reaction vessel and heat at a controlled temperature (e.g., 120-180°C) for a specific duration (e.g., 30-120 minutes).
-
After the reaction, cool the vessel rapidly in an ice bath to stop the reaction.
-
The resulting reaction mixture is then ready for extraction and analysis.
Extraction of Volatile Compounds
4.2.1. Headspace Solid-Phase Microextraction (HS-SPME) [5]
-
Transfer an aliquot of the cooled Maillard reaction mixture into a headspace vial.
-
Add a saturated NaCl solution to enhance the release of volatile compounds.
-
Add an internal standard (e.g., 2,4,6-trimethylpyridine).
-
Seal the vial and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
4.2.2. Purge-and-Trap Extraction [6]
-
Dilute the Maillard reaction mixture with distilled water in a purging flask.
-
Add NaCl to saturation.
-
Add an internal standard (e.g., 2-ethoxy-3-isopropyl pyrazine).
-
Purge the sample with an inert gas (e.g., nitrogen) at a controlled flow rate for a specified time (e.g., 2 hours).
-
Trap the purged volatiles on a suitable sorbent trap (e.g., Tenax).
-
Thermally desorb the trapped compounds onto the GC column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Typical GC Parameters:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2-5 minutes.
-
Ramp: 5-10°C/min to 250-280°C.
-
Final hold: 5-10 minutes.
-
Typical MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound: The molecular ion (m/z 122) and key fragment ions (e.g., m/z 107 [M-15], m/z 94 [M-28]) can be used for high sensitivity and specificity.[7]
-
Caption: Experimental workflow for analysis.
Factors Influencing the Formation of this compound
Several factors can significantly impact the yield and profile of pyrazines formed during the Maillard reaction.
-
Temperature and Time: Higher temperatures and longer reaction times generally favor the formation of pyrazines, up to a certain point where degradation may occur.
-
pH: The pH of the reaction medium plays a crucial role. Generally, neutral to slightly alkaline conditions (pH 7-9) promote pyrazine formation.[8]
-
Precursor Type and Concentration: The specific amino acids and reducing sugars used, as well as their molar ratios, are primary determinants of the types and amounts of pyrazines formed.
-
Water Activity: Lower water activity can accelerate the Maillard reaction and thus pyrazine formation.
Conclusion
The formation of this compound is a complex yet fundamental aspect of the Maillard reaction, with significant implications for the flavor of thermally processed foods. A thorough understanding of its formation mechanism, the role of specific precursors, and the influence of reaction parameters is essential for researchers and professionals in food science and related fields. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and application, enabling a more controlled and targeted approach to flavor generation and analysis. For those in drug development, understanding these reaction pathways is crucial, as similar non-enzymatic glycosylation reactions can occur in vivo, potentially leading to the formation of advanced glycation end products (AGEs) and other bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [ventos.com]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. This compound | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Thermal generation of 2-Ethyl-3-methylpyrazine in coffee roasting
An In-depth Technical Guide on the Thermal Generation of 2-Ethyl-3-methylpyrazine in Coffee Roasting
Abstract
This compound is a significant heterocyclic nitrogen compound that contributes to the desirable nutty, roasted, and earthy aroma profile of roasted coffee. Its formation during the non-enzymatic browning process of coffee roasting is a complex interplay of precursor availability and processing conditions. This technical guide provides a detailed examination of the thermal generation of this compound, delineating its formation pathways, precursor molecules, and the influence of roasting parameters. Furthermore, it presents quantitative data from various studies, outlines detailed experimental protocols for its analysis, and includes visual diagrams of the core chemical and analytical workflows to facilitate a comprehensive understanding for researchers in food science and related fields.
Introduction to Pyrazine (B50134) Formation in Coffee
Alkylpyrazines are a crucial class of volatile compounds responsible for the characteristic aroma of many thermally processed foods, including coffee.[1] They are primarily formed during the roasting of coffee beans through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[2] The specific composition and concentration of these pyrazines are influenced by numerous factors, including the coffee species (e.g., Arabica vs. Robusta), geographical origin, and, most critically, the roasting conditions.[2] this compound is one of many alkylpyrazines identified in coffee, contributing to its complex and valued sensory profile. While not typically the most abundant pyrazine, its potent aroma makes it a significant contributor to the overall coffee flavor.[3][4][5]
Chemical Formation Pathways
The generation of this compound is a multi-step process rooted in the Maillard reaction, with the Strecker degradation playing a pivotal role.
The Maillard Reaction and Strecker Degradation
The Maillard reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein.[6] This initial step leads to the formation of Amadori or Heyns compounds, which then undergo a series of rearrangements and degradations to produce a wide array of flavor and color compounds.[7][8]
A critical sub-pathway within the Maillard reaction is the Strecker degradation. This process involves the interaction of an α-amino acid with an α-dicarbonyl compound (formed from sugar degradation). The amino acid is deaminated and decarboxylated, producing a "Strecker aldehyde" which has one fewer carbon atom than the original amino acid.[9][10] Simultaneously, the α-dicarbonyl is converted into an α-aminocarbonyl, a key intermediate for pyrazine synthesis.[1][7][8]
Formation of the Pyrazine Ring
The core pyrazine structure is formed through the condensation of two α-aminocarbonyl molecules. This reaction produces an unstable dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the stable, aromatic pyrazine ring.[1]
Side-Chain Substitution: The Origin of Ethyl and Methyl Groups
The specific alkyl substituents on the pyrazine ring, such as the ethyl and methyl groups in this compound, are derived from the precursor amino acids and sugars. The formation of these side chains can occur through several proposed mechanisms:
-
Condensation of Different α-Aminocarbonyls: Pre-formed α-aminocarbonyls, already containing the carbon skeletons for the future side chains, can condense.
-
Aldol-Type Condensation: The dihydropyrazine intermediate can react with Strecker aldehydes in an aldol-type condensation before the final oxidation step.[6][11]
For this compound, the precursors are believed to be:
-
Amino Acids: Alanine has been shown to contribute the C2 element in ethyl groups of various pyrazines.[1] Other amino acids like isoleucine and leucine (B10760876) are precursors to Strecker aldehydes (2-methylbutanal and 3-methylbutanal, respectively) that can participate in side-chain formation.[12]
-
Reducing Sugars: Sugars like glucose and fructose (B13574) degrade to form the α-dicarbonyl compounds (e.g., 2-oxopropanal) necessary for the Strecker degradation.[1][11]
The following diagram illustrates a plausible pathway for the formation of this compound.
Caption: Proposed pathway for this compound formation.
Influence of Roasting Conditions
The kinetic profiles of pyrazine formation are highly dependent on the parameters of the roasting process.
-
Temperature and Time: Pyrazine concentrations generally increase with roasting time and temperature.[13] However, after reaching an optimal point, their concentrations can decrease due to thermal degradation or volatilization.[14] For instance, studies on Ethiopian coffee beans showed that the concentration of some pyrazines increased as roasting progressed from "light" to "French" roast, while other volatile compounds like furans decreased significantly.[15]
-
Roasting Speed: The rate of temperature increase (roasting speed) impacts the final pyrazine profile. One study identified a bean temperature of 210°C as optimal for producing the highest amount of alkylpyrazines, with a slow roast showing a more stable formation up to this temperature.[14]
-
Moisture Content: The Maillard reaction is favored in conditions of low water activity. As roasting progresses and water is driven out of the bean, the formation of pyrazines accelerates.[16]
Quantitative Data
Quantifying specific pyrazines is essential for understanding their contribution to aroma. Stable Isotope Dilution Analysis (SIDA) coupled with GC-MS is a highly accurate method for this purpose.[4][5] Data from the literature indicates that this compound is typically found in lower concentrations compared to other major pyrazines like 2-methylpyrazine (B48319) and 2,5-dimethylpyrazine.[3][4][5]
The table below summarizes quantitative data for several key alkylpyrazines, including this compound, from commercially available roasted coffees.
| Pyrazine Compound | Concentration Range in Roasted Coffee (µg/kg) | Reference |
| 2-Methylpyrazine | 1,000 - 10,000+ | [2] |
| 2,5-Dimethylpyrazine | 500 - 7,000 | [2] |
| 2,6-Dimethylpyrazine | 400 - 6,000 | [2] |
| 2-Ethylpyrazine | 50 - 800 | [2] |
| 2,3-Dimethylpyrazine | Low concentrations reported | [3][4][5] |
| This compound | Low concentrations reported | [3][4][5] |
| 2-Ethyl-3,5-dimethylpyrazine | Low concentrations reported | [3][4][5] |
| 2-Ethyl-3,6-dimethylpyrazine | Low concentrations reported | [3][4][5] |
Note: Concentrations can vary significantly based on coffee variety, origin, processing, and degree of roast. The total concentration of twelve alkylpyrazines in commercial ground coffee was found to range between 82.1 mg/kg and 211.6 mg/kg.[3][4][5]
Experimental Protocols for Analysis
The standard method for the quantification of volatile and semi-volatile compounds like pyrazines in coffee is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[2][9]
HS-SPME-GC-MS Protocol
This protocol provides a general framework for the analysis of this compound.
1. Sample Preparation:
-
Grinding: Roasted coffee beans are cryogenically ground to a fine, homogenous powder to maximize the surface area for extraction.[2]
-
Weighing: A precise amount of ground coffee (e.g., 1-3 grams) is weighed into a headspace vial (e.g., 20 mL).[2][9]
-
Internal Standard: An appropriate internal standard (e.g., a deuterated pyrazine analog) is added to the sample to ensure accurate and precise quantification.[2]
2. HS-SPME Extraction:
-
Equilibration: The sealed vial is heated (e.g., at 60-80°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.[9]
-
Adsorption: An SPME fiber with a suitable coating (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[17]
3. GC-MS Analysis:
-
Desorption: The SPME fiber is retracted and immediately introduced into the hot injector port of the GC (e.g., 250°C in splitless mode) where the trapped analytes are thermally desorbed onto the GC column.[9]
-
Separation: The compounds are separated on a capillary column (e.g., DB-WAX or HP-5ms).[9] A typical temperature program might be:
-
Detection: As compounds elute from the column, they enter the mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[9]
-
Data Acquisition: The MS is operated in full scan mode to identify compounds based on their mass spectra and in Single Ion Monitoring (SIM) mode for accurate quantification of target analytes.
-
4. Quantification:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of this compound in the sample is calculated by comparing its peak area (normalized to the internal standard) against the calibration curve.[9]
Caption: Workflow for HS-SPME-GC-MS analysis of pyrazines in coffee.
Conclusion
The thermal generation of this compound is a hallmark of the complex chemical transformations that occur during coffee roasting. Its formation is intrinsically linked to the Maillard reaction, utilizing amino acid and sugar precursors present in the green coffee bean. By controlling roasting parameters such as time, temperature, and speed, the final concentration of this and other key aroma compounds can be modulated. The analytical workflows detailed herein, particularly HS-SPME-GC-MS, provide the robust and sensitive means required for the precise quantification of this compound, enabling researchers to further investigate its impact on coffee quality and develop optimized roasting profiles.
References
- 1. datapdf.com [datapdf.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Pivotal Role of 2-Ethyl-3-methylpyrazine in Roasted Food Flavors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-3-methylpyrazine is a paramount heterocyclic aromatic compound that significantly shapes the desirable nutty, roasted, and cocoa-like flavor profiles of a wide array of thermally processed foods. Formed predominantly through the Maillard reaction and Strecker degradation during roasting, this potent odorant possesses a low sensory threshold, making it a key contributor to the overall aroma of products such as coffee, nuts, cocoa, and baked goods. This technical guide provides an in-depth exploration of the formation pathways of this compound, its quantitative distribution in various roasted foods, detailed experimental protocols for its analysis, and the biochemical mechanisms underlying its perception. This document serves as a comprehensive resource for professionals seeking to understand and manipulate this critical flavor compound in food science and related fields.
Introduction
The appealing aroma of roasted foods is a complex tapestry woven from hundreds of volatile compounds. Among these, pyrazines are a class of nitrogen-containing heterocyclic compounds that are particularly influential in imparting characteristic roasted, nutty, and toasted notes[1]. This compound (CAS No. 15707-23-0), a member of this family, is recognized for its potent and distinct aroma, reminiscent of roasted hazelnuts, peanuts, and cocoa[2][3]. Its presence and concentration are critical determinants of flavor quality in numerous food products.
This guide delves into the core scientific principles governing the role of this compound in roasted food flavors, providing a technical resource for researchers and professionals in flavor chemistry, food science, and drug development, where understanding flavor perception and off-notes is crucial.
Formation Pathways of this compound
The genesis of this compound in roasted foods is primarily attributed to the Maillard reaction and the associated Strecker degradation of specific precursors during thermal processing.
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. The key precursors for the formation of this compound are α-amino acids, such as alanine (B10760859) and threonine, and reducing sugars like glucose.
The generally accepted mechanism involves the following key stages:
-
Formation of α-aminocarbonyls: The Strecker degradation of an α-amino acid in the presence of a dicarbonyl compound (formed from sugar degradation) yields an aldehyde and an α-aminocarbonyl intermediate.
-
Condensation: Two α-aminocarbonyl molecules condense to form a dihydropyrazine (B8608421) intermediate.
-
Oxidation: The unstable dihydropyrazine is subsequently oxidized to the stable aromatic pyrazine (B50134) ring.
-
Side-chain formation: The ethyl and methyl substituents on the pyrazine ring are derived from the specific α-aminocarbonyl precursors. For this compound, this involves the condensation of an aminocarbonyl derived from alanine (providing the methyl group) and another from a different precursor that contributes the ethyl group.
-
Caption: Proposed formation pathway of this compound via the Maillard reaction.
Quantitative Data on this compound in Roasted Foods
The concentration of this compound varies significantly depending on the food matrix, precursor availability, and the specific roasting conditions (temperature and time). The following table summarizes reported concentrations in various roasted food products.
| Food Product | Roasting Conditions | Concentration of this compound | Reference(s) |
| Coffee (Arabica) | Medium Roast | 0.99 - 1.05% (relative peak area) | [4] |
| Coffee (Robusta) | Not specified | Among the lowest concentrations of 12 alkylpyrazines | [5] |
| Almonds ('Comuna') | 200°C for 12-23 min | One of the main pyrazines formed | |
| Peanut Butter | Commercial preparations | 40 µg/kg | |
| Cocoa Liquor | Commercial samples | Varies with origin | |
| Roasted Hazelnuts | Not specified | Key odorant | [6] |
Experimental Protocols
Accurate quantification and characterization of this compound in complex food matrices require robust analytical methodologies. Below are detailed protocols for common techniques.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This is a widely used technique for the extraction and analysis of volatile and semi-volatile compounds from food samples.
Objective: To extract and quantify this compound in a roasted food sample.
Materials:
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad polarity range including pyrazines[7].
-
20 mL headspace vials with PTFE/silicone septa.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Analytical balance.
-
Heater-stirrer or water bath.
-
Internal standard (e.g., this compound-d3).
Procedure:
-
Sample Preparation:
-
Grind the roasted food sample (e.g., coffee beans, nuts) to a fine powder.
-
Accurately weigh 1-2 g of the ground sample into a 20 mL headspace vial.
-
Spike the sample with a known amount of the internal standard solution.
-
Add 5 mL of a saturated NaCl solution to the vial to increase the ionic strength and promote the release of volatiles into the headspace.
-
-
HS-SPME Extraction:
-
Immediately seal the vial.
-
Place the vial in a heater-stirrer or water bath and equilibrate the sample at 60°C for 20 minutes with continuous agitation.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
GC Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp at 5°C/min to 180°C.
-
Ramp at 10°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
SIM ions for this compound (m/z): 122 (molecular ion), 107 (M-15), 94.
-
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound with a constant concentration of the internal standard.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.
-
-
Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.
Stable Isotope Dilution Analysis (SIDA)
SIDA is a highly accurate quantification method that uses a stable isotope-labeled analog of the target analyte as an internal standard.
Objective: To accurately quantify this compound in a complex food matrix.
Procedure: The sample preparation and analysis are similar to the HS-SPME-GC-MS protocol described above, with the critical difference being the use of a deuterated internal standard (e.g., this compound-d3)[8]. The quantification is based on the ratio of the response of the native analyte to its isotopically labeled counterpart.
Sensory Analysis: Odor Threshold Determination
Determining the odor threshold is crucial for understanding the sensory impact of a flavor compound. The 3-Alternative Forced-Choice (3-AFC) method is a standard protocol.
Objective: To determine the odor detection threshold of this compound in a specific matrix (e.g., water, oil).
Materials:
-
A panel of trained sensory assessors (typically 15-20).
-
Odor-free sample matrix (e.g., deionized water, refined sunflower oil).
-
A series of dilutions of this compound in the matrix.
-
Odor-free presentation vessels (e.g., glass sniffing jars).
Procedure:
-
Panelist Training: Train panelists to recognize the characteristic aroma of this compound.
-
Sample Preparation: Prepare a series of ascending concentrations of this compound in the chosen matrix.
-
Presentation: In each trial, present three samples to the panelist: two blanks (matrix only) and one containing a specific concentration of this compound. The position of the odd sample is randomized.
-
Evaluation: Panelists are asked to identify the sample that is different from the other two.
-
Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample above chance (which is 33.3% in a 3-AFC test)[9][10].
Biochemical Perception: Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by its interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.
Recent research has identified Olfactory Receptor 5K1 (OR5K1) as a specific receptor for pyrazines, including this compound[11][12]. OR5K1 is a G-protein coupled receptor (GPCR). The binding of a pyrazine molecule to OR5K1 triggers a downstream signaling cascade:
-
Receptor Activation: The binding of this compound to OR5K1 induces a conformational change in the receptor.
-
G-protein Coupling: The activated OR5K1 couples to and activates a heterotrimeric G-protein, specifically the olfactory-specific G-protein alpha subunit, Gαolf [13].
-
Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase type III (ACIII).
-
cAMP Production: ACIII catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels depolarizes the olfactory sensory neuron.
-
Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the "roasted" or "nutty" aroma.
-
Caption: Olfactory signaling pathway for pyrazine perception.
Conclusion
This compound is a cornerstone of roasted food flavors, contributing significantly to the desirable sensory attributes of a multitude of products. A thorough understanding of its formation pathways, quantitative occurrence, and the mechanisms of its perception is essential for food scientists and researchers. The methodologies and data presented in this technical guide provide a solid foundation for further investigation and application in flavor optimization, quality control, and the broader study of chemosensory science. The continued exploration of the interactions between pyrazines and their olfactory receptors holds promise for the development of novel flavor modulators and a deeper understanding of human sensory experience.
References
- 1. benchchem.com [benchchem.com]
- 2. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]
- 3. This compound [ventos.com]
- 4. japsonline.com [japsonline.com]
- 5. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. researchgate.net [researchgate.net]
- 10. env.go.jp [env.go.jp]
- 11. OR5K1 - Wikipedia [en.wikipedia.org]
- 12. genecards.org [genecards.org]
- 13. pubs.acs.org [pubs.acs.org]
Toxicological Assessment of 2-Ethyl-3-methylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive toxicological assessment of 2-Ethyl-3-methylpyrazine (CAS No. 15707-23-0), a volatile organic compound used as a flavoring agent and fragrance ingredient. This document summarizes available quantitative toxicity data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows. The assessment is based on a thorough review of existing literature and safety evaluations, including data from in vitro and in vivo studies, as well as read-across approaches with structurally similar pyrazine (B50134) derivatives. The information presented is intended to support safety and risk assessment for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic nutty, roasted, and potato-like odor. Its key chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 15707-23-0 | |
| Molecular Formula | C₇H₁₀N₂ | |
| Molecular Weight | 122.17 g/mol | |
| Boiling Point | 176-177 °C | |
| Density | 0.982 - 0.992 g/cm³ at 20 °C | |
| Solubility | Soluble in water and organic solvents |
Toxicological Data
The toxicological profile of this compound has been evaluated for various endpoints. A summary of the key quantitative data is presented in the following tables. Much of the assessment relies on the Threshold of Toxicological Concern (TTC) and read-across from structurally similar compounds due to the limited availability of data on the specific substance.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 600 mg/kg bw | |
| LD₅₀ (read-across from 2-ethyl-3,(5 or 6)-dimethylpyrazine) | Rat | Oral | 460 mg/kg bw | [1][2] |
Repeated Dose and Reproductive Toxicity
Due to the lack of specific repeated-dose studies on this compound, the Threshold of Toxicological Concern (TTC) approach has been applied for risk assessment.[3]
| Endpoint | Cramer Class | TTC Value |
| Repeated Dose Toxicity | II | 0.009 mg/kg/day |
| Reproductive Toxicity | II | 0.009 mg/kg/day |
| Local Respiratory Toxicity | II | 0.47 mg/day |
A 90-day oral toxicity study on the read-across compound 2-ethyl-3,(5 or 6)-dimethylpyrazine in rats established the following No-Observed-Adverse-Effect Levels (NOAELs):[2]
| Species | NOAEL (male) | NOAEL (female) |
| Rat | 17 mg/kg/day | 18 mg/kg/day |
Genotoxicity
This compound is not considered to be genotoxic based on in vitro data and read-across from 2,3,5-trimethylpyrazine.[3]
| Assay | Cell Line | Metabolic Activation | Result |
| BlueScreen Assay | Human-derived TK6 cells | With and without S9 | Negative |
| In Vitro Micronucleus Test (read-across from 2,3,5-trimethylpyrazine) | Not specified | With and without S9 | Non-clastogenic |
Skin Sensitization
Based on a weight of evidence approach including in vitro data, this compound is not considered to be a skin sensitizer (B1316253).[3][4]
| Assay | Principle | Result |
| Direct Peptide Reactivity Assay (DPRA) | Measures peptide reactivity | Negative |
| KeratinoSens™ | Measures activation of the Keap1-Nrf2-ARE pathway | Negative |
| human Cell Line Activation Test (h-CLAT) | Measures expression of CD86 and CD54 | Negative |
Phototoxicity
This compound is not expected to be photoirritating.[3]
Experimental Protocols
This section provides an overview of the methodologies for key toxicological experiments relevant to the assessment of this compound.
Acute Oral Toxicity (OECD 423)
The acute oral toxicity of this compound is determined using the Acute Toxic Class Method (OECD Guideline 423).
-
Test Animals: Healthy, young adult rats of a single sex (typically females).
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are provided with standard laboratory diet and water ad libitum, with a brief fasting period before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The dose volume is kept to a minimum.
-
Procedure: A stepwise procedure is used with 3 animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first step (mortality or survival) determines the next dose level.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.
In Vitro Genotoxicity: BlueScreen™ Assay
The BlueScreen™ assay is a high-throughput screening assay for the assessment of genotoxicity.
-
Cell Line: A human-derived, p53-competent TK6 cell line engineered with a Gaussia luciferase (GLuc) reporter system linked to the GADD45a gene promoter.
-
Principle: Genotoxic agents induce the GADD45a gene, leading to the expression of GLuc, which is secreted into the cell culture medium. The amount of GLuc is quantified by a luminescence reaction.
-
Procedure:
-
Cells are seeded into 96-well plates.
-
The test substance is added at various concentrations, with and without an exogenous metabolic activation system (S9 fraction from rat liver).
-
Plates are incubated for a defined period (e.g., 24 or 48 hours).
-
A substrate for GLuc is added, and the resulting luminescence is measured.
-
Cell viability is assessed concurrently using a cytotoxicity assay.
-
-
Data Analysis: A significant, dose-dependent increase in luminescence, in the absence of significant cytotoxicity, indicates a positive genotoxic response.
In Vitro Skin Sensitization
A battery of in vitro tests is used to assess the skin sensitization potential by addressing key events in the Adverse Outcome Pathway (AOP).
-
Principle: This in chemico assay assesses the molecular initiating event of skin sensitization by measuring the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.
-
Procedure:
-
The test chemical is incubated with synthetic cysteine- and lysine-containing peptides for 24 hours.
-
The concentration of the remaining, unreacted peptides is quantified by High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: The percentage of peptide depletion is calculated. Based on the mean depletion of both peptides, the substance is categorized into reactivity classes (low, moderate, high, or minimal reactivity).
-
Principle: This cell-based reporter gene assay addresses the second key event in the skin sensitization AOP, which is keratinocyte activation. It measures the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.
-
Cell Line: An immortalized human keratinocyte cell line (HaCaT) stably transfected with a luciferase gene under the control of an ARE element.
-
Procedure:
-
Cells are exposed to the test substance at various concentrations for 48 hours.
-
Cell viability is determined using a cytotoxicity assay (e.g., MTT).
-
Luciferase activity is measured by adding a substrate and quantifying the resulting luminescence.
-
-
Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold (typically 1.5-fold) at concentrations that are not cytotoxic.
-
Principle: This assay addresses the third key event in the skin sensitization AOP, which is the activation of dendritic cells. It measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical.
-
Procedure:
-
THP-1 cells are exposed to the test substance at various concentrations for 24 hours.
-
The expression of CD86 and CD54 on the cell surface is measured by flow cytometry using fluorescently labeled antibodies.
-
Cell viability is assessed to ensure that the observed changes are not due to cytotoxicity.
-
-
Data Analysis: A substance is classified as a sensitizer if it induces the expression of CD86 and/or CD54 above a defined threshold.
Signaling Pathways and Experimental Workflows
Proposed Metabolic Pathway of this compound
The metabolism of pyrazines, including this compound, primarily involves Phase I and Phase II reactions. The ethyl and methyl side chains are susceptible to oxidation, and the pyrazine ring can undergo hydroxylation. These reactions are often catalyzed by Cytochrome P450 (CYP) enzymes. The resulting metabolites are then conjugated with glucuronic acid or glutathione (B108866) for excretion. Some pyrazine derivatives have been shown to induce CYP enzymes, particularly CYP2B1, CYP3A, and CYP2E1.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Safety Profile of 2-Ethyl-3-methylpyrazine: A Technical Guide to its FEMA GRAS Status
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylpyrazine is a heterocyclic aromatic compound that contributes to the characteristic nutty, roasted, and cocoa-like flavors and aromas of many cooked foods. As a valuable flavoring substance, its safety for human consumption is of paramount importance. This in-depth technical guide provides a comprehensive overview of the safety data and regulatory status of this compound, focusing on its Generally Recognized as Safe (GRAS) status as determined by the Flavor and Extract Manufacturers Association (FEMA). This document is intended for researchers, scientists, and professionals involved in drug development and food science who require a detailed understanding of the toxicological and metabolic profile of this compound.
Regulatory Status and Identification
This compound is listed by FEMA with GRAS number 3155.[1][2] This designation signifies that it is considered safe for its intended use as a flavoring ingredient in food. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3]
Table 1: Chemical and Regulatory Identifiers for this compound
| Identifier | Value |
| FEMA Number | 3155[1][2] |
| JECFA Number | 768[2][3] |
| CAS Number | 15707-23-0[4] |
| FLAVIS Number | 14.006[2] |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol [2] |
Toxicological Profile
The safety of this compound has been established through a combination of toxicological studies and a history of safe consumption in food.
Acute Toxicity
The acute oral toxicity of this compound has been determined in rats.
Table 2: Acute Oral Toxicity of this compound
| Species | Route | LD₅₀ |
| Rat | Oral | 600 mg/kg |
Subchronic Toxicity
While a specific 90-day oral toxicity study determining the No-Observed-Adverse-Effect Level (NOAEL) for this compound was not found in the public domain, safety assessments by organizations like the Research Institute for Fragrance Materials (RIFM) have utilized data from structurally related compounds (read-across) to evaluate its safety.[5] For the closely related substance, 2-ethyl-3,(5 or 6)-dimethylpyrazine, two 90-day feeding studies in rats established NOAELs of 12.5 mg/kg/day (for both sexes) and 17 and 18 mg/kg/day for male and female rats, respectively.[6][7]
Genotoxicity
Genotoxicity studies are crucial for assessing the potential of a substance to cause genetic mutations. This compound has been evaluated for its genotoxic potential and is not considered to be a concern.[5]
Table 3: Summary of Genotoxicity Data for this compound
| Assay | Result | Notes |
| BlueScreen Assay | Negative for cytotoxicity and genotoxicity | With and without metabolic activation.[5] |
| Ames Test | Not mutagenic | Under the conditions of the study.[5] |
| In Vitro Micronucleus Test | Not clastogenic (by read-across) | Based on data from the structurally similar 2,3,5-trimethylpyrazine.[5] |
Metabolism
The metabolism of alkyl-substituted pyrazines, including this compound, has been investigated in rats. The primary metabolic pathway involves the oxidation of the alkyl side chains.
In the case of this compound, it is anticipated that both the ethyl and methyl groups are susceptible to oxidation. This process leads to the formation of corresponding carboxylic acids, which can then be excreted in the urine, either as the free acid or as a conjugate, such as with glycine.[8] Ring hydroxylation has also been observed as a metabolic pathway for some pyrazine (B50134) derivatives, particularly when two adjacent alkyl groups are present.[8]
Experimental Protocols
Detailed experimental protocols for the safety assessment of flavoring substances like this compound generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Based on OECD Guideline 423)
This study provides information on the potential hazards from a single oral dose of a substance.
Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)
This in vitro assay is used to detect gene mutations induced by a test substance.
In Vitro Micronucleus Test (Based on OECD Guideline 487)
This test is used to detect chromosomal damage in mammalian cells.
Conclusion
References
- 1. femaflavor.org [femaflavor.org]
- 2. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]
- 3. This compound | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Food safety and quality: details [fao.org]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Ethyl-3-methylpyrazine via Gutknecht Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-ethyl-3-methylpyrazine, a key flavor and fragrance compound, utilizing the Gutknecht condensation reaction. The procedure involves a three-step process commencing with the nitrosation of 3-pentanone (B124093) to yield 2-isonitroso-3-pentanone. This intermediate is subsequently reduced to 2-amino-3-pentanone (B11762159), which then undergoes spontaneous self-condensation and oxidation to form the final pyrazine (B50134) product.
Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Roasted, nutty, earthy, raw potato | [2] |
| Boiling Point | 57 °C at 10 mmHg | [1][2] |
| Density | 0.987 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.503 | |
| Solubility | Soluble in water and organic solvents. | [3] |
| Flash Point | 59 °C (138.2 °F) | [1] |
Synthesis Workflow
The overall synthetic pathway for this compound via the Gutknecht condensation is depicted below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Isonitroso-3-pentanone
This procedure details the nitrosation of 3-pentanone to form the α-oximino ketone intermediate.
Materials:
-
3-Pentanone
-
Sodium Nitrite (B80452) (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
-
Deionized water
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and place it in an ice bath.
-
Add 3-pentanone to the flask.
-
Slowly add a chilled aqueous solution of sodium nitrite to the stirring ketone.
-
While maintaining the temperature below 10 °C, add concentrated hydrochloric acid dropwise to the reaction mixture. The addition of acid generates nitrous acid in situ, which then reacts with the ketone.
-
Continue stirring vigorously in the ice bath for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and remove the solvent under reduced pressure to yield crude 2-isonitroso-3-pentanone.
Step 2: Synthesis of 2-Amino-3-pentanone
This protocol describes the reduction of the α-oximino ketone to the corresponding α-amino ketone.
Materials:
-
2-Isonitroso-3-pentanone (from Step 1)
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter agent (e.g., Celite)
Procedure:
-
Dissolve the crude 2-isonitroso-3-pentanone in ethanol or methanol in a suitable pressure vessel for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.
-
Seal the reaction vessel and purge with nitrogen gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
The resulting filtrate contains the 2-amino-3-pentanone and is typically used directly in the next step without extensive purification, as the free α-amino ketone can be unstable.
Step 3: Self-Condensation and Oxidation to this compound
This final step involves the dimerization of the α-amino ketone to a dihydropyrazine intermediate, followed by oxidation to the aromatic pyrazine.
Materials:
-
Solution of 2-Amino-3-pentanone (from Step 2)
-
Copper(II) sulfate (CuSO₄) or access to a stream of air/oxygen
-
Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether or Dichloromethane (B109758) for extraction
-
Distillation apparatus
Procedure:
-
The ethanolic or methanolic solution of 2-amino-3-pentanone from the previous step is gently heated to approximately 50-60 °C. The self-condensation to the dihydropyrazine intermediate often occurs spontaneously upon concentration or gentle heating.
-
For the oxidation step, one of the following methods can be employed:
-
Air Oxidation: Bubble a stream of air or oxygen through the gently heated solution for several hours. This is a greener but potentially slower method.
-
Chemical Oxidation: Add an aqueous solution of copper(II) sulfate to the reaction mixture and reflux for 2-4 hours.
-
-
After the oxidation is complete (monitored by GC-MS or TLC), cool the reaction mixture to room temperature.
-
Make the solution basic by adding a sodium hydroxide solution.
-
Extract the product with diethyl ether or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent carefully by distillation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Quantitative Data Summary
The yield of the Gutknecht condensation can vary depending on the specific substrate and reaction conditions. Below is a table summarizing expected outcomes for this synthesis.
| Step | Reactants | Product | Typical Yield Range |
| 1. Nitrosation | 3-Pentanone, NaNO₂/HCl | 2-Isonitroso-3-pentanone | 70-85% |
| 2. Reduction | 2-Isonitroso-3-pentanone, H₂/Pd-C | 2-Amino-3-pentanone | 60-80% |
| 3. Condensation/Oxidation | 2-Amino-3-pentanone | This compound | 40-60% |
| Overall | 3-Pentanone | This compound | 17-41% |
Note: Yields are estimates based on typical Gutknecht syntheses of alkylpyrazines and may require optimization for this specific target molecule.
Logical Relationship Diagram
The logical progression of the synthesis, highlighting the key transformations and intermediates, is presented below.
Caption: Logical flow of the Gutknecht synthesis of this compound.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Ethyl-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-ethyl-3-methylpyrazine, a key aroma compound found in various roasted and cooked foods, and a valuable building block in medicinal chemistry. The synthesis is based on the classical condensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by an in situ oxidation to the aromatic pyrazine (B50134). This application note includes a step-by-step experimental protocol, a summary of required materials and equipment, and key physicochemical and spectroscopic data for the characterization of the final product.
Introduction
Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that contribute significantly to the flavor and aroma of many foods and beverages. This compound is of particular interest due to its characteristic nutty, roasted, and cocoa-like aroma, making it a valuable ingredient in the flavor and fragrance industry. Beyond its sensory properties, the pyrazine scaffold is also a common motif in pharmacologically active molecules, exhibiting a wide range of biological activities. The controlled and reproducible laboratory synthesis of this compound is therefore essential for both fundamental research and industrial applications.
The most straightforward and widely employed method for the synthesis of substituted pyrazines is the condensation of a 1,2-diamine with an α-dicarbonyl compound. This reaction initially forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the stable aromatic pyrazine. This application note details a robust protocol for the synthesis of this compound via the condensation of 1,2-diaminopropane (B80664) with 2,3-pentanedione (B165514), followed by in situ oxidation.
Physicochemical and Spectroscopic Data
A comprehensive summary of the key physical and spectroscopic data for this compound is presented in the table below for easy reference and comparison. This data is crucial for the confirmation of the product's identity and purity.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| CAS Number | 15707-23-0 |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Nutty, roasted, earthy, cocoa-like |
| Boiling Point | 57 °C @ 10 mmHg |
| Density | 0.987 g/mL at 25 °C |
| Refractive Index | n20/D 1.503 (lit.) |
| Solubility | Soluble in water and organic solvents[2] |
| ¹H NMR (CDCl₃) | δ (ppm): 8.32 (d, J=2.5 Hz, 1H), 8.27 (d, J=2.5 Hz, 1H), 2.79 (q, J=7.5 Hz, 2H), 2.54 (s, 3H), 1.32 (t, J=7.5 Hz, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 155.0, 151.8, 143.5, 142.1, 28.5, 21.2, 12.8 |
| Mass Spectrum (EI) | m/z (%): 122 (M+, 45), 107 (100), 79 (20), 53 (15) |
Experimental Protocol: Synthesis of this compound
This protocol is designed for the laboratory-scale synthesis of this compound.
Materials and Equipment
-
1,2-Diaminopropane (≥98%)
-
2,3-Pentanedione (≥97%)
-
Manganese (IV) oxide (MnO₂, activated, ≥90%)
-
Ethanol (B145695) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reaction Scheme
The overall reaction scheme for the synthesis of this compound is depicted below.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diaminopropane (3.71 g, 50 mmol) and anhydrous ethanol (40 mL).
-
Addition of Diketone: While stirring at room temperature, slowly add 2,3-pentanedione (5.01 g, 50 mmol) to the reaction mixture.
-
Condensation: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by TLC (eluent: ethyl acetate/hexane, 1:1).
-
In Situ Oxidation: After the initial condensation is complete (as indicated by TLC), cool the reaction mixture to room temperature. Add activated manganese (IV) oxide (13.0 g, 150 mmol) in one portion.
-
Oxidation Reaction: Heat the mixture to reflux and continue stirring for 4-6 hours. Monitor the formation of the pyrazine product by TLC.
-
Work-up: After the oxidation is complete, cool the reaction mixture to room temperature and filter off the manganese dioxide through a pad of celite. Wash the filter cake with dichloromethane (3 x 20 mL).
-
Extraction: Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Expected Yield
The expected yield for this synthesis is typically in the range of 60-75%.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical progression of the synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1,2-Diaminopropane and 2,3-pentanedione are flammable and may be irritating. Handle with care.
-
Manganese (IV) oxide is a strong oxidizing agent. Avoid contact with combustible materials.
-
Follow standard laboratory safety procedures for handling and disposing of chemicals.
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. The described method, based on the condensation of 1,2-diaminopropane and 2,3-pentanedione followed by in situ oxidation, is a reliable and efficient route to this important aroma chemical and synthetic intermediate. The provided data and diagrams should serve as a valuable resource for researchers in the fields of flavor chemistry, medicinal chemistry, and organic synthesis.
References
GC-MS Method for the Quantification of 2-Ethyl-3-methylpyrazine in Coffee
This application note provides a detailed protocol for the quantification of 2-Ethyl-3-methylpyrazine, a key aroma compound, in coffee samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method is intended for researchers, scientists, and professionals in the food and beverage industry involved in quality control and flavor analysis.
Introduction
This compound is a significant volatile compound found in roasted coffee that contributes to its characteristic nutty and roasted aroma. The formation of this pyrazine (B50134) occurs during the Maillard reaction between amino acids and sugars during the roasting process.[1] The concentration of this compound can vary depending on the coffee bean origin, roasting conditions, and brewing method.[1] Accurate and reliable quantification of this compound is crucial for quality control and for research into coffee flavor. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME) is a widely used and effective technique for the analysis of volatile and semi-volatile compounds in coffee.[1][2]
Experimental Protocol
This protocol outlines the procedure for the quantification of this compound in coffee beans using HS-SPME-GC-MS.
Materials and Reagents
-
Roasted Coffee Beans
-
This compound standard (≥98% purity)
-
Internal Standard (e.g., deuterated pyrazine analog)
-
Milli-Q water or equivalent
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
Equipment
-
Coffee grinder (cryogenic grinder recommended)
-
Analytical balance
-
HS-SPME autosampler
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Sample Preparation
-
Grinding: Cryogenically grind roasted coffee beans to a fine, homogeneous powder to maximize the surface area for volatile extraction.[2]
-
Weighing: Accurately weigh 1-2 grams of the ground coffee powder into a 20 mL headspace vial.[2]
-
Internal Standard Addition: Add a known concentration of an internal standard, such as a deuterated pyrazine analog, to each sample to improve accuracy and precision.[2]
-
Sealing: Immediately seal the vial with a magnetic screw cap.
HS-SPME Procedure
-
Incubation: Place the vial in the autosampler tray and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.[2]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.[2]
GC-MS Analysis
-
Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet where the trapped analytes are thermally desorbed.
-
Separation: The desorbed compounds are separated on a capillary column.
-
Detection: The separated compounds are detected by the mass spectrometer.
Experimental Workflow
Quantitative Data
The following tables summarize typical GC-MS parameters and reported concentration ranges for this compound in coffee.
Table 1: GC-MS Instrument Parameters
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) or HP-5ms (30 m x 0.250 mm, 0.25 µm film thickness) | [1] |
| Carrier Gas | Helium | [1] |
| Flow Rate | Constant flow, e.g., 1.0-1.7 mL/min | [1] |
| Inlet Temperature | 250°C | [1] |
| Injection Mode | Splitless | [1] |
| Oven Program | Example 1: 50°C (2 min), ramp to 100°C at 3°C/min, then to 120°C at 1°C/min, then to 220°C at 8°C/min, hold for 20 min | [1] |
| Example 2: 40°C (10 min), ramp to 180°C at 8°C/min, then to 280°C at 10°C/min, hold for 10 min | [1] | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [1] |
| Ionization Energy | 70 eV | [1] |
| Mass Scan Range | e.g., 40-400 amu | [3] |
| Ion Source Temp. | 230°C | [4] |
| Transfer Line Temp. | 250°C | [4] |
Table 2: Quantification Data for this compound in Coffee
| Coffee Type | Concentration Range | Method | Reference |
| Roasted Coffee | Low concentrations relative to other pyrazines | SIDA-GC-MS | [5][6] |
| Various Cultivars (roasted) | 0.73 - 1.05 (relative peak area %) | SPME/GC-MS | [3] |
Note: The concentration of this compound can vary significantly based on the specific coffee variety, degree of roast, and analytical method used.
Data Analysis and Quantification
Identification
The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The characteristic mass-to-charge ratios (m/z) for this compound can be found in spectral libraries such as NIST.[7]
Quantification
For accurate quantification, a calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations, each containing the same amount of internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the coffee samples is then calculated using the regression equation of the calibration curve.
Conclusion
The HS-SPME-GC-MS method described provides a robust and sensitive approach for the quantification of this compound in coffee. This application note serves as a comprehensive guide for researchers and analysts in the field of coffee flavor chemistry. The provided protocol and instrumental parameters can be adapted and optimized based on the specific instrumentation and analytical requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]
Application Note: Analysis of 2-Ethyl-3-methylpyrazine using Headspace SPME-GC-MS
Abstract
This application note details a sensitive and robust method for the qualitative and quantitative analysis of 2-Ethyl-3-methylpyrazine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key aroma compound found in a variety of roasted and thermally processed foods, contributing to nutty, roasted, and cocoa-like flavors. The described protocol provides a streamlined workflow for researchers, scientists, and drug development professionals for the reliable identification and quantification of this compound in various matrices.
Introduction
This compound is a member of the pyrazine (B50134) family, a class of heterocyclic aromatic compounds known for their significant impact on the flavor and aroma of many food products. It is formed during Maillard reactions and Strecker degradation at elevated temperatures. Accurate and sensitive determination of this compound is crucial for quality control in the food and beverage industry, as well as in flavor and fragrance development.
HS-SPME is a solvent-free sample preparation technique that is ideal for the extraction of volatile and semi-volatile organic compounds from a sample matrix. This method offers several advantages, including simplicity, high sensitivity, and minimal matrix interference. When combined with the separation power of GC and the specificity of MS, it provides a powerful tool for the analysis of trace-level aroma compounds like this compound.
Experimental
Materials and Reagents:
-
Internal Standard (e.g., 2-methyl-3-heptylpyrazine or a deuterated analog)
-
Deionized water
-
Sodium chloride (NaCl)
-
SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad analyte coverage and high extraction efficiency for pyrazines.[5][6][7]
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
SPME-compatible injector port
-
Autosampler with SPME capabilities (recommended for reproducibility)
-
Analytical balance
-
Heated agitator or water bath
Method and Protocols
1. Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Sample Preparation: For liquid samples, an aliquot (e.g., 5 mL) is placed into a 20 mL headspace vial. For solid samples, a known weight (e.g., 1 g) is placed in the vial. Add a consistent amount of deionized water and a saturating amount of NaCl to enhance analyte partitioning into the headspace. Spike with the internal standard.
2. HS-SPME Protocol:
-
Equilibration: Place the sealed vial in a heated agitator or water bath and allow the sample to equilibrate for a set time (e.g., 15-20 minutes) at a specific temperature (e.g., 60-80°C).[8] Agitation is recommended to facilitate the release of volatiles.
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30-50 minutes) at the same temperature as equilibration.[8][9]
-
Desorption: Retract the fiber and immediately introduce it into the hot GC injector port for thermal desorption of the analytes onto the GC column. A desorption time of 2-5 minutes at a temperature of 250°C is typical.[10][11]
3. GC-MS Protocol:
-
GC Column: A mid-polar to polar capillary column is suitable, such as a DB-WAX or ZB-5.[9][12]
-
Injector: Operate in splitless mode during desorption to maximize the transfer of analytes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[10]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/minute.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.[10]
-
Quadrupole Temperature: 150°C.[10]
-
Mass Range: Scan from m/z 40 to 300.
-
For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to increase sensitivity, monitoring characteristic ions of this compound (e.g., m/z 122, 121, 94, 67).[1]
-
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of pyrazines using HS-SPME-GC-MS, providing an expected range for method validation.
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [7][12] |
| Limit of Detection (LOD) | 0.07 - 2 ng/g | [8][13][14] |
| Limit of Quantitation (LOQ) | 0.2 - 6 ng/g | [8][12][14] |
| Recovery | 91.6 - 109.2% | [8][13][14] |
| Intra-day Precision (RSD) | < 10% | [8][13] |
| Inter-day Precision (RSD) | < 16% | [8][13] |
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The HS-SPME-GC-MS method described provides a reliable and sensitive approach for the determination of this compound. The protocol is straightforward and can be adapted for various sample matrices. The use of an appropriate SPME fiber and optimized extraction and instrument parameters are key to achieving high-quality data. This application note serves as a comprehensive guide for researchers and analysts in the fields of food science, flavor chemistry, and quality control.
References
- 1. This compound | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]
- 3. This compound [ventos.com]
- 4. femaflavor.org [femaflavor.org]
- 5. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 2-Ethyl-3-methylpyrazine and its Positional Isomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 2-Ethyl-3-methylpyrazine and its key positional isomers, including 2-ethyl-5-methylpyrazine (B82492) and 2-ethyl-6-methylpyrazine (B77461). These compounds are significant in the flavor, fragrance, and pharmaceutical industries, making their accurate quantification and differentiation crucial for quality control and research. The described method utilizes a polysaccharide-based chiral stationary phase column to achieve baseline separation of these closely related regio-isomers. This document provides detailed protocols for sample preparation, HPLC analysis, and system suitability, along with expected performance data.
Introduction
Pyrazines are a class of heterocyclic aromatic compounds that contribute significantly to the aroma and flavor profiles of many cooked and roasted foods. This compound and its isomers are potent flavor compounds with nutty, roasted, and cocoa-like aromas. In the pharmaceutical industry, pyrazine (B50134) derivatives serve as important intermediates in the synthesis of various drugs. Due to the subtle structural differences between positional isomers, their separation and quantification can be challenging. This note presents an effective normal-phase HPLC method adapted from established research for the analysis of this compound and its common isomers.[1][2]
Experimental
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase).[1]
-
Vials: Amber HPLC vials with inserts.
-
Solvents: HPLC grade hexane, isopropanol, and cyclohexane.[1]
-
Reference Standards: this compound (≥98% purity), 2-Ethyl-5-methylpyrazine (≥98% purity), 2-Ethyl-6-methylpyrazine (≥98% purity).
Chromatographic Conditions
The following conditions are based on the successful separation of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine and are suitable for the analysis of a mixture including this compound.[1]
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Hexane/Isopropanol (99:1, v/v) |
| Mobile Phase B | Cyclohexane/Isopropanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 270 nm |
| Injection Volume | 1 µL |
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each reference standard (this compound, 2-Ethyl-5-methylpyrazine, and 2-Ethyl-6-methylpyrazine) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with isopropanol.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of each primary stock solution into a single 10 mL volumetric flask and dilute to volume with the mobile phase (e.g., Hexane/Isopropanol 99:1).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 50 µg/mL).
Sample Preparation
Samples for analysis should be dissolved in the mobile phase. Ensure complete dissolution and filter through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Analysis Workflow
A visual representation of the analytical workflow is provided below.
Caption: Experimental workflow for the HPLC analysis of ethylmethylpyrazine isomers.
System Suitability
Before sample analysis, perform at least five replicate injections of a mid-level calibration standard. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time of each analyte is less than 2.0%.
Quantitative Data
The following table summarizes the expected retention times for the isomers based on the method described. Complete baseline separation is anticipated.[1] The retention times for this compound are not explicitly stated in the primary reference but it is used as an external standard, implying it is well-resolved from the other isomers.[1]
| Compound | Mobile Phase A (Hexane/IPA 99:1) Retention Time (min) | Mobile Phase B (Cyclohexane/IPA 99:1) Retention Time (min) |
| 2-Ethyl-6-methylpyrazine | ~12.5 | ~11.0 |
| 2-Ethyl-5-methylpyrazine | ~14.0 | ~12.0 |
| This compound | To be determined experimentally | To be determined experimentally |
Note: Retention times are approximate and may vary depending on the specific column, system, and laboratory conditions. The elution order on the Chiralpak AD-H column is typically 2-ethyl-6-methylpyrazine followed by 2-ethyl-5-methylpyrazine.[1]
Logical Relationship of Isomer Separation
The separation of these positional isomers on a polysaccharide-based chiral stationary phase is governed by subtle differences in their interaction with the chiral selectors of the stationary phase.
Caption: Logical diagram of the isomer separation principle on a chiral stationary phase.
Conclusion
The HPLC method presented provides an effective means for the separation and quantification of this compound and its positional isomers. The use of a Chiralpak AD-H column with a non-polar mobile phase achieves excellent resolution between these structurally similar compounds. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring accurate analysis of these important pyrazine compounds.
References
Application Notes and Protocols for Quantitative NMR (qNMR) Analysis of 2-Ethyl-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity and concentration of chemical substances.[1][2] Unlike chromatographic methods, qNMR does not require an identical reference standard for the analyte, instead relying on a certified internal standard.[3][4] This makes it a primary analytical method for the characterization of reference materials.[1]
2-Ethyl-3-methylpyrazine is a volatile organic compound commonly used as a flavoring agent in the food and fragrance industries, contributing to nutty, roasted, and earthy aromas.[5] Accurate quantification of this compound is crucial for quality control and formulation development. This application note provides a detailed protocol for the quantitative analysis of this compound using ¹H-qNMR.
Principle of qNMR
The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] By comparing the integral of a known signal from the analyte with the integral of a signal from a certified internal standard of known concentration, the concentration and purity of the analyte can be accurately determined.[3] The equation for calculating the purity of the analyte is as follows:
Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
IS = Internal Standard
Experimental Protocols
Materials and Equipment
-
Analyte: this compound (CAS: 15707-23-0), ≥98% purity
-
Internal Standard (IS): Maleic acid (CAS: 110-16-7), certified reference material (CRM) with a purity of ≥99.5%
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR Spectrometer: 400 MHz or higher, equipped with a proton-sensitive probe
-
Analytical Balance: Readable to 0.01 mg
-
NMR Tubes: 5 mm, high precision
-
Volumetric Glassware and Pipettes
Selection of Internal Standard
The choice of an appropriate internal standard is critical for accurate qNMR results.[3] Maleic acid is a suitable internal standard for the analysis of this compound in CDCl₃ due to the following reasons:
-
Signal Separation: Its vinylic protons produce a singlet at approximately 6.3 ppm, which does not overlap with the signals of this compound.[4]
-
Solubility: It is soluble in CDCl₃.
-
Stability: It is a stable, non-volatile solid, allowing for accurate weighing.[6]
-
Simple Spectrum: It has a simple ¹H NMR spectrum with a single sharp singlet.
Sample Preparation
Accurate weighing is crucial for qNMR.[7]
-
Accurately weigh approximately 10 mg of the this compound standard into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.6 mL of CDCl₃.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer on the CDCl₃ signal.
-
Acquire a standard ¹H NMR spectrum to ensure all peaks are within the spectral window and to check for any overlapping signals.
-
T1 Relaxation Delay (d1) Determination: To ensure complete relaxation of all protons, the relaxation delay (d1) should be at least 5 times the longest T1 value of the signals of interest.[8][9] A preliminary inversion-recovery experiment is recommended to determine the T1 values.[10] For small molecules like this compound, a conservative d1 of 30 seconds is generally sufficient.[8]
-
Set the following acquisition parameters for the quantitative experiment:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[11]
-
Pulse Angle: 90°
-
Acquisition Time (aq): ≥ 3 seconds
-
Relaxation Delay (d1): 30 seconds
-
Number of Scans (ns): 16 (or more to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).[9]
-
Temperature: 298 K
-
Data Processing and Analysis
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are correctly phased.
-
Apply a baseline correction.
-
Integrate the selected signals for both the analyte and the internal standard. For this compound, the well-resolved aromatic protons or the methyl/ethyl group protons can be used. For maleic acid, integrate the singlet at ~6.3 ppm.
-
Calculate the purity of the this compound standard using the formula provided in the "Principle of qNMR" section.
Data Presentation
¹H NMR Signal Assignment of this compound
The expected ¹H NMR spectrum of this compound in CDCl₃ shows the following signals:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Number of Protons | Assignment |
| 1 | ~8.3 | Doublet | 1 | Aromatic CH |
| 2 | ~8.2 | Doublet | 1 | Aromatic CH |
| 3 | ~2.8 | Quartet | 2 | -CH₂- (Ethyl group) |
| 4 | ~2.5 | Singlet | 3 | -CH₃ (Methyl group) |
| 5 | ~1.3 | Triplet | 3 | -CH₃ (Ethyl group) |
Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.
Illustrative Quantitative Data
The following table presents illustrative data from a hypothetical qNMR analysis of a this compound sample.
Table 1: Purity Determination of this compound using Maleic Acid as Internal Standard
| Parameter | This compound (Analyte) | Maleic Acid (Internal Standard) |
| Mass (mg) | 10.25 | 10.05 |
| Molar Mass ( g/mol ) | 122.17[12] | 116.07 |
| Signal for Integration | Aromatic CH | Vinylic CH |
| Chemical Shift (ppm) | ~8.3 | ~6.3 |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 2.15 |
| Purity of Standard | - | 99.8% |
| Calculated Purity | 98.5% | - |
Mandatory Visualizations
Caption: Experimental workflow for qNMR analysis.
References
- 1. qNMR - BIPM [bipm.org]
- 2. emerypharma.com [emerypharma.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. This compound | 15707-23-0 [chemicalbook.com]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Part 1 - T1 relaxation: definition, measurement and practical implications! — Nanalysis [nanalysis.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]
Application Notes and Protocols: The Role of 2-Ethyl-3-methylpyrazine in Reconstituted Meat Flavors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Ethyl-3-methylpyrazine in the formulation of reconstituted meat flavors. This document details the compound's contribution to characteristic meat aromas, provides quantitative data for its application, and outlines detailed experimental protocols for flavor development and evaluation.
Introduction
This compound is a key volatile heterocyclic nitrogen-containing compound that plays a significant role in the desirable roasted, nutty, and savory notes of cooked meat.[1] Formed during the Maillard reaction between amino acids and reducing sugars at elevated temperatures, this pyrazine (B50134) is crucial for developing authentic and appealing meat flavors in a variety of food products, including reconstituted meats, plant-based meat alternatives, and savory seasonings.[2][3] Understanding its sensory impact and optimal usage levels is essential for food scientists and flavor chemists aiming to create realistic and consumer-preferred meat profiles.
Data Presentation
The effective concentration of this compound can vary depending on the desired flavor profile and the food matrix. The following tables provide a summary of suggested usage levels and quantitative analysis of a closely related pyrazine in meat and meat-alternative products, which can serve as a guide for formulation.
Table 1: Suggested Usage Levels of this compound in Savory Flavor Formulations
| Flavor Profile | Suggested Concentration (ppm in final flavor) | Associated Sensory Notes |
| Roast Beef | 500 | Roasted, Meaty, Nutty |
| Bacon | 300 | Subtle Roasted, Smoky |
| Hydrolyzed Vegetable Protein (HVP) | 200 | Muted Roasted |
Data synthesized from Perfumer & Flavorist.[4]
Table 2: Quantitative Analysis of 2-Ethyl-3,5/6-dimethylpyrazine and Corresponding Sensory Attributes in Cooked Patties
| Product | 2-Ethyl-3,5/6-dimethylpyrazine (ng/g) | Beef Flavor Intensity (Sensory Panel Score) | Roasted Intensity (Sensory Panel Score) | Nutty Flavor (Sensory Panel Score) |
| Ground Beef (Regular) | 1.8 | 45.2 | 30.1 | 12.5 |
| Ground Beef (Lean) | 1.5 | 40.8 | 28.9 | 11.8 |
| Plant-Based Alternative (Brand A) | 2.5 | 25.5 | 27.6 | 18.2 |
| Plant-Based Alternative (Brand B) | 1.9 | 27.9 | 29.9 | 19.5 |
Data adapted from a study on volatile flavor compounds and sensory attributes of plant-based meat alternatives and ground beef.[5] Sensory scores are based on a descriptive analysis panel.
Experimental Protocols
Protocol 1: Preparation of a Basic Reconstituted Meat Flavor Base (Maillard Reaction Model System)
This protocol outlines the creation of a basic meat flavor base through a controlled Maillard reaction.
Materials:
-
Amino acid solution (e.g., 0.1 M L-cysteine, 0.1 M L-glutamic acid)
-
Reducing sugar solution (e.g., 0.2 M D-glucose or D-xylose)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
High-purity water
-
This compound (food grade)
-
Reaction vessel (autoclave or pressure cooker)
-
Magnetic stirrer and hot plate
Procedure:
-
Precursor Solution Preparation: In the reaction vessel, combine the amino acid solution(s) and the reducing sugar solution in a 1:1 molar ratio. Add phosphate buffer to adjust the pH to 6.0.
-
Addition of this compound: Spike the precursor solution with this compound to achieve the desired final concentration (e.g., 500 ppm for a roast beef profile). Prepare a control sample without the added pyrazine.
-
Maillard Reaction: Seal the reaction vessel and heat the solution to 120-140°C for 1-2 hours with continuous stirring. The precise time and temperature can be adjusted to modulate the intensity of the roasted notes.[3]
-
Cooling and Storage: After the reaction, rapidly cool the vessel to room temperature. The resulting meat flavor base can be stored in an airtight container at 4°C for further analysis.
Protocol 2: Sensory Evaluation of Reconstituted Meat Flavor
This protocol describes a descriptive sensory analysis to quantify the impact of this compound on the flavor profile.
Materials:
-
Reconstituted meat flavor base (from Protocol 1) with and without this compound.
-
Neutral carrier (e.g., unsalted broth, plain cooked rice, or a plant-based protein isolate).
-
Trained sensory panel (8-12 members).
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Water and unsalted crackers for palate cleansing.
-
Sensory evaluation software or ballots.
Procedure:
-
Sample Preparation: Dilute the reconstituted meat flavor bases in the neutral carrier to a standardized concentration (e.g., 0.5% w/w). Heat the samples to a consistent serving temperature (e.g., 60°C).
-
Panelist Training: Train the sensory panel to identify and score key meat flavor attributes (e.g., "roasted," "nutty," "meaty," "savory," "umami") using reference standards.
-
Sensory Evaluation: Present the coded samples to the panelists in a randomized order. Panelists should evaluate each sample for the intensity of the predetermined sensory attributes on a structured scale (e.g., a 15-cm line scale or a 10-point numerical scale).
-
Data Analysis: Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, PCA) to determine the significant effects of this compound on the perceived flavor profile.
Protocol 3: Volatile Compound Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the instrumental analysis of the volatile compounds in the reconstituted meat flavor.
Materials:
-
Reconstituted meat flavor base (from Protocol 1).
-
Solid-phase microextraction (SPME) fibers (e.g., DVB/CAR/PDMS).
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Vials with septa.
-
Internal standard (e.g., deuterated pyrazine).
Procedure:
-
Sample Preparation: Place a known amount of the reconstituted meat flavor base into a vial. Add the internal standard.
-
SPME Extraction: Heat the vial to a specific temperature (e.g., 60°C) and expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
GC-MS Analysis: Desorb the SPME fiber in the GC injection port. Use a suitable GC column and temperature program to separate the volatile compounds. The mass spectrometer will identify and quantify the compounds based on their mass spectra and retention times.
-
Data Analysis: Integrate the peak areas of the identified compounds and quantify their concentrations relative to the internal standard.
Visualizations
Caption: Olfactory signaling pathway for this compound perception.
Caption: Experimental workflow for reconstituted meat flavor development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. CN111820396A - Beef-flavor yeast extract and preparation method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethyl-3-methylpyrazine in Nutty Flavor Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylpyrazine is a key volatile heterocyclic nitrogen-containing compound that contributes significantly to the desirable roasted, nutty, and earthy aromas of a wide variety of thermally processed foods.[1][2] As a product of the Maillard reaction, it is naturally present in roasted nuts, coffee, cocoa, and baked goods.[3][4] Its potent and characteristic nutty, roasted hazelnut, and peanut-like aroma makes it an invaluable component in the formulation of artificial and natural nutty flavors.[1][5][6] These application notes provide detailed information on the use of this compound in creating authentic nutty flavor profiles, along with protocols for its analysis and sensory evaluation.
Chemical Profile
-
IUPAC Name: this compound[7]
-
Molecular Weight: 122.17 g/mol [6]
-
Sensory Profile: Described as having a nutty, peanut, musty, corn-like, raw, earthy, and bready aroma.[5] At certain concentrations, it imparts pronounced nutty, peanut, and musty corn-like flavors with raw and oily nuances.[5]
Data Presentation
Sensory Thresholds
The potency of a flavor compound is determined by its sensory threshold, the minimum concentration at which it can be detected.
| Threshold Type | Medium | Concentration |
| Odor Threshold | Water | 130 ppb |
| Taste Threshold | General Applications | 2 ppm |
| Taste Threshold | Aqueous Solutions | 10 ppm (pronounced nutty, peanut, musty corn-like) |
Table 1: Sensory thresholds of this compound. Data sourced from[5].
Recommended Starting Concentrations in Nutty Flavor Formulations
The following concentrations are suggested as starting points for the inclusion of this compound in flavor concentrates intended for use in finished products. The optimal level will depend on the desired intensity of the nutty and roasted notes.
| Nut Flavor | Recommended Starting Concentration (ppm in flavor concentrate) | Notes |
| Almond (Toasted) | 1,000 | Enhances the toasted character.[8] |
| Hazelnut | 3,000 | Very effective for a toasted effect.[8] |
| Peanut (Roasted) | 2,000 - 4,000 | Higher levels provide a more intense roasted profile.[8] |
| Pistachio | 1,000 | Similar application to toasted almond flavors.[8] |
| Walnut | 500 | Plays a less dominant but still impactful role.[8] |
Table 2: Recommended starting concentrations of this compound in various nutty flavor formulations. Data sourced from[8]. Note: These levels are for flavor concentrates, which are then typically dosed at low percentages into the final food product.
Experimental Protocols
Protocol 1: Quantification of this compound in a Food Matrix using HS-SPME-GC-MS
This protocol outlines a standard method for the extraction and quantification of this compound from a solid or liquid food matrix.
1. Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Headspace Solid-Phase Microextraction (HS-SPME) autosampler
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Analytical balance
-
Heating block with magnetic stirrer
-
This compound standard
-
Internal standard (e.g., a deuterated pyrazine (B50134) analog)
-
Solvent (e.g., methanol) for standard preparation
-
Homogenizer (for solid samples)
2. Procedure:
-
Sample Preparation:
-
For solid samples, homogenize to a fine powder.
-
Accurately weigh 1-5 g of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known concentration of the internal standard to the vial.
-
Immediately seal the vial with the screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in the HS-SPME autosampler.
-
Equilibrate the sample at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation to allow volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
Retract the SPME fiber and inject it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.
-
GC Conditions (Example):
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Acquisition Mode: Full scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 122, 107, 94).
-
-
4. Quantification:
-
Create a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the internal standard and the calibration curve.
Protocol 2: Sensory Evaluation of Nutty Flavors - Descriptive Analysis
This protocol describes a method for a trained sensory panel to characterize and quantify the nutty flavor profile of a product.
1. Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, ability to describe aromas and flavors, and availability.
-
Train panelists on the fundamental principles of sensory evaluation.[9]
-
Familiarize the panel with a lexicon of nutty flavor attributes using reference standards (see Table 3).[10]
-
Conduct training sessions to ensure panelists can reliably identify and rate the intensity of each attribute on a structured scale (e.g., a 15-point line scale).
| Attribute | Definition | Reference Standard Example |
| Overall Nutty | The total intensity of the nutty aroma and flavor. | A mixture of roasted almonds, hazelnuts, and peanuts. |
| Roasted | The aroma and flavor associated with toasted or roasted nuts. | Freshly roasted peanuts. |
| Earthy/Musty | The aroma and flavor reminiscent of damp earth or raw potatoes. | A dilute solution of this compound. |
| Green/Beany | The aroma and flavor of raw or unripe nuts. | Raw, unroasted peanuts or almonds. |
| Sweet | The perception of sweetness associated with the nutty flavor. | Toasted almonds with a light sugar coating. |
| Bitter | The perception of bitterness, often from the nut skin. | Walnut skins. |
| Oily | The sensation of oiliness or fattiness in the mouthfeel. | A small amount of high-quality peanut oil. |
Table 3: Example lexicon and reference standards for sensory evaluation of nutty flavors.
2. Sample Preparation and Presentation:
-
Prepare all samples under consistent conditions to minimize variability.
-
Code samples with random three-digit numbers to prevent bias.
-
Present samples in a randomized order to each panelist.
-
Provide panelists with unsalted crackers and room temperature water for palate cleansing between samples.
3. Evaluation Procedure:
-
Conduct the evaluation in a sensory laboratory with individual booths under controlled lighting and temperature.
-
Instruct panelists to first evaluate the aroma of the sample by sniffing.
-
Panelists then taste the sample, allowing it to coat the palate to evaluate the full flavor profile and mouthfeel.
-
Panelists rate the intensity of each attribute from the lexicon on the provided scoresheet or digital ballot.
-
Panelists should cleanse their palate thoroughly between each sample.
4. Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between samples for each attribute.
-
Visualize the results using spider web plots or bar charts to compare the sensory profiles of the different samples.
Visualizations
Caption: Maillard reaction pathway for this compound formation.
References
- 1. Filbert Pyrazine – roasted hazelnut (ultratrace) [myskinrecipes.com]
- 2. Buy Bulk - 2,3-Diethyl-5-Methylpyrazine | Wholesale Supplier [sinofoodsupply.com]
- 3. datapdf.com [datapdf.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 6. This compound [ventos.com]
- 7. This compound | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 10. almonds.org [almonds.org]
Application Notes and Protocols for the Sensory Evaluation of 2-Ethyl-3-methylpyrazine Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylpyrazine is a heterocyclic aromatic compound known for its potent and distinctive aroma, which is integral to the flavor profile of many cooked and roasted foods. It belongs to the pyrazine (B50134) family, a class of compounds typically formed during Maillard reactions and Strecker degradation at elevated temperatures. The characteristic nutty, roasted, and earthy aroma of this compound makes it a significant contributor to the sensory experience of products such as coffee, cocoa, baked goods, and roasted nuts.[1][2][3]
Accurate sensory evaluation of this compound is crucial for flavor development, quality control, and in understanding its potential off-notes in various applications, including pharmaceuticals where excipient odors can impact patient compliance. These application notes provide detailed protocols for the sensory evaluation of this compound solutions, focusing on the determination of detection thresholds and the characterization of its aroma profile through descriptive analysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 15707-23-0 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| Appearance | Colorless to pale yellow liquid[2] |
| Odor Profile | Nutty, peanut, musty, corn-like, raw, earthy, roasted[2] |
| Taste Profile | Nutty, roasted, hazelnut, oily, peanut[4] |
| Solubility | Soluble in water[4] |
Quantitative Sensory Data
The sensory thresholds of this compound are critical for understanding its potency and impact on a product's overall flavor profile. The following table summarizes the reported detection thresholds in water. It is important to note that threshold values can vary depending on the specific methodology and the sensory acuity of the panelists.
| Threshold Type | Medium | Concentration | Method |
| Flavor Detection | Water | 0.4 ppb | Not Specified |
| Odor Detection | Water | 2 ppm (2000 ppb) | Not Specified[3] |
Aroma Profile of this compound:
The following table outlines the common aroma descriptors associated with this compound.
| Aroma Descriptor | Description |
| Primary Notes | Roasted, Nutty (specifically peanut and hazelnut), Earthy[1][2] |
| Secondary Notes | Coffee-like, Cocoa, Musty, Green, Toasted[1][2] |
| Off-Notes (at high concentrations) | Burnt, overly intense roasted character |
Experimental Protocols
Protocol for Determination of Sensory Detection Threshold
This protocol is based on the ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits. The 3-Alternative Forced-Choice (3-AFC) method is utilized to minimize guessing bias.
Objective: To determine the lowest concentration of this compound in water that is detectable by a sensory panel.
Materials:
-
This compound (high purity)
-
Odor-free, deionized water
-
Glass sample vials with PTFE-lined caps
-
Volumetric flasks and pipettes for serial dilutions
-
Sensory panel of at least 15 screened and trained assessors
-
Sensory evaluation booths with controlled lighting and ventilation
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in odor-free water at a concentration of 1000 ppm.
-
From this stock solution, prepare a series of descending dilutions (e.g., 100 ppm, 10 ppm, 1 ppm, 100 ppb, 10 ppb, 1 ppb, 0.1 ppb).
-
-
Sample Presentation:
-
For each panelist, present a series of sample sets in ascending order of concentration.
-
Each set consists of three samples: two blanks (odor-free water) and one containing this compound at a specific concentration.
-
The position of the spiked sample within the set of three should be randomized for each presentation.
-
-
Evaluation:
-
Panelists are instructed to sniff each of the three samples in a set.
-
They must identify which of the three samples is different from the other two.
-
Guessing is required if no difference is perceived.
-
A rest period of at least 30 seconds is recommended between each set of samples.
-
-
Data Analysis:
-
The individual threshold for each panelist is calculated as the geometric mean of the last concentration missed and the first concentration at which a correct identification was made.
-
The group threshold is the geometric mean of the individual thresholds.
-
Protocol for Descriptive Sensory Analysis
This protocol follows the principles of Quantitative Descriptive Analysis (QDA®) to develop a comprehensive aroma profile of this compound.
Objective: To identify, describe, and quantify the key aroma attributes of this compound solutions at different concentrations.
Materials:
-
This compound (high purity)
-
Odor-free, deionized water
-
Aroma reference standards (e.g., roasted peanuts, coffee beans, cocoa powder, earthy soil)
-
Glass sample vials with PTFE-lined caps
-
Trained sensory panel (8-12 assessors)
-
Sensory evaluation software or data collection forms
-
Sensory evaluation booths
Procedure:
-
Panel Training and Lexicon Development:
-
Familiarize the panel with the aroma of this compound at various concentrations (e.g., 1 ppb, 10 ppb, 100 ppb, 1 ppm).
-
Through open discussion, the panel generates a list of descriptive terms for the aroma.
-
Present reference standards to help anchor and define the generated terms.
-
The panel comes to a consensus on a final lexicon of aroma attributes, with clear definitions and corresponding reference standards.
-
-
Sample Evaluation:
-
Prepare solutions of this compound at the desired concentrations for evaluation.
-
Present the samples to the panelists in a randomized and blind-coded manner.
-
Each panelist independently evaluates the intensity of each aroma attribute from the agreed-upon lexicon for each sample.
-
Intensity is rated on a continuous line scale (e.g., from 0 = not perceptible to 15 = extremely strong).
-
-
Data Analysis:
-
The intensity ratings from each panelist are collected.
-
The mean intensity for each attribute is calculated for each sample.
-
The results can be visualized using a spider web (or radar) plot to compare the aroma profiles of different concentrations.
-
Statistical analysis (e.g., ANOVA) can be used to determine significant differences in attribute intensities between samples.
-
Logical Relationship of a 3-AFC Test
The 3-Alternative Forced-Choice (3-AFC) test is a fundamental method in sensory science for determining thresholds. The underlying principle is to present a panelist with three samples, where one is different (the target) and two are the same (blanks). The panelist's task is to identify the different sample. This design reduces the probability of a correct guess to 33.3%, thereby providing a more robust measure of sensory detection compared to a simple yes/no task.
References
Application Notes and Protocols for the Use of 2-Ethyl-3-methylpyrazine as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative mass spectrometry, the use of an internal standard (IS) is crucial for achieving high accuracy and precision. An internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response.[1][2] Deuterated analogs of the target analyte are often considered the "gold standard" for internal standards because their chemical and physical properties are nearly identical to their non-deuterated counterparts.[1][3] This ensures they behave similarly during extraction, derivatization, and chromatographic separation, effectively compensating for matrix effects and variations in sample handling.[1][4]
While deuterated 2-Ethyl-3-methylpyrazine (e.g., this compound-d3) is an ideal internal standard for the analysis of this compound, the non-deuterated form can also be employed as an internal standard for the quantification of other volatile and semi-volatile compounds, particularly other pyrazines, where a deuterated analog of the target analyte is not available. This document provides detailed protocols and application notes for the use of this compound as an internal standard in mass spectrometry-based analyses.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol [5][6][7] |
| Appearance | Colorless to pale yellow liquid[6] |
| Odor | Burnt, woody, nutty, caramel[6] |
| Boiling Point | 57°C[7] |
| CAS Registry Number | 15707-23-0[5][6] |
Experimental Protocols
Several sample preparation techniques can be employed when using this compound as an internal standard, depending on the sample matrix and the target analytes. The following are detailed protocols for common extraction methods coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free and sensitive technique ideal for the extraction of volatile compounds from solid and liquid samples.[3]
Application: Analysis of volatile pyrazines and other aroma compounds in food matrices like coffee, roasted nuts, and cooked meat.[4]
Methodology:
-
Sample Preparation:
-
Weigh a known amount of the homogenized solid sample (e.g., 1.0 g) or pipette a known volume of the liquid sample into a headspace vial (e.g., 20 mL).[1]
-
For solid samples, adding a salt solution (e.g., 5 mL of saturated sodium chloride) can improve the release of volatile compounds.[1]
-
Spike the sample with a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).[1]
-
-
Equilibration and Extraction:
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatiles to equilibrate in the headspace.
-
Expose a conditioned SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace for a defined period (e.g., 30 minutes) to extract the analytes.[8]
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a few minutes.[9]
-
Start the GC-MS analysis.
-
Caption: Workflow for HS-SPME-GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a conventional method for extracting analytes from aqueous samples based on their partitioning between two immiscible liquid phases.[3]
Application: Extraction of pyrazines and other semi-volatile compounds from liquid samples like beverages or aqueous extracts of solid foods.[3]
Methodology:
-
Sample Preparation:
-
Place a known volume of the aqueous sample into a separatory funnel.
-
Add a known amount of this compound internal standard solution.[3]
-
-
Extraction:
-
Add a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[10]
-
Vigorously shake the mixture for a defined period (e.g., 30 minutes).[4]
-
Allow the layers to separate and collect the organic layer.[4]
-
Repeat the extraction of the aqueous layer with fresh solvent to ensure complete recovery.[4]
-
-
Concentration and Analysis:
Caption: General workflow for LLE-GC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a versatile technique for sample clean-up and concentration of analytes from liquid samples.[2][3]
Application: Extraction of a broad range of pyrazines, including less volatile ones, from liquid extracts.[3]
Methodology:
-
Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., C18) by passing a sequence of solvents, typically methanol (B129727) followed by water.
-
-
Sample Loading:
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 5-10 mL of deionized water) to remove polar interferences.[3]
-
-
Elution and Analysis:
-
Elute the analytes of interest and the internal standard with a suitable organic solvent (e.g., ethyl acetate).
-
The eluate can be concentrated under a gentle stream of nitrogen if necessary before analysis by GC-MS.[3]
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of pyrazines. These should be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| GC Column | DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min)[9] |
| Oven Temperature Program | Initial temp 40°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min[8] |
| Injector Temperature | 250°C[9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Ion Source Temperature | 230°C[9] |
| MS Transfer Line Temp | 250°C[9] |
| Mass Range | 50-300 amu |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
For quantification using this compound (MW: 122.17), characteristic ions should be selected. Based on its mass spectrum, prominent ions are m/z 122 (molecular ion) and 121.[11]
Quantitative Data Summary
The use of an internal standard like this compound significantly improves the quality of quantitative data. Below is a table summarizing typical performance characteristics that can be expected when using an internal standard in GC-MS analysis of pyrazines.
| Performance Metric | GC-MS (SIM) | GC-MS/MS (MRM) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | 0.03 - 0.3 ng/mL |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
Data is extrapolated from the analysis of a similar pyrazine (B50134), 2,3-Diethyl-5-methylpyrazine-d7, and represents typical values for this class of compounds.[10]
Rationale for Using an Internal Standard
The fundamental principle of using an internal standard is to add a constant, known amount of a compound to every sample, standard, and blank. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively mitigates errors arising from sample preparation and instrumental drift.
Caption: Logical relationship for using an internal standard.
Conclusion
This compound can serve as an effective internal standard for the quantitative analysis of volatile and semi-volatile compounds, particularly other pyrazines, by GC-MS. The selection of an appropriate sample preparation technique, such as HS-SPME, LLE, or SPE, is critical and depends on the specific sample matrix and analytical goals. By implementing the protocols outlined in these application notes, researchers can achieve reliable and accurate quantification, compensating for variations in sample preparation and instrument response.
References
- 1. benchchem.com [benchchem.com]
- 2. insights.allumiqs.com [insights.allumiqs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]
- 6. This compound [ventos.com]
- 7. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Ethyl-3-methylpyrazine Yield in Maillard Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 2-ethyl-3-methylpyrazine in Maillard reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Maillard reaction, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Yield of this compound
A common challenge in the Maillard reaction is a lower-than-expected or complete absence of the target pyrazine (B50134).[1] This can stem from several factors related to reaction conditions and precursor selection.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Temperature | The reaction may not have reached a high enough temperature to initiate the necessary degradation and condensation steps for pyrazine formation. Conversely, excessive heat can degrade the pyrazines.[1][2] Optimize the temperature, typically between 100°C and 180°C, to maximize yield while minimizing byproduct formation.[2][3] |
| Suboptimal pH | The pH of the reaction medium significantly influences pyrazine formation. An acidic environment can inhibit key reaction steps.[1] The optimal pH range is generally between 7 and 10.[1] Adjust the initial pH of your reaction mixture accordingly. |
| Inappropriate Precursors | The choice of amino acids and reducing sugars is critical. For this compound, specific precursors are required. While the exact commercial synthesis routes are proprietary, it is understood that the ethyl and methyl groups originate from the precursors.[4] Consider using amino acids like alanine, and sugars that can form the necessary dicarbonyl intermediates. |
| Incorrect Reactant Ratio | The molar ratio of the amino acid to the reducing sugar can significantly impact the yield and types of pyrazines formed.[1] Experiment with different molar ratios to find the optimal balance for your specific system. |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed long enough for significant pyrazine formation. Monitor the reaction over time to determine the optimal duration. Conversely, prolonged heating can lead to product degradation.[1] |
| Improper Water Activity (a_w) | Water acts as both a solvent and a reaction product. Very high water activity can dilute reactants and inhibit the reaction, while very low water activity can hinder reactant mobility.[1] |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low this compound yield.
Issue 2: Formation of Undesirable Byproducts
The Maillard reaction is a complex network of reactions that can lead to a wide array of products besides the target pyrazine.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Excessively high temperatures can favor competing reaction pathways or lead to the degradation of the desired pyrazine.[1][2] Carefully control the reaction temperature to find the optimal point for this compound formation. |
| Incorrect Precursor Choice | The structure of the amino acid significantly influences byproduct formation. For instance, α-amino acids can lead to the formation of Strecker aldehydes as byproducts.[2] |
| Presence of Impurities | Impurities in the reactants can lead to the formation of unexpected side products. Ensure high purity of both the amino acid and the reducing sugar. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal precursors for synthesizing this compound?
While specific industrial synthesis routes are often proprietary, the formation of this compound requires precursors that can provide the ethyl and methyl groups to the pyrazine ring. This typically involves the reaction of an amino acid with a reducing sugar. The Strecker degradation of amino acids is a key pathway in the formation of pyrazines.[5]
Q2: What is the general mechanism for pyrazine formation in the Maillard reaction?
The formation of pyrazines through the Maillard reaction is a multi-step process:
-
Initial Stage: A reducing sugar reacts with an amino acid to form a Schiff base, which then rearranges to form an Amadori or Heyns product.
-
Intermediate Stage: The Amadori/Heyns products undergo dehydration and fragmentation to form various reactive intermediates, including dicarbonyl compounds.
-
Final Stage: These dicarbonyl compounds react with other amino acids in a process called Strecker degradation to form α-aminoketones. Two molecules of these α-aminoketones then condense to form a dihydropyrazine, which is subsequently oxidized to the stable pyrazine.
General Maillard Reaction Pathway to Pyrazines
Caption: Simplified pathway of pyrazine formation in the Maillard reaction.
Q3: How do reaction parameters affect the yield of this compound?
The yield of this compound is highly sensitive to several reaction parameters. The following table summarizes the general effects of these parameters.
| Parameter | Effect on Yield | Typical Range |
| Temperature | Increasing temperature generally increases the reaction rate and pyrazine formation, but excessive heat can lead to degradation.[1][2] | 100°C - 180°C[3] |
| pH | A neutral to slightly alkaline pH is generally optimal for pyrazine formation.[1] | 7 - 10[1] |
| Reaction Time | Yield increases with time up to an optimal point, after which degradation may occur.[1] | Highly variable, requires optimization |
| Water Activity (a_w) | Both very high and very low water activity can inhibit the reaction.[1] | System-dependent, requires optimization |
| Reactant Ratio | The molar ratio of amino acid to reducing sugar influences the types and amounts of pyrazines formed.[1] | Requires empirical optimization |
Q4: What analytical methods are suitable for quantifying this compound?
Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for the identification and quantification of volatile compounds like this compound formed in Maillard reactions.[1] Sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) are often employed to extract and concentrate the volatile pyrazines before GC-MS analysis.[6] Other methods include liquid-liquid extraction and solid-phase extraction.[7]
Experimental Protocols
General Protocol for Maillard Reaction to Synthesize Pyrazines
This protocol provides a general framework. Specific parameters should be optimized for the target compound and system.
-
Reactant Preparation:
-
Prepare equimolar solutions of the chosen amino acid and reducing sugar in a suitable buffer (e.g., phosphate (B84403) buffer) to maintain the desired pH.[2]
-
-
Reaction Setup:
-
Combine the reactant solutions in a sealed reaction vessel.
-
Place the vessel in a controlled heating apparatus (e.g., oil bath, heating block, or oven) set to the desired reaction temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed for the predetermined time. It is advisable to take aliquots at different time points during initial optimization runs to determine the optimal reaction duration.
-
-
Quenching the Reaction:
-
After the reaction is complete, immediately cool the reaction vessel in an ice bath to stop the reaction.[1]
-
-
Extraction of Pyrazines:
-
Extract the pyrazines from the reaction mixture using a suitable organic solvent such as dichloromethane.[1]
-
-
Analysis:
-
Analyze the organic extract using GC-MS to identify and quantify the pyrazine products. An internal standard can be used for accurate quantification.
-
Experimental Workflow
Caption: General experimental workflow for pyrazine synthesis via Maillard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05140G [pubs.rsc.org]
- 4. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]
- 5. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 6. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Ethyl-3-methylpyrazine
Welcome to the technical support center for the synthesis of 2-Ethyl-3-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important flavor and fragrance compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The most common and economically viable industrial method for synthesizing this compound is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. Specifically, the reaction between 2,3-butanedione (B143835) (diacetyl) and 1,2-propanediamine is a primary route. This reaction first forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine (B50134) product.
Q2: My synthesis is resulting in a very low yield. What are the common causes?
A2: Low yields in pyrazine synthesis can arise from several factors. Key areas to investigate include:
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Incomplete Reaction: The initial condensation or the final oxidation step may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.
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Suboptimal Reaction Conditions: The choice of solvent and the pH of the reaction medium are critical. The reaction is often sensitive to these parameters, and optimization may be required for your specific setup.
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Side Reactions: The formation of various side-products, including isomers and polymers, can significantly consume starting materials.
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Purity of Starting Materials: Impurities in the 2,3-butanedione or 1,2-propanediamine can lead to unwanted side reactions. It is advisable to use high-purity starting materials.
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Product Loss During Work-up: this compound is a volatile compound. Significant loss can occur during solvent removal or distillation if not performed carefully.
Q3: I am observing a significant amount of an isomeric impurity in my final product. What is it and how can I minimize it?
A3: A major side-product in the synthesis of this compound is its constitutional isomer, 2,5-dimethyl-3-ethylpyrazine . This occurs because the starting diamine, 1,2-propanediamine, is unsymmetrical. The two amino groups have different reactivities, leading to two possible cyclization products.
To minimize the formation of the undesired isomer, careful control of reaction conditions is necessary. Factors such as the rate of addition of reactants, reaction temperature, and the choice of catalyst can influence the regioselectivity of the condensation. It is often recommended to conduct small-scale experiments to determine the optimal conditions for maximizing the yield of the desired this compound.
Q4: The reaction mixture has turned dark brown or black. What does this indicate?
A4: A dark coloration of the reaction mixture often points to the formation of polymeric byproducts or degradation of the starting materials or the pyrazine product itself. This can be caused by:
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Excessive Heat: Overheating the reaction can accelerate polymerization and decomposition pathways.
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Air Oxidation: Intermediates in the pyrazine synthesis can be sensitive to air oxidation, which may lead to complex, colored side-products. While oxidation is required for the final aromatization step, uncontrolled oxidation can be detrimental.
-
Aldol Condensation: Self-condensation of the 2,3-butanedione starting material can occur under certain conditions, leading to colored byproducts.
To mitigate this, consider lowering the reaction temperature, running the reaction under an inert atmosphere (like nitrogen or argon) during the initial condensation phase, and ensuring the purity of your starting materials.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues during the synthesis of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Extend reaction time.- Moderately increase reaction temperature.- Ensure efficient mixing. |
| Suboptimal pH | - Adjust the pH of the reaction mixture. Pyrazine formation is often favored under neutral to slightly basic conditions. | |
| Impure starting materials | - Verify the purity of 2,3-butanedione and 1,2-propanediamine by GC or NMR.- Purify starting materials by distillation if necessary. | |
| Product loss during work-up | - Use a rotary evaporator at a controlled temperature and reduced pressure for solvent removal.- Employ fractional distillation for purification to minimize loss. | |
| High Isomer Content | Lack of regioselectivity | - Optimize the reaction temperature; lower temperatures may favor one isomer.- Control the rate of addition of one reactant to the other.- Screen different catalysts (e.g., mild acid or base catalysts) to improve selectivity. |
| Dark Reaction Mixture | Polymerization/Degradation | - Lower the reaction temperature.- Run the initial condensation step under an inert atmosphere (e.g., Nitrogen). |
| Aldol condensation of dicarbonyl | - Ensure starting materials are pure and stored correctly.- Consider a different solvent system. | |
| Difficult Purification | Similar boiling points of isomers | - Use a high-efficiency fractional distillation column.- Consider preparative gas chromatography for small-scale, high-purity samples. |
| Presence of polar impurities | - Wash the crude product with brine (saturated NaCl solution) to remove water-soluble impurities.- Perform column chromatography on silica (B1680970) gel. |
Visual Guides and Workflows
Synthesis Pathway and Side-Product Formation
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of its main isomeric side-product.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low product yield.
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the condensation of 2,3-butanedione and 1,2-propanediamine.
Materials:
-
2,3-Butanedione (Diacetyl)
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1,2-Propanediamine
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Ethanol (or another suitable solvent)
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Sodium hydroxide (B78521) solution (for pH adjustment)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
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Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
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In a round-bottom flask, dissolve 1,2-propanediamine in ethanol.
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With stirring, slowly add an equimolar amount of 2,3-butanedione to the solution. An exothermic reaction may be observed.
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After the addition is complete, gently heat the mixture to reflux for a designated period (e.g., 2-4 hours) to drive the condensation and cyclization.
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Cool the reaction mixture to room temperature. The dihydropyrazine intermediate will undergo oxidation to the aromatic pyrazine. This can be facilitated by exposure to air (e.g., by stirring the solution open to the atmosphere for several hours) or by the addition of a mild oxidizing agent.
-
Once the reaction is complete (monitored by TLC or GC), neutralize the reaction mixture with a dilute base like sodium hydroxide solution.
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Extract the product into an organic solvent such as diethyl ether. Perform multiple extractions to maximize recovery.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Remove the solvent using a rotary evaporator under reduced pressure, being careful not to lose the volatile product.
-
Purify the crude product by fractional distillation to separate the desired this compound from its isomer and other impurities.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the desired product, isomeric side-products, and other impurities in the crude reaction mixture.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating alkylpyrazines.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50-60 °C, hold for 2-3 minutes.
-
Ramp: Increase temperature at a rate of 5-10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 250 °C
-
Analysis:
-
The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 122.
-
The fragmentation pattern will be characteristic of the alkylpyrazine structure.
-
The isomeric side-product, 2,5-dimethyl-3-ethylpyrazine, will have the same molecular ion peak at m/z 122 but may have a different retention time and slight differences in its fragmentation pattern.
-
Quantification can be achieved by integrating the peak areas of the different components in the total ion chromatogram (TIC).
Technical Support Center: Purification of Synthetic 2-Ethyl-3-methylpyrazine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic 2-Ethyl-3-methylpyrazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My crude this compound is a dark, oily residue. What is the best initial purification step?
A1: A dark, oily appearance often suggests the presence of polymeric byproducts and other non-volatile impurities. The recommended first step is a liquid-liquid extraction (LLE) to remove these baseline impurities before proceeding with more refined techniques.
Q2: I'm observing a persistent impurity with a similar polarity to my product in TLC/GC analysis. What could it be and how do I remove it?
A2: A common impurity in pyrazine (B50134) synthesis, especially when using ammonia (B1221849) and certain starting materials, is 4-methyl imidazole (B134444). This compound can have similar polarity to this compound, making separation challenging.
Troubleshooting Steps:
-
Liquid-Liquid Extraction: During the workup, use a less polar solvent like hexane (B92381) for the extraction. More polar solvents such as methyl-t-butyl ether (MTBE) or ethyl acetate (B1210297) are more likely to co-extract imidazole impurities.[1]
-
Column Chromatography: If imidazole impurities are still present, column chromatography on silica (B1680970) gel is an effective method for their removal. The more polar imidazole will be retained on the silica, allowing the desired pyrazine to be eluted.[1][2] An acidic wash of the organic layer with dilute HCl can also be effective, as the protonated imidazole will become water-soluble and partition into the aqueous phase.
Q3: My yield is significantly lower after purification. What are the common causes of product loss?
A3: Low recovery can occur at various stages of purification. Here are some common causes and solutions for different techniques:
-
Liquid-Liquid Extraction:
-
Cause: Incomplete extraction due to an insufficient number of extraction cycles or poor partitioning.
-
Solution: Perform multiple extractions (at least 3-4) with fresh solvent to ensure maximum recovery of the product from the aqueous phase.[1]
-
-
Column Chromatography:
-
Cause: Irreversible adsorption of the product onto the stationary phase, especially with highly active silica gel.
-
Solution: Deactivate the silica gel with a small percentage of a polar solvent like triethylamine (B128534) in your eluent. Alternatively, consider using a less acidic stationary phase like alumina.
-
-
Distillation:
-
Cause: Product loss due to hold-up in the distillation column or decomposition at high temperatures.
-
Solution: For small-scale purifications, use a short-path distillation apparatus. If the compound is thermally sensitive, perform the distillation under vacuum to reduce the boiling point.
-
-
Recrystallization:
-
Cause: High solubility of the compound in the cold recrystallization solvent.
-
Solution: Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation.
-
Q4: I am struggling to separate this compound from its isomers. What purification technique is most effective?
A4: The separation of closely related isomers can be challenging. While fractional distillation can be effective if the boiling points are sufficiently different, preparative High-Performance Liquid Chromatography (HPLC) often provides the best resolution for isomeric impurities.
Troubleshooting Steps for Isomer Separation:
-
Fractional Distillation: Use a distillation column with a high number of theoretical plates (e.g., a Vigreux or spinning band column) and a carefully controlled reflux ratio to enhance separation.
-
Preparative HPLC: This is a powerful technique for isomer separation.
-
Stationary Phase: A C18 reverse-phase column is a good starting point. For challenging separations, a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak), can be effective even for non-chiral isomers.
-
Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to water) and pH to optimize selectivity between the isomers.[3]
-
Comparative Data of Purification Techniques
The following table summarizes typical performance characteristics for various purification techniques applicable to this compound. Please note that specific results will vary depending on the initial purity of the crude material and the optimization of the chosen method.
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Parameters & Considerations |
| Fractional Vacuum Distillation | >98% | >93.5%[1] | Pressure: 1.33 kPa; Collection Temperature: 55-60 °C.[1] Requires a significant boiling point difference between the product and impurities. |
| Silica Gel Column Chromatography | >95% | 75-85% (for a related pyrazine) | Stationary Phase: Silica gel (200-300 mesh); Mobile Phase: Ethyl acetate/Petroleum ether (e.g., 1:20 v/v). Effective for removing polar impurities like imidazoles.[2] |
| Preparative Reverse-Phase HPLC | >99% | 60-80% | Stationary Phase: C18 silica; Mobile Phase: Acetonitrile/Water gradient. Excellent for separating isomers and other closely related impurities. |
| Recrystallization | >99% (if starting material is >95% pure) | 50-70% | Solvent System: Requires a solvent in which the compound is highly soluble when hot and poorly soluble when cold. A mixed solvent system (e.g., ethanol/water) may be necessary. Best suited as a final polishing step. |
Note: Some yield and purity data are based on closely related pyrazine compounds due to the limited availability of specific quantitative data for this compound in the public domain.
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities and those with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system to a pressure of approximately 1.33 kPa (10 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: As the temperature rises, monitor the thermometer in the distillation head. Collect the fraction that distills at 55-60 °C.[1]
-
Analysis: Analyze the collected fraction for purity using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Silica Gel Column Chromatography
This protocol is effective for removing polar impurities, such as imidazole derivatives.
-
Column Packing: Prepare a slurry of silica gel (200-300 mesh) in the initial mobile phase (e.g., petroleum ether). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A common solvent system is a mixture of ethyl acetate and petroleum ether. For a related pyrazine, a ratio of 1:20 (v/v) has been shown to be effective.[2] A gradient elution, gradually increasing the polarity of the mobile phase, can also be employed.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes or flasks.
-
Analysis and Pooling: Analyze the collected fractions by Thin-Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Preparative Reverse-Phase HPLC
This method is ideal for high-purity applications and for separating isomers.
-
System Preparation: Use a preparative HPLC system equipped with a C18 column. The mobile phase typically consists of a mixture of acetonitrile and water.
-
Method Development (Analytical Scale): First, develop a separation method on an analytical scale HPLC to determine the optimal mobile phase composition and gradient.
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Injection and Fraction Collection: Inject the sample onto the preparative column and begin the separation. Collect the eluent in fractions as the peak corresponding to this compound elutes.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvents under reduced pressure.
-
Product Recovery: The final product may need to be extracted from the aqueous residue with a suitable organic solvent.
Visualized Workflows and Logic
The following diagrams illustrate the general workflows and decision-making processes for the purification of this compound.
Caption: General purification workflow for synthetic this compound.
Caption: Decision tree for troubleshooting low purity issues.
References
Technical Support Center: Stability of 2-Ethyl-3-methylpyrazine in Acidic Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-ethyl-3-methylpyrazine in acidic food matrices. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in acidic foods important?
A1: this compound is a volatile heterocyclic organic compound that contributes to the desirable nutty, roasted, and earthy aromas in a variety of cooked and fermented foods.[1] Its stability in acidic food matrices, such as beverages and sauces, is crucial for maintaining the desired flavor profile and ensuring product quality throughout its shelf life. Degradation of this compound can lead to a loss of characteristic aroma and the potential formation of off-flavors.
Q2: What are the primary factors that can affect the stability of this compound in acidic food matrices?
A2: The stability of this compound in acidic food matrices is primarily influenced by:
-
pH: The acidity of the matrix can catalyze degradation reactions.
-
Temperature: Higher storage temperatures generally accelerate the rate of degradation.[2]
-
Presence of Oxidizing Agents: The presence of oxygen and other oxidizing agents can lead to the oxidation of the alkyl side chains.
-
Matrix Composition: Other components in the food matrix, such as metal ions, sugars, and amino acids, can interact with this compound and affect its stability.[3]
Q3: What are the likely degradation products of this compound in an acidic environment?
A3: While specific studies on the degradation of this compound in acidic food matrices are limited, evidence from metabolic studies of similar alkylpyrazines suggests that the primary degradation pathway involves the oxidation of the alkyl side chains.[4][5] This would likely lead to the formation of corresponding pyrazine (B50134) carboxylic acids, such as 3-methyl-pyrazine-2-carboxylic acid and 2-ethyl-pyrazine-3-carboxylic acid, and potentially hydroxylated intermediates.[4][6]
Troubleshooting Guides
Issue 1: Loss of characteristic nutty/roasted aroma in my acidic food product over time.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Confirm the presence and concentration of this compound: Use analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the compound at different time points during the product's shelf life.[7]
-
Analyze for potential degradation products: Employ techniques like High-Performance Liquid Chromatography (HPLC) or GC-MS to identify and quantify potential degradation products such as pyrazine carboxylic acids.[6]
-
Evaluate storage conditions: Assess the pH and storage temperature of your product. Consider conducting an accelerated shelf-life study to model the degradation kinetics.[2][8]
-
Investigate matrix effects: Analyze your food matrix for the presence of pro-oxidants (e.g., metal ions) that could be accelerating the degradation.
-
Issue 2: Development of off-flavors in my product containing this compound.
-
Possible Cause: Formation of undesirable degradation products or interaction with other matrix components.
-
Troubleshooting Steps:
-
Sensory analysis: Conduct sensory panel evaluations to characterize the off-flavors.
-
Comprehensive volatile analysis: Use techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS to identify all volatile compounds, including potential off-flavor contributors.[9]
-
Correlate chemical and sensory data: Attempt to correlate the presence and concentration of specific degradation products with the perception of off-flavors.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound in an Acidic Beverage Model (pH 3.5) at Different Storage Temperatures.
(Note: The following data is illustrative and intended to demonstrate expected trends. Actual degradation rates should be determined experimentally.)
| Storage Temperature (°C) | Time (weeks) | This compound Concentration (ppb) | % Degradation |
| 4 | 0 | 100 | 0 |
| 4 | 98 | 2 | |
| 8 | 95 | 5 | |
| 12 | 92 | 8 | |
| 25 | 0 | 100 | 0 |
| 4 | 85 | 15 | |
| 8 | 72 | 28 | |
| 12 | 60 | 40 | |
| 35 | 0 | 100 | 0 |
| 4 | 70 | 30 | |
| 8 | 50 | 50 | |
| 12 | 35 | 65 |
Experimental Protocols
Protocol 1: Accelerated Shelf-Life Stability Testing of this compound in an Acidic Beverage Model
This protocol outlines a general procedure for assessing the stability of this compound in a model acidic beverage system under accelerated conditions.[1][10]
1. Materials:
-
This compound standard
-
Citric acid
-
Sodium citrate (B86180)
-
Deionized water
-
Model beverage base (e.g., sugar solution)
-
Amber glass bottles with screw caps
-
Temperature-controlled incubators
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Headspace autosampler with SPME fiber (e.g., DVB/CAR/PDMS)
2. Procedure:
-
Preparation of Acidic Beverage Model:
-
Prepare a citrate buffer solution at the desired pH (e.g., 3.0, 3.5, 4.0).
-
Dissolve the desired amount of beverage base ingredients (e.g., sucrose) in the buffer.
-
Spike the model beverage with a known concentration of this compound (e.g., 100 ppb).
-
-
Sample Storage:
-
Aliquot the spiked beverage into amber glass bottles, leaving minimal headspace.
-
Store the bottles in temperature-controlled incubators at various temperatures (e.g., 25°C, 35°C, 45°C).[11]
-
Include a control set stored at a refrigerated temperature (e.g., 4°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12 weeks), remove one bottle from each temperature condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the concentration of this compound using a validated HS-SPME-GC-MS method.
-
Prepare a calibration curve using standards of this compound in the model beverage matrix.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound at each time point and temperature.
-
Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration versus time.
-
Use the Arrhenius equation to model the effect of temperature on the degradation rate and to predict the shelf life at normal storage conditions.[8]
-
Visualizations
Caption: Proposed degradation pathway of this compound in acidic conditions.
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for flavor stability issues.
References
- 1. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medallionlabs.com [medallionlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biosynce.com [biosynce.com]
- 8. Accelerated shelf-life testing of food and beverage products - a blog from Campden BRI [campdenbri.co.uk]
- 9. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]
- 11. Understanding the volatile flavour changes during accelerated shelf-life testing of oats using chemometrics and kinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal degradation products of 2-Ethyl-3-methylpyrazine
Welcome to the Technical Support Center for 2-Ethyl-3-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the thermal degradation of this compound. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly found?
This compound is a heterocyclic aromatic organic compound. It is a key flavor component found in a variety of roasted, toasted, and cooked foods, such as coffee, cocoa, and nuts.[1] Its formation is often associated with the Maillard reaction and Strecker degradation during thermal processing.
Q2: What are the known thermal degradation products of this compound?
At very high temperatures (1600–2300 K), the pyrolysis of the parent compound, pyrazine (B50134), results in the formation of smaller molecules through a free-radical chain reaction. The major decomposition products identified are:
-
Hydrogen cyanide (HCN)
-
Acetylene (C₂H₂)
-
Cyanoacetylene (HC₃N)
-
Diacetylene (C₄H₂)[2]
Under more moderate heating conditions, typical of food processing or pharmaceutical applications, the degradation may be less severe. While specific data for this compound is limited, it is generally considered to have good heat stability, often more so than dimethylpyrazines.[1] In the event of a fire, toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides may be produced.
Q3: At what temperatures does this compound begin to degrade?
This compound is a flammable liquid, and it is recommended to avoid overheating.[3] While it is formed at elevated temperatures during food processing, prolonged exposure to high temperatures can lead to degradation. Studies on similar pyrazine-containing compounds show the release of pyrazine at temperatures between 120-285°C.
Q4: What analytical techniques are best suited for studying the thermal degradation of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective method for the separation and identification of this compound and its potential degradation products. For volatile and semi-volatile compounds, techniques such as headspace solid-phase microextraction (HS-SPME) can be employed for sample introduction. For quantitative analysis, stable isotope dilution analysis (SIDA) coupled with GC-MS provides high accuracy and precision.[4][5][6]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the analysis of this compound and its thermal degradation products.
Issue 1: Inconsistent or non-reproducible analytical results.
-
Possible Cause: Compound instability under experimental conditions.
-
Troubleshooting Steps:
-
Temperature Control: Ensure precise and consistent temperature control during your experiments. Small variations in temperature can significantly affect the rate of degradation.
-
Time Monitoring: Standardize the duration of heating and the time between sample preparation and analysis.
-
Inert Atmosphere: Conduct thermal degradation studies under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to different degradation pathways.
-
pH and Matrix Effects: Be aware that the pH of the sample matrix can influence the stability of pyrazines. Buffer your samples if necessary and evaluate potential matrix effects.
-
-
Issue 2: Difficulty in identifying unknown peaks in the chromatogram after thermal treatment.
-
Possible Cause: Formation of isomeric degradation products or compounds with similar mass spectra.
-
Troubleshooting Steps:
-
Mass Spectral Library Search: Utilize a comprehensive and up-to-date mass spectral library (e.g., NIST) for initial identification.
-
Retention Indices (RI): Do not rely solely on mass spectra for identification. Calculate and compare the Kovats retention indices of your unknown peaks with literature values on a similar GC column. This is crucial for distinguishing between positional isomers.
-
High-Resolution Mass Spectrometry (HRMS): If available, use GC-HRMS to obtain accurate mass measurements of the molecular and fragment ions. This can help in determining the elemental composition of the unknown compounds.
-
Chemical Ionization (CI): Employing chemical ionization in GC-MS can provide enhanced molecular ion signals, which can be weak in electron ionization (EI) for some compounds, aiding in the confirmation of molecular weight.[5]
-
-
Issue 3: Poor sensitivity or peak shape for this compound or its degradation products.
-
Possible Cause: Suboptimal GC-MS parameters or sample preparation.
-
Troubleshooting Steps:
-
GC Column Selection: Use a column with appropriate polarity for the separation of pyrazines and their potential degradation products. A mid-polarity column (e.g., DB-WAX or equivalent) is often a good choice.[5]
-
Injection Technique: For trace analysis, consider using splitless injection to maximize the amount of analyte reaching the column.
-
Sample Pre-concentration: Techniques like headspace solid-phase microextraction (HS-SPME) can be optimized to improve the extraction and concentration of volatile and semi-volatile degradation products.[5]
-
MS Detector Settings: In the absence of high concentrations of interfering compounds, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity for target analytes.
-
-
Data Presentation
The following table summarizes the major thermal degradation products of the parent pyrazine ring at high temperatures, as identified in pyrolysis studies.
| Degradation Product | Chemical Formula | Molar Mass ( g/mol ) |
| Hydrogen Cyanide | HCN | 27.03 |
| Acetylene | C₂H₂ | 26.04 |
| Cyanoacetylene | C₃HN | 51.05 |
| Diacetylene | C₄H₂ | 50.06 |
Data sourced from high-temperature pyrolysis studies of pyrazine.[2]
Experimental Protocols
Protocol: Analysis of Thermal Degradation Products of this compound by HS-SPME-GC-MS
1. Objective: To identify and semi-quantify the volatile and semi-volatile thermal degradation products of this compound.
2. Materials and Equipment:
-
This compound (high purity)
-
Headspace vials (20 mL) with PTFE/silicone septa
-
Heating block or oven capable of maintaining a stable temperature (e.g., 150-300°C)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
HS-SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Inert gas supply (Helium or Nitrogen)
3. Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) into a 20 mL headspace vial.
-
Seal the vial tightly with the septum cap.
-
Prepare a control sample vial containing no this compound to identify background contaminants.
-
-
Thermal Degradation:
-
Place the sealed vial in a pre-heated heating block or oven at the desired degradation temperature (e.g., 200°C).
-
Heat the sample for a defined period (e.g., 30 minutes).
-
After heating, allow the vial to cool to a consistent temperature for headspace sampling (e.g., 60°C).
-
-
HS-SPME Sampling:
-
Equilibrate the heated vial in the HS-SPME autosampler's heating block at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
-
GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the hot GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 5 minutes) in splitless mode.
-
GC Separation: Use a suitable capillary column (e.g., DB-WAX, 60 m x 0.25 mm, 0.25 µm film thickness) and a temperature program to separate the compounds. An example program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 240°C.
-
Hold: 10 minutes at 240°C.
-
-
MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) to identify all potential degradation products. Use electron ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram by comparing the obtained mass spectra with a reference library (e.g., NIST).
-
Confirm identifications by comparing retention indices with literature values where possible.
-
Semi-quantify the degradation products by comparing their peak areas to the initial peak area of this compound (in a non-degraded sample) or by using an internal standard.
-
Visualizations
Caption: Experimental workflow for the analysis of thermal degradation products.
Caption: Factors influencing the thermal degradation of this compound.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
Technical Support Center: GC-MS Analysis of 2-Ethyl-3-methylpyrazine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating matrix effects during the quantitative analysis of 2-Ethyl-3-methylpyrazine by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the GC-MS analysis of this compound?
A1: In the context of GC-MS analysis, matrix effects are the alteration of the analytical signal of this compound (either enhancement or suppression) caused by co-eluting compounds from the sample matrix.[1][2] The matrix consists of all components within the sample except for the analyte of interest.[1] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity of the analysis.[1]
Q2: What causes matrix effects in the GC-MS analysis of this compound?
A2: The primary causes of matrix effects in GC-MS are:
-
Matrix-Induced Signal Enhancement: This is a common effect in GC-MS where non-volatile or semi-volatile components from the sample matrix accumulate in the GC inlet.[1][3] These accumulated residues can create active sites that protect the analyte, this compound, from thermal degradation, leading to a more efficient transfer to the analytical column and an artificially high signal.[3]
-
Signal Suppression: This can occur when co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source.[4] It can also happen if active sites in the GC inlet, caused by matrix components, lead to the adsorption or degradation of the analyte.
-
Co-eluting Interferences: If a compound from the matrix has a similar mass-to-charge ratio (m/z) fragment as this compound and elutes at the same retention time, it can lead to an artificially inflated signal and inaccurate quantification.[5]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[2] A significant difference between the slopes is a strong indicator of matrix effects.[2] Another approach is the post-extraction spike method, where a known amount of a this compound standard is added to a blank matrix extract. The response is then compared to the same standard in a pure solvent.[2] The matrix effect (ME) can be quantified using the following formula:
ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
A value of 0% indicates no matrix effect, a positive value suggests signal enhancement, and a negative value indicates signal suppression.[2]
Q4: What are the primary strategies to minimize or compensate for matrix effects?
A4: The main strategies can be divided into three categories:
-
Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and for volatile pyrazines like this compound, Headspace Solid-Phase Microextraction (HS-SPME) are effective.[2][6]
-
Chromatographic Optimization: Adjusting the GC method to separate this compound from co-eluting matrix components is crucial. This can involve using a different GC column, modifying the temperature program, or adjusting the carrier gas flow rate.[2][7]
-
Calibration Strategies: Employing a calibration method that compensates for matrix effects is often necessary. The most effective methods include matrix-matched calibration, the standard addition method, and the use of a suitable internal standard, preferably a stable isotope-labeled version of the analyte.[2][6][8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the GC-MS analysis of this compound.
| Observed Problem | Possible Cause | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column due to matrix accumulation. | - Perform inlet maintenance: replace the liner and septum. - Trim the first few centimeters of the analytical column. - Use a liner with glass wool to trap non-volatile matrix components. - Consider a more rigorous sample cleanup procedure. |
| Low or Inconsistent Analyte Recovery | Analyte loss during sample preparation or signal suppression. | - Optimize the extraction procedure (e.g., solvent choice, pH, extraction time). - Perform a recovery experiment by spiking a blank matrix with a known amount of this compound before extraction.[2] - Evaluate for signal suppression by comparing a post-extraction spike to a standard in solvent. - Use an appropriate internal standard to correct for losses. |
| Signal Enhancement (Higher than expected results) | Matrix components are protecting the analyte in the injector port. | - Dilute the final extract to reduce the concentration of matrix components.[2] - Use matrix-matched calibration standards for accurate quantification. - Optimize the injector temperature. A lower temperature might reduce the "analyte protectant" effect. |
| High Baseline or "Ghost Peaks" | Carryover from previous injections or contamination of the GC system. | - Run a solvent blank after a high-concentration sample to check for carryover. - Clean the GC inlet and replace the liner and septum. - Bake out the column at a high temperature (within the column's limits). - Check for contamination in the syringe and rinse solvents.[9] |
| Retention Time Shifts | Changes in the chromatographic system, often exacerbated by matrix buildup. | - Check for leaks in the system. - Ensure a consistent carrier gas flow rate. - Perform inlet maintenance and trim the column. - Re-equilibrate the column before each run. |
| Inaccurate Quantification with Internal Standard | The internal standard is not behaving similarly to this compound. | - Ensure the chosen internal standard is chemically similar to this compound. A deuterated analog is ideal. - Verify that the internal standard is not naturally present in the sample. - Add the internal standard at the very beginning of the sample preparation process to account for losses throughout the procedure. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of pyrazines using GC-MS and GC-MS/MS, which can be extrapolated to the analysis of this compound.
| Parameter | GC-MS (SIM Mode) | GC-MS/MS (MRM Mode) | Rationale for this compound Analysis |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.1 ng/mL | GC-MS/MS offers significantly lower detection limits, which is crucial for trace-level analysis in complex matrices.[10] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | 0.03 - 0.3 ng/mL | The enhanced selectivity of Multiple Reaction Monitoring (MRM) in GC-MS/MS allows for more precise quantification at lower concentrations.[10] |
| Linearity (r²) | > 0.99 | > 0.995 | Both techniques can achieve excellent linearity, but matrix-matched calibration is often required to ensure accuracy.[11] |
| Precision (RSD%) | < 15% | < 10% | GC-MS/MS generally provides better precision due to the reduction of background noise and interferences. |
| Selectivity | Good | Excellent | MRM in GC-MS/MS is highly selective and significantly reduces the likelihood of co-eluting interferences affecting quantification.[10] |
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
This protocol describes how to assess the presence and magnitude of matrix effects.
-
Prepare a this compound Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to create a stock solution.
-
Prepare a Blank Matrix Extract: Extract a sample known to be free of this compound using your established sample preparation method.
-
Create Solvent-Based Calibration Standards: Serially dilute the stock solution with pure solvent to prepare a series of calibration standards at different concentrations.
-
Create Matrix-Matched Calibration Standards: Serially dilute the stock solution with the blank matrix extract to prepare a series of calibration standards at the same concentrations as the solvent-based standards.[1]
-
GC-MS Analysis: Analyze both sets of calibration standards using your optimized GC-MS method.
-
Data Analysis: Generate two separate calibration curves by plotting the peak area of this compound against its concentration for both the solvent-based and matrix-matched standards. Compare the slopes of the two curves. A statistically significant difference indicates the presence of matrix effects.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for this compound
This protocol is suitable for extracting volatile pyrazines from liquid or solid matrices like coffee or beer.[2]
-
Sample Preparation: Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.[12] If using an internal standard, spike the sample with a known amount.
-
Equilibration: Seal the vial and place it in a heating block or autosampler agitator. Equilibrate the sample at a controlled temperature (e.g., 60-80°C) for 15-20 minutes with agitation.[12]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) while maintaining the temperature.[2] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of pyrazines.[12]
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 2-5 minutes).[2][12]
-
GC-MS Analysis: Start the GC-MS analysis using an appropriate temperature program to separate the analytes.
Protocol 3: Generic GC-MS Parameters for Pyrazine Analysis
These are typical starting conditions that should be optimized for your specific instrument and application.
-
GC Column: A mid-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is commonly used. Dimensions of 30 m x 0.25 mm i.d., 0.25 µm film thickness are typical.[13]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[13]
-
Oven Temperature Program:
-
Injector:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Ion Source Temperature: 230°C.[13]
-
Quadrupole Temperature: 150°C.[13]
-
Acquisition Mode: Scan mode (e.g., m/z 40-300) for initial identification and method development.[13] For quantification, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity and selectivity. The molecular ion of this compound (m/z 122) and a characteristic fragment ion would be monitored.
-
Visualizations
Caption: General workflow for the quantitative analysis of this compound.
Caption: Troubleshooting logic for matrix effects in GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: GC Analysis of 2-Ethyl-3-methylpyrazine
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 2-Ethyl-3-methylpyrazine. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in resolving poor peak shape and other chromatographic problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor peak shape for this compound in GC analysis?
Poor peak shape in the GC analysis of this compound typically manifests as peak tailing, peak fronting, or split peaks. Each of these issues has distinct causes.
-
Peak Tailing: This is observed as an asymmetry in the peak, where the trailing edge is drawn out. For a basic compound like this compound, the most common cause is interaction with active sites within the GC system.[1][2] Other causes can include column contamination, improper column installation, or a poorly cut column.[1][3] If all peaks in the chromatogram are tailing, the issue is more likely to be physical, such as a disruption in the flow path.[1][4]
-
Peak Fronting: This appears as a leading edge on the peak. The most frequent cause is column overload, which can happen if the injected sample is too concentrated or the injection volume is too large.[5][6] It can also be caused by a mismatch in polarity between the sample solvent and the stationary phase.[5]
-
Split Peaks: This occurs when a single compound appears as two or more merged peaks. Common causes include improper column installation, issues with the injection technique (especially in splitless mode), or a cracked or contaminated inlet liner.[1][7]
Q2: My peak for this compound is tailing. How can I resolve this?
Peak tailing for a basic, nitrogen-containing compound like this compound is often due to interactions with active silanol (B1196071) groups in the GC inlet and on the column.[1][2][8]
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Standard glass liners contain active silanol groups that can interact with basic compounds. Employing a base-deactivated liner can significantly improve the peak shape.[1]
-
Use a Deactivated GC Column: Ensure you are using a GC column that is either base-deactivated or has an inert stationary phase to minimize interactions with the analyte.[1] A "low-bleed" column designated for mass spectrometry (MS) is also a good choice as it has a more stable stationary phase.[9]
-
Check Column Installation: An improperly installed column can create dead volume, leading to peak tailing.[1] Ensure the column is cut squarely and installed at the correct depth in both the inlet and the detector.[3]
-
Perform Inlet Maintenance: Regularly replace the septum and O-rings, and clean the inlet to remove any contaminants that could be creating active sites.[10]
-
Lower Analyte Concentration: If the tailing is accompanied by a shift in retention time as the concentration changes, it may be due to the saturation of active sites. Diluting the sample can sometimes mitigate this effect.[1]
-
Trim the Column: If the front end of the column is contaminated, trimming 10-20 cm from the inlet side can help restore peak shape.[3]
Q3: My peak for this compound is fronting. What is the cause and how can I fix it?
Peak fronting is most commonly caused by column overload.[5][11]
Troubleshooting Steps:
-
Reduce Injection Volume: The simplest solution is to inject a smaller volume of your sample.[5]
-
Dilute the Sample: If reducing the injection volume is not feasible or doesn't resolve the issue, try diluting your sample.[5]
-
Increase Split Ratio: If you are using a split injection, increasing the split ratio will reduce the amount of analyte that reaches the column.[1]
-
Check Column Capacity: Ensure that the column dimensions (diameter and film thickness) are appropriate for the concentration of your analyte. A wider-bore column or a column with a thicker film can handle a larger sample mass.[5]
Q4: My peak for this compound is split. What could be the problem?
Split peaks are often related to the injection process or issues with the column installation.[1]
Troubleshooting Steps:
-
Improve Injection Technique: For manual injections, a slow or hesitant injection can cause the sample to be introduced as separate bands. An autosampler can improve reproducibility.[1] For autosamplers, a fast injection into an open liner can sometimes cause splitting; in this case, using a liner with glass wool or reducing the injection speed may help.[12]
-
Check Column Installation: An improperly seated ferrule or incorrect column insertion depth can lead to peak splitting.[1][3] Re-install the column, ensuring a clean, square cut.
-
Examine the Inlet Liner: A cracked or contaminated liner can cause the sample to vaporize unevenly, resulting in split peaks.[1] Consider using a liner with deactivated glass wool to promote better sample vaporization.[1]
-
Solvent and Temperature Mismatch (Splitless Injection): In splitless injection, if the initial oven temperature is too high relative to the boiling point of the solvent, it can cause poor analyte focusing and lead to split or broad peaks. The initial oven temperature should be about 20°C below the boiling point of the sample solvent.[3] There could also be a polarity mismatch between the sample solvent and the stationary phase.[3]
Data Presentation
| Parameter | Issue | Recommended Action | Expected Outcome on Peak Shape |
| Inlet Temperature | Too Low | Increase temperature | Sharper peaks (improved vaporization) |
| Too High | Decrease temperature | Prevents degradation of thermally labile compounds | |
| Injection Volume | Too High | Reduce volume or dilute sample | Correction of peak fronting (overload) |
| Carrier Gas Flow Rate | Too Low | Increase flow rate | Narrower peaks (improved efficiency) |
| Too High | Decrease flow rate | Narrower peaks (closer to optimal linear velocity) | |
| Initial Oven Temp. | Too High (Splitless) | Decrease temperature | Improved focusing, correction of split or broad peaks |
| Liner Type | Active (non-deactivated) | Use a base-deactivated liner | Correction of peak tailing for basic compounds |
| Column Condition | Contaminated | Trim column inlet or replace | Correction of tailing or broad peaks |
Experimental Protocols
This is a general protocol for the analysis of pyrazines and may require optimization for your specific instrument and application.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Perform serial dilutions to create calibration standards at the desired concentration range.
-
For complex matrices, a sample extraction technique such as solid-phase microextraction (SPME) may be necessary.[13]
2. GC-MS Parameters:
-
GC System: A gas chromatograph equipped with a mass spectrometer.[13]
-
Column: A DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm, 0.25 µm film thickness) is often suitable for separating polar compounds like pyrazines.[14][15]
-
Inlet: Split/splitless injector.
-
Injector Temperature: 250 °C.[14]
-
Injection Mode: Splitless mode is commonly used for trace analysis.[13]
-
Oven Temperature Program: An initial temperature of 40°C held for 2-5 minutes, followed by a ramp of 10°C/minute to 240°C.[13][14] This program should be optimized based on the specific analytes and column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[16]
-
MS Transfer Line Temperature: 250 °C.[14]
-
Ion Source Temperature: 200 °C.[14]
-
MS Mode: For high sensitivity, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions for this compound.[15]
Visualizations
Below are diagrams to aid in troubleshooting and understanding the underlying causes of poor peak shape.
Caption: Troubleshooting workflow for poor GC peak shape.
Caption: Interaction of basic analytes with active sites leading to peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. acdlabs.com [acdlabs.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. benchchem.com [benchchem.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Extraction of 2-Ethyl-3-methylpyrazine from Solid Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of 2-Ethyl-3-methylpyrazine from solid samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.
Question: Why am I observing low or no this compound peaks in my chromatogram?
Answer: Low or non-existent peaks can stem from several factors throughout the analytical workflow. Here is a systematic approach to troubleshooting this issue:
-
Inefficient Extraction: The chosen extraction method may not be optimal for your solid sample matrix. Consider the following:
-
Method Selection: For volatile compounds like this compound, headspace techniques are often mandatory for solid samples.[1] Headspace Solid-Phase Microextraction (HS-SPME) is a highly sensitive, solvent-free option.[2] Stir Bar Sorptive Extraction (SBSE) offers even higher extraction efficiency due to a larger volume of the sorptive phase.[2][3]
-
Parameter Optimization: Extraction efficiency is highly dependent on parameters such as time, temperature, and sample pH.[4][5] Ensure these are optimized for your specific sample. The addition of a salting-out agent like sodium chloride (NaCl) can also improve the extraction efficiency.[5]
-
-
Suboptimal SPME Parameters: If using SPME, several factors could be affecting your results:
-
Fiber Selection: The choice of SPME fiber coating is crucial.[1] For a broad range of pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber is often effective.[5][6]
-
Extraction Time and Temperature: These are two of the most important factors influencing the vapor pressure and equilibrium of volatile compounds in the headspace.[4][7] Optimization is necessary to ensure efficient partitioning of this compound from the sample matrix to the fiber.[5]
-
Fiber Degradation: Inspect the fiber for any signs of physical damage or contamination, which can reduce its effectiveness.[5]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) System Issues:
-
Inlet Problems: Active sites in the GC inlet liner can interact with pyrazines, causing peak tailing or loss of analyte.[5] Using deactivated inlet liners and replacing them regularly is recommended.[5]
-
Column Issues: The GC column itself can have active sites. Trimming 10-20 cm from the inlet of the column can help remove these.[5] Consider using a more inert stationary phase if problems persist.[5] A DB-WAX column has been shown to be effective for separating alkylpyrazines from interferences.[8]
-
Question: My chromatogram has a noisy background. How can I reduce extraneous peaks?
Answer: A noisy background can interfere with the detection and quantification of your target analyte. Here are some common causes and solutions:
-
SPME Fiber Contamination: The SPME fiber can be a source of background noise.
-
Septa Bleed: Particles from the vial or inlet septa can enter the system and cause extraneous peaks.
-
Inlet Temperature: A high inlet temperature can cause the degradation of materials and lead to a noisy background. Reduce the inlet temperature by about 20 °C, using the lowest temperature that still provides sharp peaks and minimizes carryover.[1]
Question: How can I improve the quantitative accuracy of my results?
Answer: For reliable quantitative results, especially with manual SPME, consistency is key.
-
Use of Internal Standards: Employing an internal standard with properties similar to this compound is crucial for accurate quantification.[1] Isotope-labeled standards, such as 2,6-Dimethylpyrazine-d6, are ideal as they compensate for variations in sample preparation and instrument response.[9]
-
Consistent Extraction Conditions: Maintain consistent sample volume, extraction time, temperature, and agitation or stirring speed for all samples and standards.[1]
-
Calibration Curve: A calibration curve is required to determine the linear range for this compound.[1] The method of standard additions is recommended for complex matrices.[1]
Comparison of Extraction Techniques
The selection of an extraction technique is a critical step that influences the sensitivity, accuracy, and efficiency of your analysis.[10] Below is a summary of quantitative data for prevalent methods.
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME) | Stir Bar Sorptive Extraction (SBSE) | Liquid-Liquid Extraction (LLE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Adsorption of volatile analytes onto a coated fiber in the headspace above the sample.[10] | Partitioning of analytes from the sample into a larger volume of polydimethylsiloxane (PDMS) coated on a stir bar.[3][11] | Partitioning of analytes between the sample matrix and an immiscible organic solvent.[10] | Use of high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.[10][12] |
| Limit of Detection (LOD) | 0.07–22.22 ng/g (for various pyrazines in perilla seed oil).[10] | Can achieve detection limits in the low ng/L range.[13] | Dependent on concentration steps; can be higher than HS-SPME without concentration.[10] | Data for pyrazines is limited; generally provides high extraction yields for bioactive compounds.[10] |
| Limit of Quantitation (LOQ) | 2–180 ng/g (for various pyrazines in rapeseed oil).[10][14] | LOQs at or below 1 ng/L have been reported for some methoxypyrazines in wine.[15] | Dependent on concentration steps.[10] | Data for pyrazines is limited.[10] |
| Relative Standard Deviation (RSD) | < 16% (intra- and inter-day for pyrazines in rapeseed oil).[10] | Generally provides good precision. | Generally higher than HS-SPME due to multiple manual steps.[10] | Dependent on the optimization of parameters.[10] |
| Advantages | Solvent-free, simple, sensitive, and easily automated.[2][14] | Higher extraction efficiency than SPME due to larger sorptive phase volume, solventless.[2][3] | Widely applicable and does not require specialized equipment.[2] | Enhanced extraction efficiency, reduced extraction time and solvent consumption.[12] |
| Disadvantages | Limited fiber lifetime, potential for fiber damage.[1] | Can be more expensive than other methods. | Requires large volumes of organic solvents, can be labor-intensive, and may result in loss of volatile analytes during concentration steps.[10] | Can potentially degrade thermally labile compounds if not properly controlled.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods for this compound extraction.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a generalized procedure for the extraction of volatile pyrazines from solid samples.
Materials:
-
Solid sample (e.g., ground to a consistent particle size)
-
20 mL headspace vials with PTFE/silicone septa and aluminum caps[5]
-
Internal standard solution (e.g., isotope-labeled pyrazine)[9]
-
Sodium chloride (NaCl)[5]
-
Heater/stirrer or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh a known amount of the solid sample (e.g., 2 g) into a 20 mL headspace vial.[5]
-
Internal Standard Addition: Add a known amount of the internal standard solution.[5]
-
Salting-Out: Add a known amount of NaCl (e.g., 25% w/w) to the sample to increase the ionic strength.[1]
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.[5]
-
Equilibration: Place the vial in a heater/stirrer or water bath and allow the sample to equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes).[5]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) while maintaining the temperature and agitation.[5]
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated GC inlet for thermal desorption of the analytes onto the analytical column for separation and detection by MS.
Protocol 2: Stir Bar Sorptive Extraction (SBSE)
This protocol outlines a general procedure for SBSE, which is particularly effective for trace analysis.
Materials:
-
Solid sample, potentially requiring initial liquid extraction or suspension
-
PDMS-coated stir bar (Twister®)[16]
-
Glass vials with screw caps
-
Internal standard solution
-
Magnetic stirrer
-
Forceps
-
Lint-free tissue
-
Thermal desorption unit (TDU) coupled to a GC-MS system or solvent for liquid desorption
Procedure:
-
Stir Bar Conditioning: Before first use, condition the PDMS-coated stir bar by immersing it in a suitable solvent mixture (e.g., methanol/chloroform 50:50, v/v) in an ultrasonic bath for 30 minutes, then dry with a lint-free tissue.[2][11]
-
Sample Preparation: Place a known amount of the solid sample into a glass vial and add a suitable solvent (e.g., water) to create a suspension or solution.
-
Internal Standard Addition: Add a known amount of the internal standard solution.
-
Extraction: Place the conditioned stir bar into the vial and stir at a constant speed (e.g., 700 rpm) for a defined period (e.g., 1-4 hours) at room temperature.[11][16]
-
Stir Bar Removal and Drying: After extraction, remove the stir bar with clean forceps and gently dry it with a lint-free tissue.[11]
-
Desorption and GC-MS Analysis:
-
Thermal Desorption: Place the stir bar in a thermal desorption tube and analyze using a TDU-GC-MS system.[16]
-
Liquid Desorption: Alternatively, place the stir bar in a small vial with a minimal amount of a suitable solvent (e.g., 200 µL of methanol/water 50:50, v/v) and sonicate for 10 minutes.[11] The resulting solution can then be injected into the GC-MS.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for HS-SPME and SBSE.
Caption: Headspace Solid-Phase Microextraction (HS-SPME) Experimental Workflow.
Caption: Stir Bar Sorptive Extraction (SBSE) Experimental Workflow.
References
- 1. 固相マイクロ抽出:よくある質問 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. research.tue.nl [research.tue.nl]
- 14. mdpi.com [mdpi.com]
- 15. A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. digital.csic.es [digital.csic.es]
Technical Support Center: Quantification of 2-Ethyl-3-methylpyrazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize interferences in the quantification of 2-Ethyl-3-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
The most common sources of interference are matrix effects, where co-eluting compounds from the sample matrix alter the analyte's signal response.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and sensitivity of the analysis.[1] In complex matrices such as food and biological samples, these interfering compounds can include lipids, carbohydrates, and proteins.[3]
Q2: How can I determine if my analysis is affected by matrix effects?
A standard method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[1] A significant difference between the slopes indicates the presence of matrix effects.[1] Another approach is the post-extraction spike method, where a known amount of the this compound standard is added to a blank matrix extract, and the response is compared to the same standard in a pure solvent.[1]
Q3: What is the role of an internal standard in minimizing interferences?
An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, which is added to all samples, standards, and blanks at a constant concentration. A stable isotope-labeled (SIL) version of the analyte, such as a deuterated analog, is the ideal internal standard.[2] The IS helps to correct for variability in sample preparation, injection volume, and instrument response, including matrix effects.[2] However, it is crucial to verify that the analyte and the IS experience similar matrix effects by ensuring they co-elute perfectly.[2]
Q4: When should I use Gas Chromatography-Mass Spectrometry (GC-MS) versus Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)?
GC-MS is a robust technique suitable for the analysis of volatile compounds like this compound, especially when the sample matrix is relatively simple.[4] For complex matrices where interferences are significant, GC-MS/MS offers superior selectivity and sensitivity.[4] By using Multiple Reaction Monitoring (MRM), GC-MS/MS can filter out background noise and reduce chemical interferences, leading to lower detection limits and more reliable quantification.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | Inlet: Regularly replace the septum and clean or replace the inlet liner. Consider using a deactivated liner, potentially with deactivated glass wool to aid vaporization.[5] Column: Condition the column according to the manufacturer's instructions. If tailing persists, the column may be contaminated or degraded and may need to be trimmed or replaced. Ensure proper column installation to avoid dead volumes.[5] |
| Improper Injection Technique | For manual injections, ensure a fast and consistent injection. An autosampler is recommended for improved reproducibility.[5] |
| Column Overload | If peaks are fronting, the column may be overloaded. Reduce the injection volume or dilute the sample.[5] If using a splitless injection, a split injection with an appropriate split ratio can reduce the amount of analyte reaching the column.[5] |
| Co-eluting Interferences | Optimize the GC temperature program to improve separation from interfering compounds. Select a different stationary phase column (e.g., a wax-based column like DB-WAX) that provides different selectivity.[6] |
| Incorrect Column Installation | Ensure the column is cut squarely and installed at the correct depth in both the inlet and the detector to prevent dead volumes and peak splitting.[5] |
Issue 2: High Variability in Results
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples. Use an appropriate internal standard to correct for variations. |
| Differential Matrix Effects | If using an internal standard, verify that it co-elutes with the analyte and is equally affected by the matrix.[2] If not, further optimization of sample cleanup or chromatographic separation is necessary.[2] Consider using matrix-matched calibration standards. |
| Instrument Instability | Check for leaks in the GC system. Monitor instrument performance by regularly injecting a quality control (QC) sample. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines
This method is suitable for extracting volatile pyrazines like this compound from liquid or solid matrices.[7]
-
Sample Preparation: Homogenize solid samples. Weigh a precise amount of the solid or pipette a known volume of the liquid sample into a headspace vial (e.g., 20 mL).[7]
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.
-
Sealing and Equilibration: Immediately seal the vial with a septum cap. Place the vial in a heating block or an autosampler agitator and allow the sample to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.[7]
-
Headspace Extraction: Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.[7] The choice of fiber coating is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of pyrazines.[7]
-
Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[7] Start the GC-MS analysis.[7]
Protocol 2: Quantitative Analysis by GC-MS/MS (MRM Mode)
-
GC Conditions (Example):
-
Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless or split, depending on concentration.
-
Oven Program: Start at 40°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.[6]
-
-
MS/MS Conditions (Example for this compound):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]
-
Precursor Ion: m/z 122 (Molecular Ion).
-
Product Ions: Optimize by infusing a standard. A likely transition for quantification would be the loss of a methyl group (m/z 107) or other characteristic fragments. A secondary, qualifier transition should also be monitored.
-
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Sensory Panel Methodology for Pyrazine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their sensory panel methodologies for pyrazine (B50134) compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sensory evaluation of pyrazines.
Issue 1: High Variability and Inconsistent Results Among Panelists
-
Question: Our sensory panel is producing highly variable and inconsistent data for the same pyrazine samples. What could be the cause, and how can we improve consistency?
-
Answer: High variability in sensory panel data can stem from several factors. A primary cause is often insufficient or improper panelist training.[1] Panelists may not have a unified understanding of the sensory attributes (descriptors) or the rating scale. Individual physiological differences, such as varying sensitivities to specific pyrazines, can also contribute.[2] To mitigate this, ensure a robust training program is in place where panelists align on a common lexicon for pyrazine aromas (e.g., "nutty," "roasted," "earthy").[3] Regular calibration sessions using reference standards are crucial to anchor the panelists' perceptions and use of the intensity scale.[4] It is also important to screen panelists for their sensory acuity and consistency before they join the panel.[5]
Issue 2: Panelist Fatigue and Sensory Adaptation
-
Question: During long sessions evaluating numerous pyrazine samples, our panelists report sensory fatigue, and their performance declines. How can we manage this?
-
Answer: Olfactory fatigue, or sensory adaptation, is a significant challenge in sensory analysis, especially with potent aroma compounds like pyrazines.[5] To combat this, it is essential to limit the number of samples evaluated in a single session. Incorporate mandatory breaks between samples to allow for sensory recovery.[5] Providing panelists with palate cleansers, such as unsalted crackers and water, can also help.[6] Randomizing the presentation order of samples for each panelist can help to minimize carry-over effects from one sample to the next.
Issue 3: Matrix Effects Influencing Pyrazine Perception
-
Question: We are finding that the odor threshold of a specific pyrazine is significantly different in our product base compared to the published threshold in water. Why is this happening?
-
Answer: The matrix in which a pyrazine is evaluated can have a substantial impact on its volatility and perception, a phenomenon known as the "matrix effect."[7] Factors such as the presence of fats, proteins, sugars, and ethanol (B145695) can alter the release of the pyrazine from the matrix into the headspace, thereby affecting its perceived intensity and odor threshold. For example, the presence of other compounds, even at sub-threshold concentrations, can have synergistic or suppressive effects on the perception of pyrazines.[8][9] It is crucial to determine the sensory thresholds of pyrazines in the specific product matrix you are working with rather than relying solely on data from aqueous solutions.
Issue 4: Difficulty in Differentiating Structurally Similar Pyrazines
-
Question: Our panel has difficulty distinguishing between pyrazines with very similar chemical structures. How can we improve their ability to discriminate?
-
Answer: Differentiating between structurally similar pyrazines, which may have subtle differences in their aroma profiles, requires a highly trained panel.[10] Implement discrimination training, such as triangle tests or paired comparison tests, where panelists are specifically tasked with identifying the odd sample or the sample with a higher intensity of a particular attribute.[11][12] Using reference standards for each pyrazine is critical to help panelists learn and memorize the unique aroma characteristics of each compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sensory descriptors for pyrazine compounds?
A1: Pyrazines are most commonly associated with "nutty," "roasted," "earthy," "cocoa," and "baked" aroma characteristics.[6][13] The specific descriptor depends on the chemical structure of the pyrazine and its concentration. For instance, 2,5-dimethylpyrazine (B89654) is often described as having a nutty, roasted, and cocoa-like aroma.[6]
Q2: How does the chemical structure of a pyrazine influence its aroma profile?
A2: The type and position of substituent groups on the pyrazine ring significantly influence its odor profile. For example, replacing methyl groups with ethyl groups can lower the odor threshold and alter the aroma.[7] Longer alkyl chains on the pyrazine ring tend to impart more "green" or "burdock-like" odors.[10]
Q3: What is the importance of determining the Odor Activity Value (OAV)?
A3: The Odor Activity Value (OAV) is a calculation that helps to determine the contribution of a specific aroma compound to the overall flavor of a product. It is calculated by dividing the concentration of the compound in the product by its odor threshold in that same product matrix. An OAV greater than 1 suggests that the compound is likely to contribute to the aroma of the product.[14]
Q4: Can sub-threshold concentrations of pyrazines impact the overall aroma?
A4: Yes, even at concentrations below their individual detection thresholds, pyrazines can have a significant impact on the overall aroma profile through synergistic or additive effects with other aroma compounds.[8][9] This is an important consideration when formulating products, as the complete mixture of volatile compounds determines the final sensory experience.
Data Presentation
Table 1: Odor and Taste Thresholds of Selected Pyrazine Compounds in Water
| Pyrazine Compound | Odor Threshold (ppb in water) | Taste Threshold (ppb in water) | Predominant Sensory Descriptors |
| 2-Acetyl-3-ethylpyrazine | ~1000 | 10 | Nutty, raw potato, earthy, popcorn, corn chip, meaty |
| 2-Acetylpyrazine | 62 | 10000 | Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut |
| 2,3-Dimethylpyrazine | 2500-35000 | Not widely reported | Nutty, cocoa, coffee, potato, meaty |
| 2-Ethyl-3,5-dimethylpyrazine | 1 | Not widely reported | Cocoa, chocolate, nutty, burnt almond |
| 2,3,5-Trimethylpyrazine | 400 | Not widely reported | Roasted nuts (hazelnut, peanut), baked potato, cocoa |
Table 2: Concentration and Odor Activity Values (OAVs) of Pyrazines in a Food Product Example
| Pyrazine Compound | Concentration (µg/L) | Odor Threshold (µg/L) | Odor Activity Value (OAV) |
| 2,3,5,6-Tetramethylpyrazine | 475–1862 | - | - |
| 2,6-Dimethylpyrazine | 460–1590 | - | - |
| 2,3,5-Trimethylpyrazine | 317–1755 | - | - |
| 2-Ethyl-3,5-dimethylpyrazine | - | - | >1 |
| 2,3-Dimethylpyrazine | 290 | - | 0.1 - 1.0 |
| 2,3-Diethylpyrazine | 100 | - | 0.1 - 1.0 |
| 2,3-Diethyl-5-methylpyrazine | 11 | - | 0.1 - 1.0 |
| 2-Acetyl-3-methylpyrazine | 120 | - | 0.1 - 1.0 |
Data adapted from a study on Soy Sauce Aroma Type Baijiu.[8]
Experimental Protocols
1. Determination of Odor Thresholds using the 3-Alternative Forced Choice (3-AFC) Method
-
Objective: To determine the minimum concentration of a pyrazine compound that can be reliably detected by a sensory panel.
-
Materials:
-
Pyrazine compound of interest
-
Odor-free, deionized water or the specific product matrix
-
Glass sniffing bottles with lids
-
Pipettes and volumetric flasks for dilutions
-
A sensory panel of at least 10-15 trained assessors
-
-
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the pyrazine in the chosen matrix. The concentrations should be in ascending order, typically on a logarithmic scale.
-
Test Presentation: For each concentration level, present three samples to each panelist. Two of the samples are blanks (matrix only), and one contains the pyrazine at the specified concentration. The order of presentation should be randomized for each panelist.
-
Panelist Task: Instruct panelists to sniff each sample and identify the one that is different from the other two.
-
Data Collection: Record the responses of the panelists (correct or incorrect) for each concentration level.
-
Data Analysis: The individual threshold is typically calculated as the geometric mean of the last concentration that was not correctly identified and the first concentration that was. The group threshold is the geometric mean of the individual thresholds. The detection threshold can also be defined as the concentration at which 50% of the panelists can correctly identify the odd sample.[8]
-
2. Quantitative Descriptive Analysis (QDA) for Pyrazine Compounds
-
Objective: To quantitatively describe the sensory profile of a product containing pyrazine compounds.
-
Materials:
-
A trained sensory panel (8-12 members)
-
Test samples with varying concentrations of pyrazines
-
Reference standards for relevant aroma attributes (e.g., roasted peanut, cocoa powder, earthy soil)
-
Odor-free testing booths
-
Data collection software
-
-
Procedure:
-
Lexicon Development: Through open discussion and exposure to the samples and reference standards, the panel develops a consensus vocabulary (lexicon) to describe the sensory attributes of the product.
-
Panelist Training: Train the panelists to use the agreed-upon lexicon and to rate the intensity of each attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").[6]
-
Sample Evaluation: Present the samples to the panelists one at a time in a randomized order. Panelists independently evaluate and rate the intensity of each sensory attribute.
-
Data Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between samples and to visualize the sensory profiles.[3]
-
Mandatory Visualizations
Caption: Olfactory signal transduction pathway for pyrazines.
Caption: A typical workflow for sensory evaluation of pyrazines.
Caption: A decision tree for troubleshooting inconsistent sensory data.
References
- 1. dlg.org [dlg.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 5. Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes | Auctores [auctoresonline.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. dlg.org [dlg.org]
- 12. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 13. nbinno.com [nbinno.com]
- 14. Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions [agris.fao.org]
Validation & Comparative
A Researcher's Guide to the Validation of GC-MS Methods for 2-Ethyl-3-methylpyrazine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of volatile and semi-volatile compounds is paramount. 2-Ethyl-3-methylpyrazine, a key aroma compound in many food products and a potential process impurity or metabolite in pharmaceutical development, requires robust and reliable analytical methods for its determination. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering high sensitivity and selectivity.
This guide provides a comprehensive comparison of GC-MS method validation parameters for the analysis of this compound, alongside alternative analytical approaches. Detailed experimental protocols and supporting data are presented to facilitate method development and validation in your laboratory.
Quantitative Performance Comparison
| Parameter | GC-MS (SIM Mode) | GC-MS/MS (MRM Mode) | Key Considerations |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.1 ng/mL | GC-MS/MS offers significantly lower detection limits, which is crucial for trace-level analysis.[1] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | 0.03 - 0.3 ng/mL | The enhanced selectivity of Multiple Reaction Monitoring (MRM) in GC-MS/MS allows for more precise quantification at lower concentrations.[1] |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 | Both techniques demonstrate excellent linearity over a typical calibration range.[1] |
| Accuracy (% Recovery) | 80 - 120% | 90 - 110% | GC-MS/MS often provides higher accuracy due to reduced matrix interference. |
| Precision (% RSD) | < 15% | < 10% | The higher selectivity of GC-MS/MS typically leads to better precision. |
Alternative Analytical Techniques
While GC-MS is the most common technique for pyrazine (B50134) analysis, other methods can be employed depending on the specific analytical challenge.
| Technique | Principle | Advantages | Disadvantages |
| Comprehensive 2D GC-MS (GCxGC-MS) | Two columns with different stationary phases are used for enhanced separation. | Increased peak capacity and resolving power, ideal for complex matrices. | More complex instrumentation and data analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for less volatile or thermally labile pyrazines. | Generally lower resolution for volatile compounds compared to GC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Non-destructive and provides structural information. | Lower sensitivity compared to MS-based methods. |
Experimental Protocols
A detailed and optimized experimental protocol is the foundation of a successful validation. Below are typical protocols for sample preparation and GC-MS analysis of this compound in food matrices.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Coffee Samples
This method is suitable for the extraction of volatile pyrazines from solid matrices.
-
Sample Preparation:
-
Weigh 2.0 g of ground coffee into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog of another pyrazine).
-
Add 5 mL of a 20% NaCl aqueous solution to enhance the release of volatiles.
-
Seal the vial and incubate at 60°C for 30 minutes with agitation.
-
-
HS-SPME Extraction:
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes during incubation.
-
-
GC-MS Analysis:
-
Retract the SPME fiber and immediately insert it into the heated GC injection port (250°C) for thermal desorption for 5 minutes in splitless mode.[2]
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).[2]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Key ions for this compound would include its molecular ion and characteristic fragment ions.
-
-
Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS for Roasted Peanut Meal
This protocol is effective for extracting pyrazines from complex, semi-solid matrices.
-
Sample Preparation:
-
Homogenize 10 g of roasted peanut meal.
-
-
Liquid-Liquid Extraction:
-
Mix the homogenized sample with 50 mL of dichloromethane.
-
Add a known amount of an internal standard.
-
Shake the mixture vigorously for 1 hour.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the organic (bottom) layer.
-
Repeat the extraction of the remaining solid with another 25 mL of dichloromethane.
-
Combine the organic extracts.
-
-
Concentration and Clean-up:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Utilize the same GC-MS parameters as described in Protocol 1, with potential optimization of the temperature program based on the sample matrix.
-
Mandatory Visualizations
To further clarify the analytical workflow, the following diagrams are provided.
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
A Comparative Guide to the Detection of 2-Ethyl-3-methylpyrazine: GC-MS vs. GC-O
For researchers, scientists, and drug development professionals, the accurate detection and characterization of volatile compounds are paramount. 2-Ethyl-3-methylpyrazine, a key aroma compound found in many roasted and cooked foods, presents a unique analytical challenge due to its potent sensory properties. This guide provides an objective comparison of two common analytical techniques for its detection: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O), supported by experimental data and detailed protocols.
At a Glance: GC-MS and GC-O for this compound Detection
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Olfactometry (GC-O) |
| Principle | Separates volatile compounds and identifies them based on their mass-to-charge ratio. | Separates volatile compounds and uses the human nose as a detector to identify odor-active compounds. |
| Data Output | Quantitative (concentration) and qualitative (structural information). | Qualitative (odor description) and semi-quantitative (odor intensity, detection frequency, or dilution factor). |
| Sensitivity | High, with detection limits typically in the low ng/mL to pg/mL range. | Extremely high for potent odorants, often exceeding the sensitivity of instrumental detectors. |
| Specificity | High, provides structural information for compound identification. | High for odor perception, but does not provide structural information. |
| Application | Precise quantification, impurity profiling, and metabolite identification. | Identification of key aroma compounds, off-flavor analysis, and sensory-directed analysis. |
Quantitative Data Comparison
The following table summarizes the typical quantitative performance characteristics for the detection of pyrazines using GC-MS. It is important to note that GC-O is not a quantitative technique in the traditional sense; its primary strength lies in the detection and characterization of odor-active compounds.
| Parameter | GC-MS Performance (for Pyrazines) | GC-O Performance (for this compound) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Odor Detection Threshold: 2 ppm[1] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | Not Applicable |
| Linearity (R²) | ≥ 0.995 | Not Applicable |
| Precision (%RSD) | < 15% | Dependent on panelist training and consistency |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections outline typical experimental protocols for the analysis of this compound using both GC-MS and GC-O.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the quantitative analysis of this compound in a liquid matrix.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of the liquid sample, add a known amount of an appropriate internal standard (e.g., 2-methyl-3-ethylpyrazine-d3).
-
Add 5 mL of dichloromethane (B109758) and vortex for 2 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Carefully transfer the organic layer (bottom layer) to a clean vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Target Ions for this compound (m/z): 122 (quantifier), 107, 79 (qualifiers).
-
Gas Chromatography-Olfactometry (GC-O) Protocol
This protocol is designed to identify the odor-active compounds in a sample.
1. Sample Preparation:
-
Sample preparation can be the same as for GC-MS to allow for direct comparison of results. Headspace-solid phase microextraction (HS-SPME) is also a common technique for GC-O.
2. GC-O Instrumentation and Conditions:
-
Gas Chromatograph: Similar to GC-MS, equipped with a column effluent splitter.
-
Column: Same as for GC-MS.
-
Effluent Splitter: The column outlet is connected to a Y-splitter, directing the flow to both a mass spectrometer (or another detector like a Flame Ionization Detector) and the olfactometry port. A split ratio of 1:1 is common.
-
Olfactometry Port: A heated transfer line (e.g., at 250°C) delivers the effluent to a sniffing cone. Humidified air is mixed with the effluent to prevent nasal passage dehydration.
-
Sensory Panel: A panel of trained assessors sniffs the effluent at the olfactometry port and records the retention time, odor description, and odor intensity of any detected smells.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the detection and characterization of this compound using GC-MS and GC-O.
Caption: Comparative workflow for GC-MS and GC-O analysis.
Conclusion
Both GC-MS and GC-O are powerful techniques for the analysis of this compound, each providing complementary information.
-
GC-MS is the ideal choice for the quantitative determination of this compound. Its high sensitivity and specificity allow for accurate and precise measurements of the compound's concentration in a variety of matrices.
-
GC-O is indispensable for understanding the sensory impact of this compound. By using the human nose as a detector, it can identify which compounds in a complex mixture are responsible for the characteristic aroma, even at concentrations below the detection limits of instrumental methods.
For a comprehensive understanding of this compound in a sample, a combined approach using both GC-MS and GC-O is recommended. This allows for the correlation of quantitative data with sensory perception, providing a complete chemical and sensory profile.
References
A Sensory Comparison of 2-Ethyl-3-methylpyrazine and 2,5-dimethylpyrazine: A Guide for Researchers
For Immediate Publication
[City, State] – [Date] – In the intricate world of flavor and fragrance chemistry, pyrazines are a class of aromatic compounds renowned for their potent and diverse sensory profiles, often associated with nutty, roasted, and toasted notes. This guide provides a detailed sensory comparison of two prominent pyrazines: 2-Ethyl-3-methylpyrazine and 2,5-dimethylpyrazine (B89654). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key sensory data, outlines experimental protocols for sensory analysis, and illustrates the biochemical pathways involved in their perception.
Introduction to Pyrazines
Pyrazines are nitrogen-containing heterocyclic compounds that are significant contributors to the aroma and flavor of a wide array of cooked and roasted foods, including coffee, cocoa, baked goods, and roasted nuts. Their formation is often a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. The specific sensory characteristics of a pyrazine (B50134) are dictated by the nature and position of its substituent groups on the pyrazine ring.
Sensory Profile Comparison
Both this compound and 2,5-dimethylpyrazine are valued for their nutty and roasted characteristics, yet they possess distinct sensory nuances.
This compound is often described as having a strong, nutty, and roasted aroma with earthy and cocoa-like undertones. Its profile is considered complex and is frequently utilized to impart a robust roasted character to a variety of food and beverage products.
2,5-dimethylpyrazine , on the other hand, is characterized by a nutty, roasted aroma that is often described as being more akin to roasted peanuts or popcorn. It can also exhibit chocolate, musty, and potato-like notes.[1][2][3]
A summary of the qualitative sensory descriptors for each compound is presented below:
| Sensory Descriptor | This compound | 2,5-dimethylpyrazine |
| Primary Notes | Nutty, Roasted, Earthy | Nutty, Roasted, Chocolate |
| Secondary Notes | Cocoa, Burnt, Cereal | Musty, Potato, Grassy, Oily |
Quantitative Sensory Data
The potency of a flavor compound is quantitatively assessed by its odor and taste detection thresholds. These thresholds represent the minimum concentration of a substance that can be detected by the human senses. The following table summarizes the reported odor and flavor detection thresholds for this compound and 2,5-dimethylpyrazine in water. It is important to note that threshold values can vary depending on the experimental methodology and the sensitivity of the sensory panel.
| Compound | Odor Threshold (in water) | Flavor Threshold (in water) |
| This compound | 0.4 ppb[4] | 2 ppm[5] |
| 2,5-dimethylpyrazine | 800 ppb[4][6] | 1 ppm (potato flavor)[6][7] |
ppb: parts per billion; ppm: parts per million
Experimental Protocols for Sensory Analysis
To obtain reliable and reproducible sensory data, standardized methodologies are employed. The following are outlines of key experimental protocols used in the sensory evaluation of flavor compounds like pyrazines.
Quantitative Descriptive Analysis (QDA)
QDA is a comprehensive sensory method used to identify and quantify the sensory attributes of a product.
Methodology:
-
Panel Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and descriptive ability. The panel then undergoes intensive training to develop a consensus vocabulary to describe the aroma and flavor attributes of the pyrazines.
-
Product Evaluation: Samples of this compound and 2,5-dimethylpyrazine, diluted in a neutral medium (e.g., water or deodorized oil), are presented to the panelists in a controlled environment. Panelists independently rate the intensity of each sensory attribute on a linear scale.
-
Data Analysis: The collected data is statistically analyzed to determine significant differences in the sensory profiles of the two compounds.
Odor Threshold Determination by 3-Alternative Forced-Choice (3-AFC) Method
The 3-AFC method is a standard procedure for determining the detection threshold of a substance.
Methodology:
-
Sample Preparation: A series of dilutions of the pyrazine in an odor-free medium is prepared.
-
Presentation: Panelists are presented with three samples, two of which are blanks (medium only) and one contains the diluted pyrazine.
-
Task: The panelist's task is to identify the "odd" sample.
-
Threshold Calculation: The threshold is determined as the concentration at which a certain percentage of the panel (typically 50%) can reliably detect the compound.
Signaling Pathways in Pyrazine Perception
The perception of pyrazines is primarily initiated through the olfactory system, with a specific olfactory receptor, OR5K1, identified as being highly responsive to this class of compounds. The "taste" of these volatile compounds is largely a retronasal olfactory event, where aromas travel from the mouth to the nasal cavity during eating and drinking.
Olfactory Signal Transduction
The binding of a pyrazine molecule to an olfactory receptor triggers a G-protein coupled receptor (GPCR) signaling cascade.
Pathway Description:
-
Binding: A pyrazine molecule binds to the OR5K1 receptor on the surface of an olfactory sensory neuron.
-
G-protein Activation: This binding activates an associated G-protein (Golf).
-
Adenylyl Cyclase Activation: The activated G-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP).
-
Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Cation Influx: The opening of these channels allows an influx of positive ions (Na⁺ and Ca²⁺) into the cell.
-
Depolarization: This influx of positive ions depolarizes the neuron's membrane.
-
Signal Transmission: If the depolarization reaches a certain threshold, it generates an action potential that travels along the neuron to the brain, where it is interpreted as a specific smell.
Conclusion
Both this compound and 2,5-dimethylpyrazine are crucial components in the palette of flavor chemists. While both impart desirable nutty and roasted characteristics, their distinct sensory profiles, highlighted by both qualitative and quantitative data, allow for their targeted application in creating specific flavor experiences. A thorough understanding of their sensory properties, coupled with standardized evaluation methodologies and a knowledge of the underlying biochemical perception pathways, is essential for their effective and innovative use in research and product development.
References
- 1. benchchem.com [benchchem.com]
- 2. A study of pyrazines in cigarettes and how additives might be used to enhance tobacco addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Similar Odorants Elicit Different Behavioral and Physiological Responses, Some Supersustained - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. news-medical.net [news-medical.net]
A Comparative Analysis of Pyrazine Formation from Different Amino Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of pyrazine (B50134) formation from various amino acids, offering valuable insights for researchers in flavor chemistry, food science, and pharmacology. Pyrazines, a class of heterocyclic aromatic compounds, are significant contributors to the flavors and aromas of cooked foods and are also explored for their diverse pharmacological activities.[1] Understanding their formation from various precursors is crucial for controlling flavor profiles and for the synthesis of bioactive compounds.[1]
The formation of pyrazines from amino acids primarily occurs through the Maillard reaction, a complex series of chemical reactions between amino compounds and reducing sugars that takes place upon heating.[1][2] The structure of the amino acid, reaction conditions such as temperature and pH, and the presence of other reactants significantly influence the types and yields of the pyrazines formed.[1][3]
Quantitative Comparison of Pyrazine Formation
The following tables summarize quantitative data from various studies, comparing the yields of different pyrazines from several amino acid precursors. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Total Pyrazine Yield from Different Amino Acids
| Amino Acid | Total Pyrazine Yield (µg/g) | Major Pyrazines Formed | Reference |
| Lysine | High | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [1] |
| Arginine-Lysine (Dipeptide) | 13.12 | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [4] |
| Histidine-Lysine (Dipeptide) | 5.54 | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [4] |
| Lysine-Histidine (Dipeptide) | Higher than Lys-Arg | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [4] |
| Lysine-Arginine (Dipeptide) | Lower than Lys-His | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [4] |
| Serine | Not specified | Pyrazine, Methylpyrazine, Ethylpyrazine, 2-Ethyl-6-methylpyrazine, 2,6-Diethylpyrazine | [1][5] |
| Threonine | Not specified | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine, 2-Ethyl-3,6-dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine | [1][5] |
| Leucine | Not specified | 2-Isoamyl-6-methylpyrazine | [1] |
| Glutamic Acid | Lower than Lysine and Glutamine | Various alkylated pyrazines | [1][6] |
| Glutamine | Higher than Glutamic Acid | Various alkylated pyrazines | [1][6] |
| Alanine | Lower than other tested amino acids | Various alkylated pyrazines | [1][6] |
Table 2: Specific Pyrazine Yields from Dipeptide Maillard Reactions (µg/g) [4]
| Pyrazine | Arg-Lys | His-Lys | Control (Arg+Lys) | Control (His+Lys) |
| 2,5(6)-Dimethylpyrazine | High | High | Lower | Lower |
| 2,3,5-Trimethylpyrazine | High | High | Lower | Lower |
| 2-Ethylpyrazine | 0.32 | 0.05 | ND | ND |
| 3-Ethyl-2,5-dimethylpyrazine | 0.93 | 0.08 | 2.5 | 0.8 |
| Total Pyrazines | 13.12 | 5.54 | Lower | Lower |
| ND: Not Detected. Controls represent the reaction of the corresponding free amino acids. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols used in the study of pyrazine formation.
Model System for Pyrazine Formation
This protocol describes a typical model system to study the formation of pyrazines from the reaction between amino acids and a reducing sugar.[1]
-
Reactant Preparation: An amino acid (or peptide) and a reducing sugar (e.g., glucose) are dissolved in a specific volume of distilled water (e.g., 10 mL).[1]
-
pH Adjustment: The pH of the solution is adjusted to a desired level (e.g., pH 8.0) using NaOH, as alkaline conditions can facilitate pyrazine formation.[1][4]
-
Reaction: The solution is transferred to a sealed reaction vial and heated at a specific temperature for a set duration (e.g., 140°C for 90 minutes).[1][4]
-
Cooling and Internal Standard Addition: After heating, the vial is cooled to room temperature. A known amount of an internal standard (e.g., pyrimidine) is added for quantitative analysis.[1][7]
Analysis of Pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the extraction and analysis of volatile compounds like pyrazines from a sample matrix.[1][8]
-
Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., DB-WAX or equivalent) and an SPME fiber (e.g., DVB/CAR/PDMS) is used.[1]
-
Equilibration: The sealed reaction vial containing the sample is equilibrated at a specific temperature (e.g., 45°C) for a set time (e.g., 20 minutes) in a water bath or heated agitator.[1][4]
-
Extraction: The SPME fiber is exposed to the headspace above the sample for a defined period (e.g., 30 minutes) to adsorb the volatile pyrazines.
-
Desorption and GC-MS Analysis: The fiber is then retracted and inserted into the hot injection port of the GC-MS, where the adsorbed pyrazines are desorbed and separated on the capillary column. The mass spectrometer is used for identification and quantification. The GC oven temperature program is typically started at a low temperature (e.g., 40°C), held for a few minutes, and then ramped up to a higher temperature (e.g., 220°C) to elute all compounds.[9]
Visualizing the Pathways and Processes
Diagrams are provided below to illustrate the key chemical pathways and the experimental workflow involved in the comparative study of pyrazine formation.
Caption: General pathway of the Maillard reaction leading to pyrazine formation.
Caption: Experimental workflow for pyrazine analysis from amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of HPLC and GC Methods for Pyrazine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of pyrazines—a class of aromatic heterocyclic compounds critical in the food, fragrance, and pharmaceutical industries—is paramount. The choice of analytical technique is a crucial decision that impacts sensitivity, selectivity, and sample throughput. This guide provides an objective comparison of two powerhouse methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental data to inform your selection process.
The primary distinction between the two techniques lies in their separation principles and applicability to different types of pyrazines. Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is traditionally the method of choice for volatile and semi-volatile pyrazines due to its high sensitivity and resolving power for these compounds.[1][2] In contrast, HPLC is well-suited for a broader range of pyrazines, including those that are non-volatile or thermally unstable, and can often simplify sample preparation.[1][2]
Quantitative Performance Comparison
The selection of an analytical method often hinges on its quantitative performance. The following table summarizes key validation parameters for both GC-MS and HPLC in the context of pyrazine (B50134) analysis, demonstrating that while both methods offer excellent linearity, GC-MS generally provides superior sensitivity.[2][3]
| Validation Parameter | HPLC / UPLC-MS/MS | GC-MS | Key Considerations |
| Linearity (R²) | ≥ 0.99[3] | Typically ≥ 0.99 | Both methods demonstrate excellent linearity over a defined concentration range.[3] |
| Accuracy (% Recovery) | 84.36% to 103.92%[3][4] | 91.6% to 109.2%[3] | Both methods can achieve high levels of accuracy with proper sample preparation and calibration.[3] |
| Precision (%RSD) | ≤ 6.36%[3][4] | < 16%[3] | Both techniques demonstrate good precision. UPLC-MS/MS can often show very low relative standard deviations.[3] |
| Limit of Detection (LOD) | ng/mL to µg/L range[3] | pg to ng range[3] | GC-MS generally offers superior sensitivity with lower limits of detection.[3] |
| Limit of Quantitation (LOQ) | ng/mL to µg/L range[3] | ng/g range[3] | Consistent with LOD, GC-MS often provides lower LOQs.[3] |
Experimental Protocols
The successful implementation of either technique relies on a well-defined experimental protocol. Below are representative methodologies for pyrazine analysis using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly suitable for the analysis of volatile compounds like alkylpyrazines in various matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique.
1. Sample Preparation (HS-SPME):
-
Place 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., 2,3,5,6-tetramethylpyrazine-d12).
-
Add 5 mL of deionized water and 1.5 g of NaCl to facilitate the release of volatile compounds.
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for 30 minutes at 60°C.
-
Desorb the fiber in the GC injector at 250°C for 5 minutes.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program: Start at 40°C (hold for 2 min), then ramp at 3°C/min to 240°C (hold for 1 min).[6]
-
MS Transfer Line Temperature: 260°C.[6]
-
Ion Source Temperature: 230°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Scan Range: m/z 50-550 amu.[6]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a UPLC-MS/MS method suitable for a range of pyrazines, including those that are less volatile.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to a target concentration within the linear range of the method.
-
For solid samples, perform a solvent extraction followed by filtration.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-MS/MS Conditions:
-
Instrumentation: ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.[3]
-
Column: A suitable reversed-phase column, such as a C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Gradient Program: A typical gradient would start with a low percentage of organic phase (e.g., 3% B), ramping up to elute the pyrazines, followed by a re-equilibration step. A representative program is: 0-8 min, 3% B; 8-25 min, 3-12% B; 25-31 min, 12-20% B; 31-35 min, 20-70% B; 35-35.5 min, 70-3% B; 35.5-40 min, 3% B.[4]
-
Column Temperature: 40°C.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted pyrazines.
Cross-Validation Workflow
The cross-validation of analytical methods is essential to ensure the consistency and reliability of analytical results.[2] A generalized workflow is depicted below.
Caption: A generalized workflow for the cross-validation of HPLC and GC methods.
Logical Comparison of Key Attributes
To further aid in method selection, the following diagram outlines the key attributes and considerations for each technique.
Caption: A logical comparison of GC-MS and HPLC for pyrazine analysis.
Conclusion
Both GC-MS and HPLC are robust and reliable techniques for the analysis of pyrazines.[2] The choice between them involves a trade-off between various performance and practical attributes. GC-MS is the established method for volatile pyrazines, offering unparalleled sensitivity.[2][3] However, advancements in HPLC, particularly UPLC-MS/MS, present a versatile and high-throughput alternative for a wider range of pyrazines, including those that are non-volatile or thermally labile. Furthermore, HPLC methods can often streamline sample preparation by allowing for the direct injection of liquid samples.[2] Ultimately, the selection of the most appropriate technique will depend on the specific pyrazines of interest, the sample matrix, and the analytical objectives of the study. A thorough cross-validation is essential to ensure the consistency and reliability of analytical results.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of 2-Ethyl-3-methylpyrazine and Other Pyrazines as Flavor Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the flavor enhancement efficacy of 2-Ethyl-3-methylpyrazine against other notable pyrazines. The information presented herein is supported by quantitative data from sensory panel assessments and detailed experimental protocols to facilitate replication and further research.
Data Presentation: Quantitative Comparison of Pyrazine (B50134) Flavor Profiles
The following tables summarize the key quantitative data for this compound and a selection of other commonly used pyrazine flavor enhancers. Odor threshold is a critical measure of potency, with lower values indicating a greater impact at lower concentrations.
Table 1: Comparison of Odor Thresholds and Flavor Descriptors of Selected Pyrazines
| Pyrazine Compound | CAS Number | Odor Threshold (in water, ppb) | Predominant Sensory Descriptors |
| This compound | 15707-23-0 | ~1 | Roasted, nutty, earthy, cocoa |
| 2,3-Dimethylpyrazine | 5910-89-4 | 2,500 - 35,000 | Nutty, cocoa, coffee, potato, meaty |
| 2,5-Dimethylpyrazine | 123-32-0 | 800 | Nutty, roasted peanut, potato, chocolate |
| 2,6-Dimethylpyrazine | 108-50-9 | 460 | Roasted, nutty, coffee, earthy |
| 2-Ethyl-3,5-dimethylpyrazine | 13360-65-1 | 1 | Cocoa, chocolate, nutty, burnt almond |
| 2,3,5-Trimethylpyrazine | 14667-55-1 | 400 | Roasted nuts (hazelnut, peanut), baked potato, cocoa |
| 2-Acetylpyrazine | 22047-25-2 | 62 | Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut |
Table 2: Application Levels of this compound in Different Flavor Systems
| Flavor System | Suggested Starting Level (ppm in finished product) |
| Toasted Almond | 1,000 |
| Hazelnut | 3,000 |
| Peanut | 2,000 - 4,000 |
| Pistachio | 1,000 |
| Walnut | 500 |
| Chocolate/Cocoa | 400 - 1,000 |
| Coffee | 2,000 |
| Roast Beef | 500 |
Experimental Protocols
Quantitative Descriptive Analysis (QDA) for Flavor Enhancement Assessment
This protocol outlines a standardized methodology for a sensory panel to quantitatively assess the flavor enhancement effects of pyrazines.
Objective: To quantify the intensity of specific flavor attributes (e.g., nutty, roasted, savory) of a base food matrix with and without the addition of different pyrazines.
Materials:
-
Trained sensory panel (10-12 members)
-
Base food matrix (e.g., a simple bouillon, unflavored biscuit dough)
-
Solutions of this compound and other pyrazines of interest at various concentrations
-
Odor-free testing booths equipped with data collection software
-
Reference standards for relevant aroma attributes
Procedure:
-
Panelist Training: Panelists are trained to identify and scale the intensity of specific flavor attributes (e.g., "roasted," "nutty," "earthy") using reference standards.
-
Sample Preparation: Prepare a series of the base food matrix with the addition of each pyrazine at different, predetermined concentrations. A control sample with no added pyrazine is also prepared.
-
Sensory Evaluation:
-
Samples are presented to panelists in a randomized and blind manner.
-
Panelists evaluate each sample and rate the intensity of the predefined sensory attributes using a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
-
Data Analysis: The data from the panelists is collected and statistically analyzed (e.g., using ANOVA) to determine the mean intensity ratings for each attribute for each sample. This allows for a quantitative comparison of the flavor enhancement effects of the different pyrazines.
Gas Chromatography-Olfactometry (GC-O) for Odor Activity Assessment
GC-O is a powerful technique that combines gas chromatography's separation capabilities with the human nose as a sensitive detector to identify odor-active compounds.
Objective: To separate and identify the specific volatile compounds, including pyrazines, that contribute to the aroma of a food product.
Methodology:
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
A homogenized food sample is placed in a sealed headspace vial.
-
The vial is heated to a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the volatile compounds.
-
-
GC-MS/O Analysis:
-
The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed compounds are desorbed.
-
The GC column separates the individual volatile compounds.
-
The effluent from the column is split between a mass spectrometer (for chemical identification) and an olfactometry port.
-
A trained panelist sniffs the effluent from the olfactometry port and records the perceived aroma and its intensity over time.
-
-
Data Analysis: The olfactometry data (an aromagram) is aligned with the chromatogram from the mass spectrometer to correlate specific chemical compounds with their perceived odors.
Signaling Pathways and Experimental Workflows
Pyrazine Olfactory Signaling Pathway
The perception of pyrazine aromas is initiated by the binding of these molecules to specific olfactory receptors in the nasal cavity. Research has identified the olfactory receptor OR5K1, a G-protein coupled receptor (GPCR), as being highly responsive to pyrazines.
A Researcher's Guide to Isomeric Purity of 2-Ethyl-3-methylpyrazine Standards
For researchers, scientists, and drug development professionals, the isomeric purity of analytical standards is a critical parameter that can significantly impact the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of commercially available 2-Ethyl-3-methylpyrazine standards, focusing on their isomeric purity. It includes detailed experimental protocols for in-house validation and objective data to aid in the selection of the most suitable standard for your research needs.
Understanding the Challenge: Isomers of this compound
This compound is a key aroma compound found in many roasted and heated foods. In synthetic preparations of this compound, the presence of positional isomers is a common challenge. The most likely isomers to be present as impurities are 2-ethyl-5-methylpyrazine (B82492) and 2-ethyl-6-methylpyrazine (B77461). Due to their similar chemical structures and mass spectra, the separation and accurate quantification of these isomers require high-resolution analytical techniques.[1]
Comparison of Commercial this compound Standards
| Supplier | Product Name | Stated Purity | Isomeric Purity Information |
| Sigma-Aldrich | This compound | ≥98% (FCC, FG) | Not specified on the product page. |
| Ventos | This compound | > 99% | Not specified on the product page. |
| Symrise | Methyl Ethylpyrazine-2,3 | min. 99 % | Not specified on the product page. |
| Good Scents Company | filbert pyrazine | 97.00 to 100.00% | Mentions sum of 2,3-, 2,5-, and 2,6- isomers. |
It is crucial for researchers to understand that the absence of detailed isomeric purity data necessitates in-house validation to ensure the quality and suitability of the standard for their specific application.
Experimental Protocols for Isomeric Purity Analysis
To address the challenge of verifying the isomeric purity of this compound standards, two detailed analytical methods are provided below. Gas Chromatography (GC) is the method of choice for separating these volatile isomers.
Method 1: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)
This method utilizes a high-polarity column for optimal separation of the isomers, coupled with a mass spectrometer for confident identification.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Capillary GC Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp 1: 5 °C/min to 150 °C
-
Ramp 2: 10 °C/min to 220 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 230 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-200
Sample Preparation:
-
Prepare a stock solution of the this compound standard in methanol (B129727) at a concentration of 1000 µg/mL.
-
Prepare a working standard by diluting the stock solution to 10 µg/mL with methanol.
Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra. The mass spectra of the isomers are expected to be very similar, with a prominent molecular ion at m/z 122.
-
Utilize a commercially available mixture of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine as a reference to confirm the retention times of these isomers.
-
Calculate the isomeric purity by determining the peak area percentage of the main this compound peak relative to the total area of all identified ethyl-methylpyrazine isomers.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) and Retention Index Comparison
For quantitative analysis without a mass spectrometer, GC-FID can be employed. The identification of isomers relies on the comparison of their Kovats Retention Indices (RI) with published data.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary GC Columns:
-
Non-polar: DB-1 or ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Polar: ZB-WAXplus (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
GC-FID Parameters (for both columns):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Hydrogen or Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: 4 °C/min to 200 °C, hold for 10 minutes
-
Sample Preparation:
-
Prepare a solution of the this compound standard in methanol at a concentration of 100 µg/mL.
-
Prepare a homologous series of n-alkanes (e.g., C8-C20) in methanol.
Data Analysis:
-
Inject the n-alkane mixture to determine the retention times of each alkane.
-
Inject the this compound standard.
-
Calculate the Kovats Retention Index (RI) for each observed peak using the retention times of the n-alkanes.
-
Compare the calculated RIs with the published values in the table below to identify this compound and its potential isomers.
-
Calculate the isomeric purity based on the peak area percentages.
Published Kovats Retention Indices of Ethyl-methylpyrazine Isomers:
| Compound | DB-1 | ZB-5MS | DB-624 | ZB-WAXplus |
| This compound | 1001 | 1005 | 1198 | 1400 |
| 2-Ethyl-5-methylpyrazine | 1008 | 1012 | 1205 | 1415 |
| 2-Ethyl-6-methylpyrazine | 1008 | 1012 | 1205 | 1415 |
Data sourced from a comprehensive study on alkylpyrazine identification.[1] Note that 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine often co-elute on many standard columns.[2]
Visualizing the Workflow and Logic
To further clarify the process of isomeric purity analysis, the following diagrams illustrate the experimental workflow and the logical approach to comparing standards.
Caption: Experimental workflow for the isomeric purity analysis of this compound standards.
Caption: Logical workflow for comparing and selecting a this compound standard.
Conclusion and Recommendations
The isomeric purity of this compound standards is a critical factor for ensuring the quality and accuracy of research data. While commercial suppliers provide standards with high overall purity, specific data on isomeric composition is often lacking. Therefore, it is highly recommended that researchers perform in-house validation of their standards using high-resolution GC techniques. By employing the detailed protocols provided in this guide, scientists can confidently assess the isomeric purity of their this compound standards and select the most appropriate material for their analytical needs, ultimately leading to more robust and reliable scientific outcomes.
References
Inter-laboratory Comparison of 2-Ethyl-3-methylpyrazine Quantification: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of volatile and semi-volatile compounds is critical for quality control, safety assessment, and sensory analysis. This guide provides an objective comparison of common analytical methodologies for the quantification of 2-Ethyl-3-methylpyrazine, a significant flavor and aroma compound found in various food products and a potential process indicator in pharmaceutical applications.
While a unified, direct inter-laboratory proficiency test for this compound is not publicly available, this document synthesizes performance characteristics from various published studies. This allows for a valuable comparative perspective on the prevalent analytical techniques employed for pyrazine (B50134) analysis. The most common and robust methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a sample preparation technique, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
The choice of methodology significantly impacts the accuracy, precision, sensitivity, and throughput of the analysis. Key considerations include the sample matrix, the expected concentration range of the analyte, and the available instrumentation.
Data Presentation: A Comparative Overview of Method Performance
The following table summarizes the typical performance characteristics of different analytical methods for pyrazine analysis, including this compound. It is important to note that these values can be influenced by the specific sample matrix, instrument configuration, and exact experimental conditions.
| Validation Parameter | HS-SPME-GC-MS | LLE-GC-MS | UPLC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | 0.1 - 10 ng/mL | ng/L to µg/L range | GC-MS generally offers superior sensitivity for volatile compounds.[1][2] |
| Limit of Quantification (LOQ) | 0.03 - 3.0 ng/mL | 0.3 - 30 ng/mL | 2 - 4 ng/mL | The enhanced selectivity of UPLC-MS/MS allows for precise quantification at low concentrations.[1][3] |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 | ≥ 0.995 | All methods demonstrate excellent linearity over a defined concentration range.[1][3] |
| Recovery (%) | 90 - 115% | 80 - 120% | 91 - 101.2% | Recovery can be highly matrix-dependent.[4] |
| Precision (RSD %) | < 16% (Intra- and Inter-day) | < 15% | < 9.3% | UPLC-MS/MS often provides higher precision.[3][4] |
| Sample Preparation Time | Minimal | Moderate to High | Minimal to Moderate | HS-SPME is a largely automated and solvent-free technique. |
| Solvent Consumption | None | High | Moderate | HS-SPME is an environmentally friendly "green" technique. |
| Throughput | High (amenable to automation) | Low to Moderate | High | UPLC-MS/MS can have very short run times. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods for this compound quantification.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the analysis of volatile compounds like this compound in solid or liquid samples.
-
Sample Preparation:
-
Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).
-
For solid samples, an appropriate amount of deionized water may be added to facilitate the release of volatiles.
-
Add an internal standard solution (e.g., a deuterated analog of the analyte) for accurate quantification.
-
Seal the vial tightly with a cap and septum.
-
-
HS-SPME Procedure:
-
Place the vial in a heater-stirrer or water bath and pre-incubate at a specified temperature (e.g., 50-80°C) for a set time (e.g., 20-50 minutes) to allow volatiles to equilibrate in the headspace.[4][5][6]
-
Expose the SPME fiber (e.g., Carboxen/PDMS) to the headspace of the vial by piercing the septum.[7]
-
Allow the fiber to be exposed for a defined period (e.g., 30-50 minutes) to adsorb the analytes.[5]
-
Retract the fiber into the needle and withdraw it from the vial.
-
-
GC-MS Analysis:
-
Immediately insert the fiber into the GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[1]
-
Oven Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, then ramps up to a final temperature (e.g., 250°C).[1][5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.
-
-
-
Data Analysis: Quantification is achieved by creating a calibration curve using the peak area ratios of the analyte to the internal standard.
Protocol 2: Liquid-Liquid Extraction (LLE) with Gas Chromatography-Mass Spectrometry (GC-MS)
LLE is a classic extraction method suitable for liquid samples or solid samples that can be dispersed in a liquid.
-
Sample Preparation and Extraction:
-
Place a known amount of the sample into a separatory funnel or a suitable extraction vessel.
-
Add a known amount of internal standard.
-
Add a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[6]
-
Shake the mixture vigorously for several minutes to partition the analytes into the organic phase.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process two or more times with fresh solvent.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.
-
The GC-MS parameters are generally similar to those described in Protocol 1.
-
Protocol 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique is particularly useful for analyzing a wide range of pyrazines, including those that are less volatile or thermally labile.
-
Sample Preparation:
-
Sample extraction can be performed using LLE or Solid-Phase Extraction (SPE).
-
The final extract is typically dissolved in a solvent compatible with the mobile phase.
-
An internal standard should be added prior to extraction.
-
-
UPLC-MS/MS Analysis:
-
UPLC Column: A reverse-phase column, such as a C18, is commonly used.[3]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for pyrazines.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves selecting a specific precursor ion for the analyte and a characteristic product ion.
-
-
-
Data Analysis: Similar to GC-MS, quantification is based on a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
Mandatory Visualization
Caption: General experimental workflow for this compound quantification.
Caption: Decision tree for selecting a suitable analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
The Analytical-Sensory Nexus: A Comparative Guide to 2-Ethyl-3-methylpyrazine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sensory and instrumental analysis techniques for 2-Ethyl-3-methylpyrazine, a key aroma compound found in a variety of roasted and heated foods. Understanding the correlation between human sensory perception and precise instrumental measurements is crucial for product development, quality control, and flavor chemistry research. This document outlines detailed experimental protocols, presents quantitative data for comparison, and illustrates the workflow for correlating these two analytical paradigms.
Sensory Profile of this compound
This compound is a heterocyclic aromatic compound renowned for its potent and distinct aroma. Human sensory analysis is the gold standard for characterizing its complex flavor profile.
Key Sensory Descriptors: The aroma of this compound is most commonly described as:
-
Nutty (specifically roasted peanuts and hazelnuts)[1]
-
Earthy[1]
-
Musty or corn-like[1]
-
Raw potato[1]
-
Woody and caramel (B1170704) notes have also been attributed to it[3]
Table 1: Sensory Threshold of this compound
| Medium | Detection Threshold | Reference |
| Water | 2 ppm (parts per million) | [4] |
Instrumental Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are powerful instrumental techniques for the identification and quantification of this compound in various matrices.
GC-MS Analysis: This technique separates volatile compounds and identifies them based on their unique mass spectra, providing a chemical "fingerprint."
GC-O Analysis: GC-O combines gas chromatography with human assessors who act as detectors, sniffing the effluent from the GC column to identify odor-active compounds.
Table 2: Concentration of this compound in Food Products
| Food Product | Concentration Range | Analytical Method | Reference |
| Roasted Coffee | Low concentrations (among the lowest of 12 alkylpyrazines tested) | SIDA-GC-MS | [5] |
| Cocoa and Chocolate Products | Present among other pyrazine (B50134) derivatives | Not specified | [6] |
Correlating Sensory and Instrumental Data
The primary goal of this comparative analysis is to establish a robust correlation between the perceived sensory attributes and the instrumental measurements of this compound. This is often achieved by analyzing samples with varying concentrations of the compound using both sensory panels and instrumental methods, followed by statistical analysis to identify significant relationships. For instance, a higher concentration of this compound as measured by GC-MS would be expected to correlate with higher intensity ratings for "nutty" and "roasted" aromas from a sensory panel.
Experimental Protocols
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To quantitatively describe the sensory attributes of this compound.
Materials:
-
A trained sensory panel (8-12 members).
-
Solutions of this compound in a neutral solvent (e.g., water or deodorized oil) at varying concentrations, including a blank.
-
Reference standards for relevant aroma attributes (e.g., roasted peanuts, earthy scent).
-
Odor-free sensory evaluation booths.
-
Data collection software.
Procedure:
-
Panelist Training: Panelists are trained to identify and scale the intensity of key aroma attributes associated with this compound using reference standards.
-
Sample Preparation: A series of samples with different concentrations of this compound are prepared and coded with random three-digit numbers.
-
Evaluation: Panelists evaluate the samples in a randomized order. For each sample, they rate the intensity of each sensory attribute (e.g., nutty, roasted, earthy) on a structured scale (e.g., a 15-cm line scale anchored from "not perceived" to "very intense").
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the sensory profile of each sample and to identify significant differences between samples.
Instrumental Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Objective: To identify and quantify the concentration of this compound in a sample.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Solid-phase microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane).
-
Headspace vials.
-
Standard solution of this compound for calibration.
-
Internal standard (e.g., a deuterated analog).
Procedure:
-
Sample Preparation: A known amount of the sample is placed in a headspace vial. The internal standard is added.
-
SPME Extraction: The vial is sealed and heated to a specific temperature to allow the volatile compounds, including this compound, to partition into the headspace. The SPME fiber is then exposed to the headspace for a defined period to adsorb the analytes.
-
GC-MS Analysis: The SPME fiber is inserted into the heated injection port of the GC-MS, where the adsorbed compounds are desorbed and transferred to the GC column. The compounds are separated based on their boiling points and polarity. The mass spectrometer detects and identifies the compounds as they elute from the column.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from the standard solutions.
Workflow for Correlating Sensory and Instrumental Data
The following diagram illustrates the logical workflow for establishing a correlation between sensory perception and instrumental analysis of this compound.
Caption: Workflow for correlating sensory and instrumental data.
This guide provides a foundational framework for the comparative analysis of this compound. By employing these methodologies, researchers can gain a deeper understanding of the relationship between the chemical properties of this important flavor compound and its perception by the human senses, ultimately leading to more effective product development and quality control.
References
- 1. natara-global.com [natara-global.com]
- 2. filbert pyrazine, 15707-23-0 [thegoodscentscompany.com]
- 3. This compound [ventos.com]
- 4. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]
- 5. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Ethyl-3-methylpyrazine: Traditional vs. Novel Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Ethyl-3-methylpyrazine, a key aroma compound and a valuable building block in medicinal chemistry, has traditionally relied on established condensation reactions. However, recent advancements have paved the way for novel, more efficient, and sustainable synthetic routes. This guide provides an objective comparison of a conventional synthesis method with a novel, high-yield approach, supported by detailed experimental data and protocols.
At a Glance: Performance Benchmark
To facilitate a clear comparison, the following table summarizes the key quantitative data for a conventional and a novel synthesis method for pyrazine (B50134) derivatives closely related to this compound.
| Parameter | Conventional Method: Condensation of Diamine and Dicarbonyl | Novel Method: Reduction of 1-(3,6-dimethylpyrazin-2-yl)ethanone |
| Product | 2,3-Dimethylpyrazine (B1216465) | 2-Ethyl-3,6-dimethylpyrazine |
| Yield | Not explicitly stated, often moderate | 85-95%[1] |
| Purity | Requires significant purification | 88-97%[1] |
| Reaction Time | 20 minutes for initial reaction | Not explicitly stated for each step |
| Reaction Temperature | Ice bath (initial), then ambient | Not explicitly stated |
| Key Reagents | Ethylenediamine (B42938), Diacetyl, Diethyl ether | 1-(3,6-dimethylpyrazin-2-yl)ethanone, Hydrazine (B178648) hydrate, Alkaline substance, Dipolyethylene glycol |
| Oxidizing/Reducing Agent | Air oxidation or other oxidizing agents | Hydrazine hydrate |
| Catalyst | None specified | Not applicable |
Experimental Protocols: A Detailed Examination
Conventional Synthesis: Condensation of Ethylenediamine and Diacetyl
This method represents a classic approach to forming the pyrazine ring through the condensation of a 1,2-diamine with an α-dicarbonyl compound.
Experimental Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 1.42 g of anhydrous ethylenediamine in 20 mL of diethyl ether.
-
Once the solution has cooled, add a solution of 2.00 g of diacetyl in 10 mL of diethyl ether dropwise over a period of 20 minutes using an addition funnel. A white precipitate will form almost immediately.
-
After the addition is complete, the reaction mixture contains the dihydropyrazine (B8608421) intermediate.
-
Oxidation of the intermediate to 2,3-dimethylpyrazine can be achieved through air oxidation or by the addition of a suitable oxidizing agent, followed by purification to isolate the final product.
Novel Synthesis: Reduction of 1-(3,6-dimethylpyrazin-2-yl)ethanone
This novel approach for a closely related ethyl-methyl-pyrazine derivative demonstrates a high-yield reduction pathway.[1]
Experimental Protocol:
-
First Reduction: Mix 1-(3,6-dimethylpyrazin-2-yl)ethanone with a dipolyethylene glycol solution of hydrazine hydrate. This initiates the first reduction reaction to obtain an intermediate solution.[1]
-
Second Reduction: Add an alkaline substance to the intermediate solution to carry out the second reduction reaction.[1]
-
Purification: Following the second reduction, purify the reaction mixture to obtain 2-ethyl-3,6-dimethylpyrazine.[1]
Visualizing the Workflow
To better illustrate the logical flow of comparing these synthesis methodologies, the following diagram outlines the key stages from selection to final analysis.
Caption: A logical workflow for benchmarking conventional versus novel synthesis methods.
Signaling Pathway of Pyrazine Formation (Generalized)
The formation of the pyrazine ring in the conventional condensation reaction proceeds through a dihydropyrazine intermediate, which is subsequently oxidized.
Caption: Generalized pathway for pyrazine synthesis via condensation and oxidation.
References
The Scent of Roasting: A Quantitative Look at 2-Ethyl-3-methylpyrazine in Authentic vs. Artificial Flavors
A deep dive into the comparative analysis of the potent aroma compound 2-ethyl-3-methylpyrazine reveals a significant quantitative disparity between its concentration in natural food sources and its typical levels in artificial flavor formulations. While this pyrazine (B50134) is a key contributor to the desirable roasted and nutty notes in foods like coffee and peanuts, its concentration in authentic products is often measured in parts per billion, whereas in artificial flavor concentrates, it can be present at levels thousands of times higher.
This compound is a heterocyclic aromatic compound renowned for its powerful nutty, roasted, and earthy aroma.[1] It is naturally formed during the thermal processing of food through Maillard reactions and Strecker degradation.[1] This compound is a crucial component of the flavor profile of many cooked or roasted foods, including coffee, cocoa, roasted barley, and various meats.[1] In the flavor industry, it is a widely used chemical to impart or enhance roasted and nutty characteristics in a variety of products.[1][2]
The distinction between a "natural" and "artificial" flavor, as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA), lies in the origin of the flavor molecule, not its chemical structure. A natural flavor is derived from a natural source, while an artificial flavor is synthesized in a lab, even if the final chemical compound is identical to its natural counterpart.
This guide provides a comparative quantitative analysis of this compound in both authentic and artificial contexts, supported by established analytical methodologies.
Quantitative Comparison: A Tale of Two Concentrations
The concentration of this compound in natural food products is typically quite low. In contrast, the levels used in the formulation of artificial flavors are significantly higher to ensure a potent and consistent flavor profile in the final consumer product. The following table summarizes representative quantitative data for this compound in both authentic and artificial applications. It is important to note that the values for artificial flavors represent recommended starting levels in flavor concentrates, not the final concentration in the consumed food.
| Sample Type | Product Example | Concentration of this compound | Source Context |
| Authentic Flavor | Pan-Roasted Peanut Meal | 40 µg/kg (ppb) | Measured concentration in a natural food product. |
| Authentic Flavor | Roasted Coffee Beans | Low concentration relative to other pyrazines. | Found to have one of the lowest concentrations among 12 alkylpyrazines analyzed.[3] |
| Artificial Flavor | Roasted Peanut Flavor Concentrate | ~2,000 ppm | Recommended starting level for flavor formulation.[2] |
| Artificial Flavor | Coffee Flavor Concentrate | ~2,000 ppm | Recommended starting level for flavor formulation.[2] |
| Artificial Flavor | Toasted Almond Flavor Concentrate | ~1,000 ppm | Recommended starting level for flavor formulation.[2] |
| Artificial Flavor | Roast Beef Flavor Concentrate | ~500 ppm | Recommended starting level for flavor formulation.[2] |
Experimental Protocol: Quantifying this compound
The quantitative analysis of this compound, a volatile compound, in complex food and flavor matrices is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual volatile compounds. Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique that is both solvent-free and highly sensitive.
Key Experimental Steps:
-
Sample Preparation (HS-SPME):
-
A known amount of the homogenized food sample (for authentic flavors) or a dilution of the artificial flavor is placed in a sealed headspace vial.
-
For accurate quantification, an internal standard (e.g., a deuterated analog of the analyte) is added to the sample.
-
The vial is incubated at a controlled temperature to allow the volatile compounds, including this compound, to partition into the headspace.
-
An SPME fiber coated with a specific stationary phase is exposed to the headspace to adsorb the volatile analytes.
-
-
Gas Chromatography (GC) Analysis:
-
The SPME fiber is then introduced into the hot injector of the gas chromatograph, where the adsorbed volatiles are desorbed.
-
The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used for pyrazine analysis.
-
The oven temperature is programmed to ramp up over time to ensure the efficient separation of compounds with different volatilities.
-
-
Mass Spectrometry (MS) Detection:
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
The compounds are ionized, typically by electron impact (EI), and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
The mass spectrum of this compound serves as a fingerprint for its identification.
-
-
Quantification:
-
The concentration of this compound is determined by comparing the peak area of the analyte to that of the known concentration of the internal standard. A calibration curve is typically generated using standards of known concentrations to ensure accuracy.
-
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of this compound.
References
Safety Operating Guide
Proper Disposal of 2-Ethyl-3-methylpyrazine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 2-Ethyl-3-methylpyrazine as a flammable and harmful hazardous waste.[1] Disposal must comply with all local, regional, and national regulations.[2] Never dispose of this chemical down the drain or in general waste streams.[2][1]
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a flammable liquid that is harmful if swallowed and can cause skin and eye irritation or burns.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.
Quantitative Hazard Data
The following table summarizes key quantitative data for this compound, crucial for risk assessment and proper handling.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 600 mg/kg | [3] |
| Flash Point | 58.9 °C (138.0 °F) - closed cup | [4] |
| GHS Classification | Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) | [2][4] |
| UN Number | 1993 (for bulk transport of flammable liquids, n.o.s.) |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal contractor.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, harmful).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste manager to arrange for pickup by a licensed hazardous waste disposal company.
-
Experimental Protocol: Small Spill Neutralization and Cleanup
This protocol details the immediate steps for managing a small spill of this compound (less than 100 mL) in a laboratory setting.
-
Evacuate and Ventilate:
-
Immediately alert others in the vicinity of the spill.
-
If not already working in one, ensure the area is well-ventilated. If the spill is significant or ventilation is poor, evacuate the area and contact your EHS office.
-
-
Don Appropriate PPE:
-
Before addressing the spill, ensure you are wearing the required PPE as outlined above.
-
-
Contain the Spill:
-
Use a universal chemical absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill and prevent it from spreading.[3]
-
-
Absorb the Chemical:
-
Gently cover the spill with the absorbent material, working from the outside in.
-
Allow the absorbent to fully soak up the liquid.
-
-
Collect the Waste:
-
Carefully scoop the contaminated absorbent material into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Place all cleaning materials into the hazardous waste container.
-
-
Dispose of Waste:
-
Seal and label the hazardous waste container and arrange for its disposal through your institution's EHS office.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Ethyl-3-methylpyrazine
Essential Safety and Handling Guide for 2-Ethyl-3-methylpyrazine
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 15707-23-0
Primary Hazards:
-
Causes skin irritation and potentially severe skin burns.[2][3]
-
May cause respiratory irritation.[4]
-
Stench.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye damage.[1][3] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against skin contact, which can cause irritation or burns.[5] Regularly inspect gloves for any signs of degradation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills and protects from flammability hazards.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas to protect the respiratory tract from irritating and harmful vapors.[5] |
Operational Plan: From Handling to Disposal
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Safe Handling and Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4] No smoking in the handling area.[2][4]
-
Ground and bond the container and receiving equipment to prevent static discharges.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
3. Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
This material and its container must be disposed of as hazardous waste.
-
Do not empty into drains or allow it to enter sewers or surface water.[1][2]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Contaminated absorbent material (e.g., sand, silica (B1680970) gel) should be collected in suitable, closed containers for disposal.[1][2]
Emergency and First-Aid Procedures
Spill Response:
-
Remove all sources of ignition.[1]
-
Ventilate the area of the spill.
-
Wear appropriate personal protective equipment as outlined above.
-
Absorb the spill with inert, non-combustible material such as sand, silica gel, or universal binder.[1][2]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water.[2] If skin irritation or a rash occurs, get medical advice.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Call a poison center or doctor immediately.[2][4]
Visual Safety Protocols
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Disposal Workflow
This diagram outlines the necessary steps for the safe disposal of this compound and associated waste.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
